1-Hydroxyanthraquinone
Description
This compound is a monohydroxyanthraquinone.
This compound has been reported in Rheum palmatum, Morinda citrifolia, and Handroanthus impetiginosus with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXPCBPYBNQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020722 | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline] | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol | |
CAS No. |
129-43-1 | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFU129OE9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
193.8 °C | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Hydroxyanthraquinone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyanthraquinone is a naturally occurring anthraquinone derivative found in a variety of plant species, many of which have a long history of use in traditional medicine. This technical guide provides an in-depth overview of the significant natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data from various studies to facilitate comparative analysis and presents experimental protocols in a clear, step-by-step format. Furthermore, it explores the potential signaling pathways associated with the biological activities of this compound, offering valuable insights for researchers in drug discovery and development.
Natural Sources of this compound
This compound and its derivatives are primarily found in plants belonging to the Rubiaceae, Polygonaceae, and Bignoniaceae families. Key natural sources include:
-
Morinda officinalis : The roots of Morinda officinalis, a traditional Chinese medicine, are a significant source of this compound and other anthraquinone compounds.[1][2]
-
Rubia cordifolia : Commonly known as Indian Madder, the roots of Rubia cordifolia contain a variety of anthraquinones, including this compound.[3]
-
Knoxia valerianoides : The roots of this medicinal plant have been shown to contain a diverse array of anthraquinones.[4]
-
Rheum palmatum (Rhubarb): Various species of rhubarb are well-known for their rich anthraquinone content, including this compound.[5]
-
Tabebuia avellanedae : This plant is another documented natural source of this compound.
-
Ceratotheca triloba : This plant has also been identified as a source of this compound.
Isolation Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below, with specific examples and quantitative data from published studies.
General Experimental Workflow
The isolation process can be generalized into a series of steps, each with its own set of parameters that can be optimized for yield and purity.
Detailed Experimental Protocols
Protocol 1: Isolation from Morinda officinalis (Representative Protocol)
This protocol is based on methods described for the extraction and analysis of anthraquinones from Morinda officinalis.
-
Extraction:
-
Weigh 1.0 g of dried, powdered root of Morinda officinalis.
-
Add 25 mL of methanol to the powder.
-
Perform heat reflux extraction for 1 hour.
-
Cool the extract to room temperature and compensate for any solvent loss by adding methanol back to the original weight.
-
Filter the solution and then centrifuge at 12,000 rpm for 15 minutes.
-
The resulting supernatant is the crude extract.
-
-
Chromatographic Separation:
-
The crude extract is concentrated under reduced pressure.
-
The residue is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized under UV light.
-
Fractions showing a spot corresponding to a this compound standard are pooled.
-
-
Purification:
-
The pooled fractions are concentrated.
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water with a small amount of acid (e.g., 0.2% phosphoric acid).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Protocol 2: Isolation from Rubia cordifolia (Representative Protocol)
This protocol is adapted from methodologies used for the isolation of anthraquinones from Rubia cordifolia.
-
Extraction:
-
1.1 kg of powdered roots of Rubia cordifolia are extracted three times with 4 L of 70% methanol at room temperature for 48 hours each time.
-
The extracts are combined and concentrated to yield a dark brown residue (273 g).
-
-
Initial Fractionation:
-
The residue is redissolved in 50% methanol and subjected to gel permeation chromatography on a Sephadex LH-20 column.
-
Elution with a mixture of methanol, water, and acetic acid (10:10:1) yields several fractions.
-
-
Purification by HPLC:
-
The fraction containing the anthraquinones is further purified by semi-preparative HPLC.
-
A gradient elution from 5% aqueous methanol to 100% methanol is used to separate the components.
-
The peak corresponding to the desired anthraquinone is collected and the solvent removed to yield the purified compound. In one study, this method yielded 3 mg of a related anthraquinone glycoside from the third fraction.
-
Quantitative Data from Natural Sources
The content of this compound and related compounds can vary significantly depending on the plant source, geographical location, and extraction method. The following table summarizes quantitative data from various studies.
| Plant Source | Compound(s) Analyzed | Method of Analysis | Concentration/Yield | Reference |
| Morinda officinalis | Four anthraquinones | HPLC | 2.02 to 111.15 µg/g for 2-hydroxy-3-hydroxymethyl-anthraquinone | |
| Morinda officinalis | Six bioactive compounds | UPLC-QqQ-MS/MS | Varies significantly by region | |
| Rubia cordifolia | Anthraquinone marker | RP-HPLC | 0.9% yield of crude extract | |
| Morinda citrifolia | 1-hydroxy-2-methylanthraquinone | Column Chromatography | 30.9 mg from 5 kg of dried roots |
Signaling Pathways and Biological Activity
This compound has been reported to exhibit carcinogenic effects and to induce a strong DNA repair response in rats. While the precise signaling pathways for this compound are still under investigation, studies on structurally similar anthraquinones and related compounds provide valuable insights into its potential mechanisms of action.
DNA Damage Response and p53 Activation
Many anthraquinone derivatives have been shown to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway. This pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon DNA damage, these kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.
Activated p53 can then induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death). Studies on other anthraquinones have demonstrated their ability to upregulate p53 by inducing the degradation of its negative regulator, MDM2. It is plausible that this compound exerts its effects through a similar mechanism.
Cell Cycle Arrest
Consistent with the activation of the p53 pathway, some this compound derivatives have been shown to induce cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. Other related anthraquinones, such as emodin-8-O-β-D-glucopyranoside, have been demonstrated to cause G1 cell cycle arrest by upregulating p21 and downregulating cyclin-dependent kinases (CDKs), leading to the hypophosphorylation of the retinoblastoma (Rb) protein.
Conclusion
This compound is a naturally occurring compound with significant biological activities. This guide has provided a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The quantitative data presented will aid researchers in selecting appropriate starting materials and optimizing extraction and purification protocols. The exploration of the potential signaling pathways, particularly the DNA damage response and p53 activation, offers a foundation for further investigation into the molecular mechanisms underlying the effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methods for its production and application in drug development.
References
- 1. academicjournals.org [academicjournals.org]
- 2. [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Anthraquinones from the roots of Knoxia valerianoides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Nature of 1-Hydroxyanthraquinone: A Deep Dive into its Molecular Mechanisms
For Immediate Release
Shanghai, China – November 25, 2025 – 1-Hydroxyanthraquinone, a naturally occurring compound found in various plants, presents a fascinating paradox in the realm of pharmacology. While exhibiting promising anticancer activities through the induction of programmed cell death and cell cycle arrest, it is also recognized for its genotoxic and carcinogenic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action: A Double-Edged Sword
The biological activities of this compound are diverse, implicating several key cellular processes. Its anticancer effects are primarily attributed to its ability to interfere with DNA replication and cell division, while its toxicity appears to stem from its capacity to generate reactive oxygen species and cause DNA damage.
DNA Intercalation and Topoisomerase Inhibition
Derivatives of this compound have been shown to exert their cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] Molecular docking studies suggest that these compounds bind to the DNA-topoisomerase complex, stabilizing the cleavage complex and leading to DNA strand breaks.[1] This mechanism is a hallmark of several established chemotherapeutic agents.
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of key apoptosis-regulating proteins. Specifically, they have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3, is a critical step in this process, leading to the cleavage of cellular substrates and the orderly dismantling of the cell.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or sub-G1 phase.[1] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), which are essential for the G1/S phase transition.
Genotoxicity and Carcinogenicity
Conversely, this compound itself is recognized for its genotoxic and carcinogenic properties.[2] It has been shown to induce unscheduled DNA synthesis in rat hepatocytes, a marker of DNA damage and repair.[2] The carcinogenic effects, observed in animal models, include the formation of adenocarcinomas in the colon and cecum, as well as hepatocellular carcinomas. This toxicity is believed to be linked to the generation of reactive oxygen species (ROS), which can cause oxidative DNA damage.
Quantitative Efficacy of this compound Derivatives
| Compound | Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 4-Aryl substituted 1-hydroxyanthraquinones | DU-145 (Prostate) | 1.1 - 7.2 | - | |
| LNCAP (Prostate) | 6.2 - 7.2 | - | ||
| SNB-19 (Glioblastoma) | - | - | ||
| T98G (Glioblastoma) | - | - | ||
| U-87MG (Glioblastoma) | - | - | ||
| MT-4 (T-cell leukemia) | - | - | ||
| MDA-MB-231 (Breast) | - | - | ||
| 2-Aryl substituted 1-hydroxyanthraquinones | SNB-19 (Glioblastoma) | - | - | |
| T98G (Glioblastoma) | - | - | ||
| U-87MG (Glioblastoma) | - | - | ||
| 2,4-Diaryl substituted 1-hydroxyanthraquinones | DU-145 (Prostate) | - | - | |
| LNCAP (Prostate) | - | - | ||
| SNB-19 (Glioblastoma) | - | - | ||
| T98G (Glioblastoma) | - | - | ||
| U-87MG (Glioblastoma) | - | - | ||
| MDA-MB-231 (Breast) | - | - | ||
| Chrysophanol (a 1,8-dihydroxyanthraquinone) | HT-29 (Colon) | - | 1.00 µg/mL | |
| Aloe-emodin (a 1,8-dihydroxyanthraquinone) | HT-29 (Colon) | - | 0.296 µg/mL | |
| Emodin (a 1,3,8-trihydroxyanthraquinone) | HT-29 (Colon) | - | 0.336 µg/mL | |
| HeLa (Cervical) | - | 0.86 µg/mL | ||
| MCF-7 (Breast) | - | 7.22 µg/mL | ||
| 2'-OH-Torosaol I (an anthraquinone) | B16F10-Nex2 (Melanoma) | - | 4.7 µM (48h) | |
| JURKAT (Leukemia) | - | 4.89 µM (48h) | ||
| K562 (Leukemia) | - | 5.21 µM (48h) | ||
| Hydroxyanthraquinone derivatives | KB (Oral) | - | Various | |
| 2-hydroxy-3-methyl anthraquinone | HepG2 (Liver) | - | 98.6 µM (48h) | |
| Hydroquinone | A549 (Lung) | - | 33 µM (24h) |
Signaling Pathways and Experimental Workflows
The complex interplay of signaling pathways modulated by this compound can be visualized to better understand its mechanism of action.
Detailed Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed) can be separated by agarose gel electrophoresis.
Protocol:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase II in the presence of various concentrations of this compound and ATP in a reaction buffer.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.
Conclusion
This compound and its derivatives represent a class of compounds with significant, albeit complex, biological activities. Their ability to induce apoptosis and cell cycle arrest in cancer cells positions them as potential leads for the development of novel anticancer therapies. However, their inherent genotoxicity and carcinogenicity necessitate a cautious and thorough investigation of their structure-activity relationships to identify derivatives with an improved therapeutic index. The detailed mechanisms and protocols provided in this guide aim to facilitate further research into this intriguing class of molecules, ultimately paving the way for the development of safer and more effective cancer treatments.
References
A Technical Guide to the Biological Activity Screening of 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 1-hydroxyanthraquinone, a naturally occurring compound with a range of pharmacological properties. This document details its primary biological effects, presents quantitative data from relevant studies, outlines detailed experimental protocols for activity screening, and visualizes the key signaling pathways involved.
Anticancer Activity
This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often linked to their ability to interact with DNA and modulate key signaling pathways.
Quantitative Anticancer Data
The following table summarizes the growth inhibition (GI₅₀) values for various this compound derivatives against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Citation |
| 1-hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [1] |
| 1-hydroxy-2-phenyl-anthraquinone | SNB-19 | Glioblastoma | 6.8 | [1] |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 6.5 | [1] |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | MDA-MB-231 | Breast Cancer | 6.8 | [1] |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 5.4 | [1] |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 | Glioblastoma | 5.77 |
Experimental Protocols for Anticancer Screening
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
96-well microplates
-
Test compound (this compound)
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Flow cytometry is used to quantify apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and to analyze cell cycle distribution based on DNA content (using Propidium Iodide).
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Signaling Pathway in Anticancer Activity
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.
Apoptosis Signaling Pathway
Caption: this compound-induced Apoptosis Pathway.
Antibacterial Activity
This compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action can involve the disruption of bacterial biofilms and interference with essential metabolic pathways.
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy.
| Compound | Bacteria Strain | MIC (µg/mL) | Citation |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | >200 | |
| This compound | Staphylococcus xylosus | Significant inhibitory effect (specific value not stated) |
Note: While the parent compound shows modest activity in some cases, certain derivatives of hydroxyanthraquinones exhibit more potent effects.
Experimental Protocol for Antibacterial Screening
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound (this compound)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Plate reader or visual inspection
Procedure:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in broth directly in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first column and serially diluted across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Activity
Anthraquinones can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved by modulating signaling pathways such as the NF-κB pathway.
Quantitative Anti-inflammatory Data
Experimental Protocol for Anti-inflammatory Screening
This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants. It is used to assess the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
LPS (from E. coli)
-
Test compound (this compound)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess Reagent (freshly mixed 1:1 ratio of Part A and Part B) to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.
Signaling Pathway in Anti-inflammatory Activity
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway.
Antioxidant Activity
Anthraquinones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is significant in combating oxidative stress, which is implicated in numerous diseases.
Quantitative Antioxidant Data
Specific IC₅₀ values for this compound in DPPH assays were not prominently found in the initial broad screening of literature, though related anthraquinone extracts have shown potent activity. For example, an anthraquinone fraction from Clerodendron inerme leaves showed an IC₅₀ of 5.43 µg/mL in a DPPH assay.
Experimental Protocol for Antioxidant Screening
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compound (this compound)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare various concentrations of this compound in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
DPPH Assay Workflow
Caption: DPPH Radical Scavenging Assay Principle and Workflow.
References
Carcinogenic Properties of 1-Hydroxyanthraquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative found in various plants, has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides a comprehensive overview of the carcinogenic properties of this compound, detailing its genotoxic effects, and available data on its metabolic activation and potential involvement in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.
Introduction
This compound (1-HAQ) is a member of the anthraquinone family of compounds, which are characterized by a 9,10-dioxoanthracene core. It is found in various natural sources, including certain medicinal plants like Rubia tinctorum L.[1]. While some anthraquinones are utilized for their therapeutic properties, several have been identified as having genotoxic and carcinogenic potential. This compound has demonstrated carcinogenic activity in animal models, raising concerns about its safety and necessitating a thorough understanding of its toxicological profile. This guide synthesizes the available scientific data on the carcinogenic properties of this compound, with a focus on experimental evidence and mechanistic insights.
In Vivo Carcinogenicity
The most definitive evidence for the carcinogenicity of this compound comes from a long-term animal study conducted by Mori et al. (1990).
Experimental Protocol: Carcinogenicity Study in Rats
A detailed protocol for the in vivo carcinogenicity study of this compound is outlined below, based on the study by Mori et al. (1990).
-
Test System: Male ACI/N rats, 1.5 months old at the start of the experiment.
-
Group 1 (Experimental): 30 rats were fed a diet containing 1% this compound.
-
Group 2 (Control): 30 rats were fed a basal diet alone.
-
Duration: The experiment was conducted for 480 days.
-
Observation: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination was performed on all major organs.
Data Presentation: Tumor Incidence
The following table summarizes the quantitative data on tumor incidence from the Mori et al. (1990) study.
| Organ | Tumor Type | Incidence in this compound Group (n=29*) | Incidence in Control Group (n=30) | Statistical Significance (p-value) |
| Large Bowel (Cecum and Colon) | Adenomas and Adenocarcinomas | 25/29 (86.2%) | 0/30 (0%) | < 2 x 10⁻¹³[2] |
| Liver | Neoplastic Nodules and Hepatocellular Carcinomas | 12/29 (41.4%) | 0/30 (0%) | < 5 x 10⁻⁵[2] |
| Stomach | Benign Tumors | 5/29 (17.2%) | 0/30 (0%) | < 3 x 10⁻²[2] |
*One rat in the experimental group died early in the study and was excluded from the effective number of animals.
The results clearly demonstrate that dietary administration of this compound is carcinogenic in rats, inducing tumors in the large bowel, liver, and stomach[2].
Genotoxicity
This compound has been shown to possess genotoxic activity, which is a key characteristic of many chemical carcinogens. The primary evidence for its genotoxicity comes from its ability to induce DNA repair synthesis.
Unscheduled DNA Synthesis (UDS) Assay
The Unscheduled DNA Synthesis (UDS) assay is a test for genotoxicity that measures the repair of DNA damage in non-dividing cells. This compound has been shown to induce UDS in primary rat hepatocytes, indicating that it causes DNA damage that is recognized and repaired by the cell's machinery.
-
Animal Treatment: Male rats are treated with this compound, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle alone.
-
Hepatocyte Isolation: After a set period of time to allow for metabolic activation and DNA damage, the rats are anesthetized, and their livers are perfused with a collagenase solution to isolate primary hepatocytes.
-
Cell Culture: The isolated hepatocytes are plated on coverslips in a culture medium containing tritiated thymidine ([³H]-thymidine).
-
Incubation: The cells are incubated for a period to allow for DNA repair and the incorporation of [³H]-thymidine into the repaired DNA strands.
-
Autoradiography: The coverslips are then fixed, coated with a photographic emulsion, and stored in the dark. The radioactive decay from the incorporated [³H]-thymidine exposes the emulsion, creating silver grains over the cell nuclei.
-
Grain Counting: The number of silver grains over the nuclei of non-S-phase cells is counted under a microscope. An increase in the net grain count in the treated group compared to the control group indicates the induction of UDS.
Potential Mechanisms of Carcinogenicity
The precise molecular mechanisms underlying the carcinogenicity of this compound are not fully elucidated. However, based on its genotoxic nature and the known mechanisms of other anthraquinones, several pathways are likely involved.
Metabolic Activation and DNA Adduct Formation
It is hypothesized that this compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not properly repaired, ultimately initiating the carcinogenic process.
One proposed pathway involves the formation of a reactive quinone methide. This highly electrophilic intermediate can react with nucleophilic sites on DNA bases.
References
In Vitro Genotoxicity of 1-Hydroxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyanthraquinone is a chemical compound that belongs to the anthraquinone family, which is found in various natural sources and is also synthesized for use in dyes and pharmaceuticals. Due to its widespread presence and potential for human exposure, a thorough understanding of its genotoxic potential is crucial for risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the in vitro genotoxicity of this compound, summarizing key findings from various assays, detailing experimental methodologies, and visualizing relevant cellular pathways and workflows. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety evaluation of chemical compounds.
Summary of In Vitro Genotoxicity Data
The genotoxic potential of this compound has been evaluated in a battery of in vitro assays, including the bacterial reverse mutation assay (Ames test), mammalian cell-based assays for chromosomal damage (micronucleus and chromosomal aberration assays), and assays for DNA damage and repair (comet and unscheduled DNA synthesis assays). The results of these studies are summarized below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Mammalian Chromosomal Damage Assays
Micronucleus Test: The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. These micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. Currently, there is a lack of publicly available quantitative data on the induction of micronuclei in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, following exposure to this compound.
Chromosomal Aberration Test: The in vitro chromosomal aberration assay is used to identify agents that cause structural changes in chromosomes. Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal abnormalities. Similar to the micronucleus test, specific quantitative data detailing the percentage of cells with chromosomal aberrations after treatment with this compound are not widely available.
DNA Damage and Repair Assays
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage. There is a need for specific studies to provide quantitative data, such as the percentage of DNA in the tail or the Olive tail moment, for cells treated with this compound.
Unscheduled DNA Synthesis (UDS) Assay: The UDS assay measures the repair of DNA damage in non-S-phase cells. Genotoxic agents can induce DNA damage, which is then repaired by the cell's DNA repair mechanisms, involving the incorporation of radiolabeled nucleotides. An increase in unscheduled DNA synthesis is an indicator of DNA damage.
A key study by Kawai et al. (1986) investigated the genotoxicity of this compound in the hepatocyte/DNA repair test. The study reported that this compound induced DNA repair synthesis in primary rat hepatocytes, indicating its genotoxic activity. Unfortunately, the full quantitative data from this study, such as net nuclear grain counts or the percentage of cells in repair at different concentrations, are not accessible in the readily available literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro genotoxicity assays, which should be adapted and optimized for the specific test substance, such as this compound.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To determine the potential of a substance to induce gene mutations in bacteria.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102)
-
Test substance (this compound)
-
S9 metabolic activation mix (from induced rat liver)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Prepare different concentrations of the test substance.
-
In separate tubes, mix the test substance, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.
In Vitro Micronucleus Assay
Objective: To detect the induction of micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes)
-
Test substance (this compound)
-
S9 metabolic activation mix
-
Culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Fixative and staining solutions
-
Microscope
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with various concentrations of the test substance, with and without S9 mix, for a defined period.
-
Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro Chromosomal Aberration Assay
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, human lymphocytes)
-
Test substance (this compound)
-
S9 metabolic activation mix
-
Culture medium and supplements
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution
-
Fixative and staining solutions
-
Microscope
Procedure:
-
Treat cultured cells with different concentrations of the test substance, with and without S9 mix.
-
Add colcemid to the cultures to arrest cells in metaphase.
-
Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells and prepare slides.
-
Stain the chromosomes (e.g., with Giemsa).
-
Analyze the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
A significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Materials:
-
Mammalian cell line
-
Test substance (this compound)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Treat cells with the test substance.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
Stain the DNA and visualize the comets under a fluorescence microscope.
-
Quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail and the Olive tail moment using image analysis software.
-
An increase in these parameters indicates DNA damage.
Unscheduled DNA Synthesis (UDS) Assay
Objective: To measure DNA repair synthesis in non-S-phase cells.
Materials:
-
Primary rat hepatocytes
-
Test substance (this compound)
-
Culture medium
-
[³H]-thymidine (radiolabeled nucleotide)
-
Autoradiography emulsion
-
Microscope
Procedure:
-
Isolate and culture primary hepatocytes.
-
Treat the hepatocytes with the test substance in the presence of [³H]-thymidine.
-
Fix the cells and prepare slides for autoradiography.
-
Coat the slides with photographic emulsion and expose them in the dark.
-
Develop the slides and stain the cells.
-
Count the number of silver grains over the nucleus of non-S-phase cells. An increase in the net nuclear grain count indicates UDS.
Visualizations
Experimental Workflow: In Vitro Genotoxicity Testing
Caption: Generalized workflow for in vitro genotoxicity assessment.
Signaling Pathway: Potential Mechanisms of Genotoxicity
Caption: Potential mechanisms of this compound-induced genotoxicity.
Conclusion
The available in vitro data, particularly from the unscheduled DNA synthesis assay, suggest that this compound has the potential to be genotoxic. However, a comprehensive assessment is currently limited by the lack of publicly available quantitative data from other key genotoxicity assays, including the Ames test, micronucleus assay, and chromosomal aberration assay. Further studies generating robust quantitative data for these endpoints are necessary to fully characterize the in vitro genotoxic profile of this compound. This information is critical for accurate risk assessment and for making informed decisions in the context of drug development and chemical safety. The experimental protocols and conceptual frameworks provided in this guide are intended to support such future research endeavors.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative, has garnered significant scientific interest due to its presence in various medicinal plants and its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. The document details its physicochemical parameters, spectral characteristics, and known biological signaling interactions, with a focus on its genotoxic and carcinogenic potential. Methodologies for experimental characterization are also outlined to assist in further research and application.
Physicochemical Properties
This compound (also known as 1-hydroxy-9,10-anthraquinone) is an organic compound with the chemical formula C₁₄H₈O₃. It presents as an orange-red to yellow solid and is found in plants such as Tabebuia avellanedae and Morinda officinalis.[1][2] The structural and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₃ | [3] |
| Molecular Weight | 224.21 g/mol | [3] |
| Appearance | Orange-red to yellow solid; Orange-red needles | [3] |
| Melting Point | 193.8 °C | |
| Boiling Point | Sublimes | |
| logP (Octanol/Water Partition Coefficient) | 3.52 | |
| pKa | 7.15 ± 0.20 (Predicted) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 8.5 mg/L @ 25 °C | |
| Ethanol | Soluble | |
| Ethyl Ether | Soluble | |
| Benzene | Soluble | |
| Chloroform | 30 mg/mL | |
| Oxygenated Solvents | Soluble | |
| Liquid NH₃ | Slightly soluble |
Spectral Properties
The spectral characteristics of this compound are crucial for its identification and quantification.
Table 3: Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber/Chemical Shift | Reference |
| UV-Vis (λmax) | 217 nm, 250 nm | |
| FT-IR (Selected Peaks) | Refer to experimental protocol section for general interpretation | |
| ¹H-NMR | Refer to experimental protocol section for general interpretation | |
| ¹³C-NMR | Refer to experimental protocol section for general interpretation | |
| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight |
Experimental Protocols
The following sections outline generalized experimental methodologies for the characterization of this compound.
Determination of Physicochemical Properties
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Solubility: The solubility in various solvents can be determined by adding a known amount of this compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often using UV-Vis spectroscopy.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. The change in the absorption spectrum as a function of pH can be used to calculate the pKa.
Spectroscopic Analysis
-
UV-Visible (UV-Vis) Spectroscopy:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol).
-
A baseline spectrum of the solvent is recorded.
-
The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) are identified. The position and intensity of the absorption bands are influenced by the solvent polarity and the presence of substituents.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
A background spectrum of the KBr pellet is recorded.
-
The IR spectrum of the sample is then recorded.
-
Characteristic absorption bands corresponding to functional groups (e.g., O-H, C=O, C=C of the aromatic rings) are identified.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A reference standard, such as tetramethylsilane (TMS), is added.
-
¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer.
-
The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to elucidate the structure of the molecule.
-
Biological Signaling and Interactions
This compound has been shown to possess genotoxic and carcinogenic properties. Its mechanism of action involves interactions with cellular DNA and the induction of inflammatory pathways.
Genotoxicity and Carcinogenicity
Studies have demonstrated that this compound can induce unscheduled DNA synthesis in rat hepatocytes, indicating genotoxic activity. In animal models, dietary administration of this compound has been linked to the development of adenocarcinomas in the large bowel and hepatocellular carcinomas.
The carcinogenic effects may be linked to the overexpression of inflammatory enzymes such as phospholipase A2 and cyclooxygenase. Furthermore, mutations in the β-catenin gene have been observed in colon cancers induced by methylazoxymethanol acetate in combination with this compound.
Experimental Workflow for Characterization
A typical workflow for the comprehensive characterization of a chemical compound like this compound is depicted below.
Conclusion
This technical guide has synthesized the key physical and chemical properties of this compound, providing a valuable resource for the scientific community. The tabulated data on its physicochemical and spectral properties, coupled with generalized experimental protocols, offer a practical framework for its study. The visualization of its proposed genotoxic pathway highlights the importance of further investigation into its biological mechanisms of action, particularly for drug development professionals considering its derivatives for therapeutic applications. A thorough understanding of these fundamental properties is essential for the safe and effective utilization of this compound and related compounds in research and development.
References
Initial Studies on 1-Hydroxyanthraquinone Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of initial research into the cytotoxic properties of 1-hydroxyanthraquinone and its derivatives. The document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in oncology.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below. These values were predominantly determined using the MTT assay.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-Hydroxy-4-phenyl-9,10-anthraquinone | DU-145 | GI50 | 1.1 | [1] |
| 1-Hydroxy-2-(2,3-dimethoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 5.77 | [1] |
| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-9,10-anthraquinone | DU-145 | GI50 | 5.4 | [1] |
| 1,4-Diaryl substituted 1-hydroxyanthraquinones | LNCAP | GI50 | 6.2–7.2 | [1] |
| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | DU-145 | GI50 | 6.5 | [1] |
| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | MDA-MB-231 | GI50 | 6.8 | |
| 1-Hydroxy-2-phenyl-9,10-anthraquinone | SNB-19 | GI50 | 6.8 | |
| 1-Hydroxy-2-(4-methoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 8.5 | |
| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 9.6 | |
| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 9.7 | |
| Emodin-8-O-glucoside (E8OG) | C6 (mouse glioblastoma) | IC50 | 52.67 | |
| Emodin-8-O-glucoside (E8OG) | T98G (human glioblastoma) | IC50 | 61.24 | |
| Emodin-8-O-glucoside (E8OG) | SK-N-AS (neuroblastoma) | IC50 | 108.7 |
Experimental Protocols
The following sections detail the methodologies for the key assays used to evaluate the cytotoxicity and apoptotic effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide Assay for Apoptosis
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or its derivatives for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound are often mediated through the induction of apoptosis, a form of programmed cell death. A key signaling cascade implicated in this process is the c-Jun N-terminal kinase (JNK) pathway, which is often activated by cellular stress, including oxidative stress.
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the cytotoxic effects of this compound.
This compound-Induced Apoptosis via the JNK Signaling Pathway
Studies suggest that this compound can induce oxidative stress, a key trigger for the JNK signaling cascade. Activated JNK can then phosphorylate various downstream targets, leading to the activation of the apoptotic machinery.
References
A Technical Guide to the Solubility of 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-hydroxyanthraquinone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of this compound.
Core Data Presentation: Solubility Profile
This compound exhibits a varied solubility profile, demonstrating good solubility in several organic solvents while being poorly soluble in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 16.67 mg/mL[1] | Not Specified | Ultrasonic assistance is noted to be needed. The hygroscopic nature of DMSO can significantly affect solubility[1]. |
| Chloroform | CHCl₃ | Non-polar | 30 mg/mL[2][3] | Not Specified | |
| Water | H₂O | Polar Protic | 8.5 mg/L[4] | 25 | Sparingly soluble. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
| Ethyl Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
Experimental Protocols: Determining Solubility
The determination of a compound's solubility is a critical step in many scientific disciplines, particularly in drug discovery and development. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.
The Shake-Flask Method
This method involves creating a saturated solution of the compound of interest and then measuring the concentration of the dissolved substance.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. The goal is to ensure that the concentration of the dissolved solute is constant over time.
-
-
Phase Separation:
-
After the equilibration period, remove the vial and allow the undissolved solid to settle.
-
To further separate the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination.
References
Unlocking the Therapeutic Promise of 1-Hydroxyanthraquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anthraquinone scaffold, a tricyclic aromatic structure, is a cornerstone in the development of therapeutic agents, found in both natural products and synthetic drugs. Among its numerous derivatives, 1-hydroxyanthraquinones have emerged as a class of compounds with significant and diverse biological activities. These molecules and their synthetic analogs have demonstrated considerable potential in oncology, inflammatory conditions, and infectious diseases. This technical guide provides an in-depth exploration of the therapeutic landscape of 1-hydroxyanthraquinone derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. It is important to note that while many derivatives show therapeutic promise, the parent compound, this compound, has been reported to exhibit carcinogenic effects in animal studies, underscoring the importance of structural modification and careful evaluation in drug development.[1][2]
Therapeutic Applications and Mechanisms of Action
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds exert their cytotoxic effects through multiple mechanisms, primarily by targeting fundamental cellular processes in cancer cells.
Mechanism of Action:
-
DNA Topoisomerase Intercalation: A primary mechanism of action for many anticancer this compound derivatives is their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes.[3][4] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
-
Induction of Apoptosis: Aryl-substituted 1-hydroxyanthraquinones have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often a consequence of DNA damage and cell cycle arrest. For instance, 1-hydroxy-4-phenyl-anthraquinone has been demonstrated to cause cell cycle arrest at the sub-G1 phase in prostate cancer cells, a hallmark of apoptosis.
-
Modulation of Signaling Pathways: While direct DNA interaction is a key mechanism, some derivatives may also influence cellular signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
The following diagram illustrates a generalized workflow for assessing the anticancer potential of this compound derivatives.
Anti-inflammatory Effects
Certain this compound derivatives, particularly those found in medicinal plants like rhubarb, exhibit potent anti-inflammatory properties. Their mechanism of action is primarily centered on the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action:
-
Inhibition of Inflammatory Enzymes: These compounds can suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated through the downregulation of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, the production of various pro-inflammatory cytokines and chemokines is reduced.
The NF-κB signaling pathway, a critical regulator of inflammation, is a key target of anti-inflammatory this compound derivatives.
Antimicrobial Properties
Several this compound derivatives have demonstrated activity against a range of microbial pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action:
-
Inhibition of Biofilm Formation: A key antimicrobial strategy of these compounds is the inhibition of biofilm formation, which is a critical virulence factor for many bacteria, protecting them from antibiotics and host immune responses.
-
Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effects by disrupting the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 1-hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | GI₅₀ | 1.1 | |
| 1,4-Diaryl substituted derivative 37 | LNCAP (Prostate) | GI₅₀ | 6.2 | |
| 1,4-Diaryl substituted derivative 45 | LNCAP (Prostate) | GI₅₀ | 7.2 | |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | DU-145 (Prostate) | GI₅₀ | 6.5 | |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | DU-145 (Prostate) | GI₅₀ | 5.4 | |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | GI₅₀ | 5.77 | |
| 1,4-dihydroxyanthraquinone derivative A1 | HepG-2 (Liver) | IC₅₀ | 12.5 |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | MRSA (CGMCC 1.12409) | MIC | 7.8 | |
| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | MRSA (ATCC 43300) | MIC | 3.9 | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | MIC | 62.5 | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | MIC | 15.62 | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus niger | MIC | 7.81 | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus flavus | MIC | 3.90 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.
Synthesis of Aryl-Substituted 1-Hydroxyanthraquinones (Suzuki-Miyaura Coupling)
This protocol describes a general method for the synthesis of 2- or 4-aryl-substituted 1-hydroxyanthraquinones.
Materials:
-
1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone
-
Arylboronic acid
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Bu₄NBr (Tetrabutylammonium bromide)
-
Toluene
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone (1.0 equiv.), arylboronic acid (1.2-2.2 equiv.), K₂CO₃ (2.0 equiv.), and Bu₄NBr (1.0 equiv.).
-
Add a 5:1 mixture of toluene and water as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (typically 5 mol%).
-
Heat the reaction mixture to 100°C and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the this compound derivative for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
This compound derivatives
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Key Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their modulation of critical cellular signaling pathways.
Apoptosis Signaling Pathway
Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. DNA damage induced by topoisomerase inhibitors often triggers the intrinsic pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is common in cancer, making it a target for anticancer therapies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another central signaling network that promotes cell survival and growth. Its inhibition can lead to decreased proliferation and increased apoptosis in cancer cells.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to target fundamental cellular processes such as DNA replication, apoptosis, and inflammatory signaling pathways makes them attractive candidates for further drug development. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of specific derivatives. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity while mitigating potential toxicity associated with the anthraquinone scaffold. Further elucidation of their mechanisms of action and exploration of novel delivery systems will be crucial in translating the therapeutic promise of this compound derivatives into clinical applications.
References
An In-depth Technical Guide to 1-Hydroxyanthraquinone: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyanthraquinone, a naturally occurring and synthetically accessible anthraquinone derivative, holds a significant place in the historical context of dyes and pigments and is a subject of ongoing research due to its biological activities, including its carcinogenic properties. This technical guide provides a comprehensive overview of this compound, detailing its discovery, key historical milestones, modern synthetic protocols, and an exploration of its biological interactions. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its molecular interactions and investigation.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader history of anthraquinone dyes, which have been used for millennia. While the precise first isolation of this compound is not definitively documented, its presence as a component in natural dyes from plants like madder root (Rubia tinctorum) has been known for centuries. The advancement of analytical techniques in the 19th and 20th centuries, such as chromatography and spectroscopy, allowed for the specific identification of individual components within these complex natural dye mixtures.[1][2][3][4]
The industrial production of hydroxyanthraquinones began in the late 19th century, driven by the demand for synthetic dyes. Early synthetic routes were often harsh, involving high temperatures and pressures. A significant method involved the sulfonation of anthraquinone, followed by hydrolysis of the resulting sulfonic acid to the hydroxyl derivative. The Friedel-Crafts reaction, a cornerstone of organic synthesis, also provided a pathway to hydroxyanthraquinones.
In the mid-20th century, this compound was identified as a metabolite of anthraquinone in animal studies, specifically in rats. This discovery shifted some of the research focus towards its biological effects. Subsequent studies in the late 20th century revealed its genotoxic and carcinogenic properties, particularly its ability to induce tumors in the large bowel, liver, and stomach of rats. This has led to ongoing investigations into its mechanism of action and its potential risks and applications in a biological context.
Physicochemical and Spectroscopic Data
This compound is an orange-red to yellow solid. Its fundamental physicochemical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₃ | |
| Molecular Weight | 224.21 g/mol | |
| Melting Point | 193.8 °C | |
| logP | 3.52 | |
| CAS Number | 129-43-1 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (δ) | Reference |
| UV-Vis | 220-350 nm (π → π), ~400 nm (n → π) | |
| Infrared (IR) | ~3400 (O-H), ~1670 (C=O, free), ~1630 (C=O, H-bonded) | |
| ¹H NMR (CDCl₃) | δ ~7.3-8.4 (m, Ar-H), δ ~12.9 (s, OH) | |
| ¹³C NMR | δ ~110-160 (Ar-C), δ ~182 (C=O, H-bonded), δ ~192 (C=O, free) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and investigation of this compound.
Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a classical and versatile method for the synthesis of the anthraquinone core.
Reaction:
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a trap (to handle evolved HCl), and a powder funnel, place anhydrous aluminum chloride (2.1 molar equivalents).
-
Reagent Addition: While stirring, add phthalic anhydride (1 molar equivalent) and the appropriate phenol derivative (e.g., phenol, 1 molar equivalent) through the powder funnel.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 150-180°C. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Synthesis of this compound from 1-Anthraquinonesulfonic Acid
This method represents a common industrial approach to the synthesis of this compound.
Reaction:
Protocol:
-
Reaction Setup: In a high-pressure autoclave, place 1-anthraquinonesulfonic acid (1 molar equivalent) and an aqueous solution of an alkali carbonate (e.g., sodium carbonate) or a metal hydroxide (e.g., calcium hydroxide).
-
Reaction Conditions: Heat the autoclave to a temperature of 200-300°C. The reaction is typically carried out under pressure for several hours.
-
Work-up: After cooling the autoclave, carefully vent any excess pressure. The resulting reaction mixture contains the alkali salt of this compound.
-
Isolation: Acidify the reaction mixture with a mineral acid, such as sulfuric acid, to a pH of approximately 1-2. This will precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
-
Characterization: Analyze the final product using standard analytical techniques to confirm its identity and purity.
Biological Context and Signaling Pathways
This compound is known to be carcinogenic, with studies demonstrating its ability to induce tumors in rodents. Its primary mechanism of toxicity is believed to involve its interaction with DNA.
DNA Intercalation and Genotoxicity
This compound can intercalate between the base pairs of the DNA double helix. This physical insertion can disrupt DNA replication and transcription, leading to mutations and genomic instability. This interaction is a key initiating event in its carcinogenic pathway.
Caption: DNA intercalation pathway of this compound leading to carcinogenesis.
Experimental Workflow for Investigating DNA Interaction
The following workflow outlines a typical experimental approach to characterize the interaction of this compound with DNA.
Caption: Workflow for investigating the DNA interaction of this compound.
Conclusion
This compound is a molecule with a rich history, from its origins as a component of natural dyes to its synthesis in the early days of the chemical industry and its more recent characterization as a carcinogen. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and biological activities is crucial. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this and related anthraquinone compounds. The carcinogenic nature of this compound, driven by its interaction with DNA, underscores the importance of careful toxicological evaluation in the development of any new therapeutic agents based on the anthraquinone scaffold.
References
The Dual Nature of 1-Hydroxyanthraquinone: A Technical Review of its Role in Traditional Medicine and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyanthraquinone, a naturally occurring compound found in a variety of medicinal plants, has a long history of use in traditional medicine, primarily as a laxative. However, contemporary scientific investigation has unveiled a far more complex pharmacological profile, revealing a spectrum of activities that range from promising therapeutic effects to significant toxicity. This technical guide provides an in-depth review of this compound, presenting quantitative data on its biological activities, detailed experimental protocols for its study, and a visualization of its known signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of this multifaceted compound and guiding future research endeavors.
Introduction
Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton. Among them, this compound is a significant monohydroxyanthraquinone found in various plants, including those of the Rubia, Morinda, and Cassia genera.[1] Traditionally, extracts from these plants have been utilized for their purgative properties. Modern research, however, has expanded the known biological activities of this compound and its derivatives to include anticancer, antimicrobial, and anti-inflammatory effects.
This guide will systematically review the scientific literature on this compound, with a focus on providing the technical details necessary for its scientific evaluation. We will explore its traditional applications, delve into its pharmacological activities with a presentation of quantitative data, and provide detailed methodologies for key experimental procedures. Furthermore, we will visualize the current understanding of its molecular mechanisms through signaling pathway diagrams.
Pharmacological Activities: A Quantitative Overview
The biological effects of this compound and its derivatives are diverse and concentration-dependent. The following tables summarize the available quantitative data on its key pharmacological activities. It is important to note that much of the existing research has focused on derivatives of this compound, and data on the parent compound is more limited.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| 1-hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | MTT | GI50 | 1.1 µM | [1] |
| 1-hydroxy-4-(2,3-dimethoxyphenyl)-anthraquinone | DU-145 (Prostate) | MTT | GI50 | 5.4 µM | [1] |
| 1-hydroxy-2-(2,3-dimethoxyphenyl)-anthraquinone | DU-145 (Prostate) | MTT | GI50 | 14.5 µM | [1] |
| Chrysophanol (a 1,8-dihydroxyanthraquinone) | KB (Oral Epidermoid Carcinoma) | SRB | IC50 | 0.045 µg/mL | [2] |
| Emodin (a 1,3,8-trihydroxyanthraquinone) | KB (Oral Epidermoid Carcinoma) | SRB | IC50 | 1.195 µg/mL | |
| Aloe-emodin (a 1,8-dihydroxyanthraquinone) | DLD-1 (Colon) | Not Specified | IC50 | 8.94 µM | |
| Aloe-emodin (a 1,8-dihydroxyanthraquinone) | HT-29 (Colon) | Not Specified | IC50 | 10.78 µM |
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | Activity Metric | Value | Reference |
| 2-formyl-1-hydroxyanthraquinone | Pseudomonas aeruginosa | MID | 80 µ g/disk | |
| Damnacanthal (a related anthraquinone) | Pseudomonas aeruginosa | MID | 10 µ g/disk | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | MIC | 62.5 µg/mL | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | MIC | 15.62 µg/mL | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Bacillus subtilis | MIC | 62.5 µg/mL | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus flavus | MIC | 3.90 µg/mL | |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Botrytis cinerea | MIC | 3.90 µg/mL |
In Vivo Studies and Toxicological Profile
In vivo studies on this compound have highlighted its potential for toxicity. Dietary administration of 1% this compound to rats has been shown to induce the formation of adenocarcinomas in the cecum and colon, as well as hepatocellular carcinomas. Another study in ACI/N rats fed a diet containing 1.5% this compound for 48 weeks resulted in inflammatory changes in the large bowel, including colitis and ulcerative colitis. These findings underscore the critical need for careful dose-response studies and a thorough toxicological evaluation of this compound and its derivatives.
Mechanistic Insights: Signaling Pathways and Molecular Targets
The pharmacological effects of this compound and its analogs are mediated through various molecular mechanisms. A key target in its anticancer activity is the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription. Furthermore, some derivatives have been shown to induce apoptosis, a form of programmed cell death, and cause cell cycle arrest, thereby halting the proliferation of cancer cells.
Anticancer Mechanisms
The anticancer activity of this compound derivatives appears to be multifactorial, involving the following key processes:
-
DNA Topoisomerase Inhibition: These compounds can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.
-
Induction of Apoptosis: Studies have shown that some derivatives can trigger apoptosis, a controlled cellular process for removing damaged or unwanted cells.
-
Cell Cycle Arrest: Certain this compound derivatives have been observed to arrest the cell cycle at specific phases, such as the sub-G1 phase, preventing cancer cells from dividing and proliferating.
Antibacterial Mechanism
Recent research has indicated that the antibacterial activity of this compound against Staphylococcus xylosus is mediated by the regulation of glutamine synthetase, an essential enzyme in bacterial nitrogen metabolism.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
Extraction and Isolation of Anthraquinones from Plant Material
This protocol is a general guideline for the extraction and isolation of anthraquinones from plant sources, which can be adapted based on the specific plant material.
Materials:
-
Dried and powdered plant material
-
Ethanol (95%)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., petroleum ether-ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity solvent and gradually increasing the polarity.
-
Monitoring: Monitor the fractions using TLC to identify those containing anthraquinones (visualized under UV light or with a suitable staining reagent).
-
Purification: Pool the fractions containing the desired compounds and further purify using preparative HPLC to isolate pure this compound.
-
Characterization: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DNA Topoisomerase I Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and EDTA)
-
This compound (or its derivatives)
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human DNA Topoisomerase I to the reaction mixture to initiate the reaction. Include a control reaction without the test compound and a negative control without the enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel.
-
Separation: Run the gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form in the presence of the test compound.
Conclusion and Future Directions
This compound is a compound of significant interest, bridging the gap between traditional herbal remedies and modern pharmacological research. While its historical use as a laxative is well-established, its potential as an anticancer and antimicrobial agent warrants further investigation. However, the promising therapeutic activities are tempered by clear evidence of its carcinogenicity in animal models.
This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights. The provided tables, protocols, and diagrams are intended to be a valuable resource for the scientific community.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound derivatives and their biological activity and toxicity is crucial for the design of safer and more potent therapeutic agents.
-
Elucidation of Signaling Pathways: A more detailed understanding of the specific molecular targets and signaling pathways modulated by this compound is necessary to fully comprehend its mechanisms of action.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies are required to evaluate the therapeutic efficacy and, critically, the safety profile of any promising derivatives before they can be considered for clinical development.
-
Clinical Investigations: Given the toxicity concerns, any future clinical trials would need to be approached with extreme caution, likely focusing on highly targeted delivery systems or specific, well-defined patient populations where the potential benefits outweigh the risks.
References
An In-Depth Technical Guide to the Interaction of 1-Hydroxyanthraquinone with DNA Topoisomerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 1-hydroxyanthraquinone and DNA topoisomerase, a critical target in cancer chemotherapy. This document details the mechanism of action, summarizes relevant quantitative data, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Role of DNA Topoisomerases and the Emergence of Anthraquinones as Inhibitors
DNA topoisomerases are essential nuclear enzymes that modulate the topological state of DNA, playing a pivotal role in replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient single- or double-stranded breaks in the DNA backbone to allow for the passage of another DNA segment, thus resolving topological challenges such as supercoiling and catenation.[1]
There are two primary types of topoisomerases: Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands.[1] Due to their critical role in cell proliferation, DNA topoisomerases, particularly topoisomerase II, have become a key target for the development of anticancer agents.
Anthraquinones, a class of aromatic compounds, have demonstrated significant potential as topoisomerase inhibitors. Their planar structure allows them to intercalate between DNA base pairs, interfering with the normal function of the topoisomerase enzyme. This compound serves as the foundational scaffold for many of these inhibitory compounds.
Mechanism of Action: this compound as a Topoisomerase Poison
The primary mechanism by which this compound and its derivatives inhibit DNA topoisomerase is through a process known as "topoisomerase poisoning."[2] This does not involve the inhibition of the enzyme's catalytic activity directly but rather the stabilization of a transient intermediate in the catalytic cycle: the cleavage complex.[2]
The interaction can be broken down into the following key steps:
-
Intercalation: The planar anthraquinone ring of this compound inserts itself between the base pairs of the DNA double helix at the site of topoisomerase binding.
-
Formation of a Ternary Complex: The intercalated this compound molecule, the DNA, and the topoisomerase enzyme form a stable ternary complex.
-
Stabilization of the Cleavage Complex: This ternary complex traps the topoisomerase in its cleavage-competent state, where the DNA strands are cut, and the enzyme is covalently linked to the DNA.
-
Inhibition of Religation: The presence of this compound at the cleavage site sterically hinders the religation of the broken DNA strands, a crucial step for the completion of the topoisomerase catalytic cycle.
-
Induction of DNA Damage and Apoptosis: The accumulation of these stabilized cleavage complexes leads to permanent DNA double-strand breaks. When a replication fork collides with this stalled complex, it results in irreversible DNA damage, triggering a cellular response that ultimately leads to programmed cell death, or apoptosis.
Molecular docking studies have provided insights into the specific interactions within the ternary complex. The 1-hydroxy group of this compound derivatives has been shown to be capable of forming hydrogen bonds with key amino acid residues in the topoisomerase enzyme, such as GLN778 and ARG503, further stabilizing the inhibitory complex.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxyanthraquinone via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-hydroxyanthraquinone, a crucial intermediate in the manufacturing of dyes and pharmaceuticals. The synthesis is achieved through a two-step process involving a Friedel-Crafts acylation of phenol with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.
Introduction
This compound and its derivatives are of significant interest due to their diverse applications, ranging from pigments and dyes to potent pharmacological agents. The Friedel-Crafts reaction offers a classical and versatile method for the construction of the fundamental anthraquinone scaffold. This process involves the electrophilic acylation of an aromatic substrate, in this case, phenol, with phthalic anhydride in the presence of a Lewis acid catalyst to form an intermediate, 2-(4-hydroxybenzoyl)benzoic acid. Subsequent dehydration and ring closure of this intermediate yield the desired this compound. Careful control of reaction conditions is paramount to favor the desired C-acylation over potential side reactions such as O-acylation or the formation of phenolphthalein.
Chemical Reaction Pathway
The overall synthesis of this compound from phenol and phthalic anhydride proceeds in two key stages:
-
Friedel-Crafts Acylation: Phenol undergoes electrophilic acylation with phthalic anhydride, catalyzed by a Lewis acid like aluminum chloride, to form 2-(4-hydroxybenzoyl)benzoic acid.
-
Cyclization: The intermediate benzoylbenzoic acid derivative is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or oleum, to induce intramolecular cyclization and form this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound via the Friedel-Crafts reaction, based on typical laboratory-scale preparations. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Step 1: Friedel-Crafts Acylation | ||
| Phenol to Phthalic Anhydride Molar Ratio | 1 : 1.1 | Adapted from related syntheses |
| Aluminum Chloride to Phthalic Anhydride Molar Ratio | 2.5 : 1 | [1] |
| Reaction Temperature | 100-130 °C | [2] |
| Reaction Time | 2-4 hours | [2] |
| Intermediate Yield (2-(4-hydroxybenzoyl)benzoic acid) | 85-95% | [2] |
| Step 2: Cyclization | ||
| Dehydrating Agent | Concentrated Sulfuric Acid or 20% Oleum | [3] |
| Reaction Temperature | 145-165 °C | |
| Reaction Time | 2-4 hours | |
| Overall Process | ||
| Overall Yield of this compound | 60-75% | Estimated from related syntheses |
| Purity (after purification) | >98% |
Experimental Protocols
Materials and Equipment
-
Phenol (reagent grade)
-
Phthalic anhydride (reagent grade)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum, 20%)
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium hydroxide solution (10% w/v)
-
Organic solvents: Dichloromethane (DCM), Toluene, Ethanol
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Protocol 1: Friedel-Crafts Acylation - Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid
This protocol details the initial acylation of phenol with phthalic anhydride.
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the setup from atmospheric moisture using a calcium chloride guard tube.
-
Charging Reactants: To the flask, add phthalic anhydride (e.g., 0.12 mol) and anhydrous aluminum chloride (e.g., 0.25 mol).
-
Solvent Addition: Add a suitable inert solvent such as dichloromethane (e.g., 200 mL) to the flask.
-
Addition of Phenol: Dissolve phenol (e.g., 0.1 mol) in a small amount of the reaction solvent and place it in the dropping funnel. Add the phenol solution dropwise to the stirred suspension of phthalic anhydride and aluminum chloride over 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-130°C) and maintain it for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid (e.g., 200 g ice and 50 mL HCl). This will decompose the aluminum chloride complex.
-
Stir the mixture vigorously until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification of Intermediate: The crude 2-(4-hydroxybenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product.
Protocol 2: Cyclization - Synthesis of this compound
This protocol describes the ring-closure of the intermediate to form the final product.
-
Reaction Setup: Place the purified 2-(4-hydroxybenzoyl)benzoic acid (e.g., 0.08 mol) in a clean, dry round-bottom flask equipped with a magnetic stirrer.
-
Addition of Dehydrating Agent: In a fume hood, carefully add concentrated sulfuric acid (e.g., 150 mL) or 20% oleum to the flask while stirring.
-
Reaction: Heat the reaction mixture to 145-165°C and maintain this temperature for 2-4 hours. The color of the solution will darken significantly.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) with constant stirring. This will precipitate the crude this compound.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
-
Purification of this compound:
-
The crude product can be purified by dissolving it in a hot 10% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with dilute hydrochloric acid.
-
Collect the purified this compound by filtration, wash with water, and dry in an oven at 100-110°C. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of this compound synthesis.
References
- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 3. CN1289756A - Process for preparing 1,4-dihydroxyl anthraquinone - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1-Hydroxyanthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-aryl-hydroxyanthraquinone derivatives via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond formation is instrumental in generating novel derivatives of 1-hydroxyanthraquinone, a scaffold present in numerous biologically active compounds. The synthesized derivatives have shown promise as potent and selective anticancer agents.[1][2][3]
Application Notes
The Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of 2-aryl, 4-aryl, and 2,4-diaryl substituted 1-hydroxyanthraquinones.[1][2] This methodology is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The reaction is generally tolerant of various functional groups on the arylboronic acid partner, allowing for the introduction of diverse substituents to probe their effects on biological activity.
The resulting 1-aryl-hydroxyanthraquinone derivatives have been identified as potential anticancer agents, with some compounds exhibiting cytotoxicity comparable to the commercial drug doxorubicin against cancer cell lines such as human glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231). The mechanism of action for some of these compounds is believed to involve DNA intercalation and induction of apoptosis.
Key Features:
-
Versatility: Applicable to various halogenated 1-hydroxyanthraquinones (bromo- and iodo- derivatives).
-
Efficiency: Generally provides good to excellent yields of the desired coupled products.
-
Functional Group Tolerance: Compatible with a range of substituents on the arylboronic acid.
-
Biological Relevance: Synthesized compounds are valuable for cancer research and drug development.
Data Presentation
The following tables summarize the yields of various 1-aryl-hydroxyanthraquinone derivatives synthesized via Suzuki-Miyaura cross-coupling as reported in the literature.
Table 1: Suzuki-Miyaura Coupling of 1-Hydroxy-4-iodoanthraquinone with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,4,5-Trimethoxyphenylboronic acid | 1-Hydroxy-4-(3,4,5-trimethoxyphenyl)anthraquinone | 89 |
| 2 | Phenylboronic acid | 1-Hydroxy-4-phenylanthraquinone | 95 |
| 3 | 4-Methoxyphenylboronic acid | 1-Hydroxy-4-(4-methoxyphenyl)anthraquinone | 93 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-Hydroxy-4-(4-(trifluoromethyl)phenyl)anthraquinone | 96 |
| 5 | 4-Fluorophenylboronic acid | 1-Hydroxy-4-(4-fluorophenyl)anthraquinone | 94 |
| 6 | 3,4-Dimethoxyphenylboronic acid | 1-Hydroxy-4-(3,4-dimethoxyphenyl)anthraquinone | 91 |
| 7 | 3-Methoxyphenylboronic acid | 1-Hydroxy-4-(3-methoxyphenyl)anthraquinone | 95 |
| 8 | 2-Methoxyphenylboronic acid | 1-Hydroxy-4-(2-methoxyphenyl)anthraquinone | 85 |
| 9 | Furan-3-ylboronic acid | 1-Hydroxy-4-(furan-3-yl)anthraquinone | 75 |
Table 2: Suzuki-Miyaura Coupling of 1-Hydroxy-2-bromoanthraquinone with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,4,5-Trimethoxyphenylboronic acid | 1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthraquinone | 52 |
| 2 | Phenylboronic acid | 1-Hydroxy-2-phenylanthraquinone | 93 |
| 3 | 4-Methoxyphenylboronic acid | 1-Hydroxy-2-(4-methoxyphenyl)anthraquinone | 91 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-Hydroxy-2-(4-(trifluoromethyl)phenyl)anthraquinone | 85 |
| 5 | 4-Fluorophenylboronic acid | 1-Hydroxy-2-(4-fluorophenyl)anthraquinone | 89 |
| 6 | 3,4-Dimethoxyphenylboronic acid | 1-Hydroxy-2-(3,4-dimethoxyphenyl)anthraquinone | 87 |
| 7 | 3-Methoxyphenylboronic acid | 1-Hydroxy-2-(3-methoxyphenyl)anthraquinone | 92 |
| 8 | 2-Methoxyphenylboronic acid | 1-Hydroxy-2-(2-methoxyphenyl)anthraquinone | 88 |
Table 3: Suzuki-Miyaura Coupling of 1-Hydroxy-2,4-dibromoanthraquinone with Arylboronic Acids
| Entry | Arylboronic Acid (2.2 equiv.) | Product | Yield (%) |
| 1 | 3,4,5-Trimethoxyphenylboronic acid | 1-Hydroxy-2,4-bis(3,4,5-trimethoxyphenyl)anthraquinone | 47 |
| 2 | Phenylboronic acid | 1-Hydroxy-2,4-diphenylanthraquinone | 93 |
| 3 | 4-Methoxyphenylboronic acid | 1-Hydroxy-2,4-bis(4-methoxyphenyl)anthraquinone | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-Hydroxy-2,4-bis(4-(trifluoromethyl)phenyl)anthraquinone | 81 |
| 5 | 4-Fluorophenylboronic acid | 1-Hydroxy-2,4-bis(4-fluorophenyl)anthraquinone | 89 |
| 6 | 3,4-Dimethoxyphenylboronic acid | 1-Hydroxy-2,4-bis(3,4-dimethoxyphenyl)anthraquinone | 82 |
| 7 | 3-Methoxyphenylboronic acid | 1-Hydroxy-2,4-bis(3-methoxyphenyl)anthraquinone | 88 |
| 8 | 2-Methoxyphenylboronic acid | 1-Hydroxy-2,4-bis(2-methoxyphenyl)anthraquinone | 75 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of halogenated this compound derivatives with arylboronic acids, based on published procedures.
Protocol 1: General Procedure for the Synthesis of 4-Aryl-1-hydroxyanthraquinones
-
Materials:
-
1-Hydroxy-4-iodoanthraquinone (1.0 equiv)
-
Arylboronic acid (1.2 - 4.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
Solvent system: Toluene-Ethanol-Water or Dioxane-Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)
-
-
Procedure:
-
To a Schlenk flask, add 1-hydroxy-4-iodoanthraquinone, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 4-aryl-1-hydroxyanthraquinone.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
-
Protocol 2: General Procedure for the Synthesis of 2-Aryl and 2,4-Diaryl-1-hydroxyanthraquinones
This protocol is similar to Protocol 1, with adjustments to the starting material and stoichiometry of the arylboronic acid.
-
Starting Materials:
-
For 2-aryl derivatives: 1-Hydroxy-2-bromoanthraquinone (1.0 equiv) and arylboronic acid (1.2-1.5 equiv).
-
For 2,4-diaryl derivatives: 1-Hydroxy-2,4-dibromoanthraquinone (1.0 equiv) and arylboronic acid (2.2-3.0 equiv).
-
-
Procedure:
-
Follow the same steps as outlined in Protocol 1, adjusting the quantities of the starting materials as indicated above. The reaction conditions (catalyst, base, solvent, temperature) are generally similar. Purification and characterization methods remain the same.
-
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for the synthesis of 1-aryl-hydroxyanthraquinone derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling of 1-hydroxyanthraquinones.
Proposed Biological Mechanism
The synthesized 1-aryl-hydroxyanthraquinone derivatives have demonstrated significant anticancer activity. Docking studies and cellular assays suggest a mechanism involving DNA interaction and the induction of apoptosis.
Caption: Proposed mechanism of anticancer action for 1-aryl-hydroxyanthraquinones.
References
Application Notes and Protocols for the Analysis of 1-Hydroxyanthraquinone by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural characterization of 1-hydroxyanthraquinone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for researchers engaged in the analysis of anthraquinone derivatives and related compounds in drug discovery and development.
Structural and Physical Properties
This compound (C₁₄H₈O₃) is an organic compound with a molecular weight of 224.21 g/mol .[1][2] It typically appears as an orange-red to yellow solid or an orange powder.[1] This compound is soluble in various organic solvents, including chloroform, ethanol, ethyl ether, and benzene, but has low solubility in water.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing carbonyl groups and the electron-donating hydroxyl group.
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2 | ~7.83 |
| H-3 | ~7.68 |
| H-4 | ~7.29 |
| H-5, H-8 | ~8.32 |
| H-6, H-7 | ~7.83 |
| 1-OH | ~12.9 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show 14 distinct signals corresponding to each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~162.0 |
| C-2 | ~124.5 |
| C-3 | ~137.0 |
| C-4 | ~119.5 |
| C-4a | ~133.0 |
| C-5 | ~126.5 |
| C-6 | ~134.0 |
| C-7 | ~134.5 |
| C-8 | ~127.0 |
| C-8a | ~133.5 |
| C-9 | ~188.5 |
| C-9a | ~116.0 |
| C-10 | ~182.0 |
| C-10a | ~132.5 |
Note: These are approximate chemical shift values. Actual values may differ based on experimental conditions.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 30 degrees.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
NMR Experimental Workflow
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 225.05463 | ~225.0550 |
| [M-H]⁻ | 223.04007 | ~223.0401 |
| [M+Na]⁺ | 247.03657 | ~247.0369 |
Note: The measured m/z values are examples and will vary slightly between instruments.
Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS experiments provide structural information by fragmenting a selected precursor ion. Common fragments for the [M+H]⁺ ion of this compound include losses of CO and H₂O.
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |
| 225.05 | 197.06 | CO |
| 225.05 | 183.04 | CO + H₂O |
| 225.05 | 207.04 | H₂O |
Data obtained from positive ion mode ESI-MS/MS.
Experimental Protocol for LC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Method:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
For MS/MS:
-
Select the precursor ion of interest (e.g., m/z 225.05 for [M+H]⁺).
-
Apply a suitable collision energy (e.g., 15-30 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
LC-MS Experimental Workflow
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. The protocols detailed in these application notes offer a robust framework for the analysis of this and similar compounds, ensuring accurate structural elucidation and identification, which are critical steps in drug development and chemical research.
References
Application Notes and Protocols for 1-Hydroxyanthraquinone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyanthraquinone is a naturally occurring compound found in various plants that has garnered significant interest for its potential therapeutic properties, particularly in oncology research. As a derivative of anthraquinone, it shares structural similarities with several established anticancer agents. Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and interaction with key cellular enzymes. These application notes provide a comprehensive overview of the use of this compound in cell culture-based assays, including detailed protocols and data presentation.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic and growth-inhibitory effects of this compound and its derivatives have been evaluated across a range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a reference for selecting appropriate concentrations for in vitro studies.
Table 1: GI₅₀ Values of Aryl Substituted this compound Derivatives
| Compound Reference | Cell Line | GI₅₀ (µM) after 72h Incubation |
| 4-phenyl-13 | DU-145 (Prostate) | 1.1 |
| 2-phenyl-25 | SNB-19 (Glioblastoma) | 6.8 |
| 4-(4-methoxyphenyl)-15 | SNB-19 (Glioblastoma) | 9.6 |
| DU-145 (Prostate) | 6.5 | |
| MDA-MB-231 (Breast) | 6.8 | |
| 2-(4-methoxyphenyl)-27 | SNB-19 (Glioblastoma) | 8.5 |
| 4-(2,3-dimethoxyphenyl)-16 | SNB-19 (Glioblastoma) | 9.7 |
| DU-145 (Prostate) | 5.4 | |
| 2-(2,3-dimethoxyphenyl)-28 | SNB-19 (Glioblastoma) | 5.77 |
| 1,4-Diaryl substituted 37 | LNCAP (Prostate) | 6.2 - 7.2 |
| 1,4-Diaryl substituted 45 | LNCAP (Prostate) | 6.2 - 7.2 |
Data compiled from a study on aryl substituted 1-hydroxyanthraquinones.[1]
Table 2: IC₅₀ Values of 2-hydroxy-3-methyl anthraquinone (HMA) in HepG2 Cells
| Incubation Time | IC₅₀ (µM) |
| 24h | 126.3 |
| 48h | 98.6 |
| 72h | 80.55 |
Data from a study on the effects of HMA on human hepatocellular carcinoma cells.[2]
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis. The proposed mechanisms include:
-
DNA Topoisomerase Inhibition: Like other anthraquinone-based anticancer drugs, this compound may act as a topoisomerase inhibitor. By stabilizing the topoisomerase-DNA complex, it can lead to DNA strand breaks, which in turn trigger apoptotic pathways.
-
Induction of Apoptosis: Experimental evidence suggests that this compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and Bcl-xL and an increase in pro-apoptotic members like Bax.[3] This shift in balance results in the release of cytochrome c from the mitochondria, activating the caspase cascade.
-
MAPK Signaling Pathway Activation: Studies have shown that anthraquinone derivatives can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family.[3] Activation of the JNK pathway is often associated with cellular stress and can lead to apoptosis.
Signaling Pathway Diagram
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Solubility: this compound is soluble in organic solvents such as ethanol, ethyl ether, benzene, and DMSO. For cell culture applications, DMSO is the recommended solvent.
-
Preparation of 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 224.21 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-JNK, anti-JNK, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer research. The protocols and data provided in these application notes offer a framework for investigating their cytotoxic and apoptotic effects in cell culture models. Further exploration of the detailed molecular mechanisms will be crucial for the potential development of these compounds as therapeutic agents.
References
- 1. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of 1-Hydroxyanthraquinone as a Dye Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Hydroxyanthraquinone is a key organic intermediate derived from the anthraquinone core structure. While anthraquinone itself is colorless, the introduction of electron-donating groups, such as a hydroxyl (-OH) group at the 1-position, creates a chromophore that is fundamental to the synthesis of a wide range of red, blue, and violet dyes.[1][2] These dyes are valued for their brilliant shades and good fastness properties.[1] This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of disperse and acid dyes. Additionally, it explores the biomedical implications of this compound derivatives, specifically their potential as anticancer agents, by detailing a relevant signaling pathway.
Application Notes
This compound serves as a versatile precursor for various classes of anthraquinone dyes, primarily through the substitution of other groups on the anthraquinone nucleus. A common synthetic strategy involves the reaction of this compound derivatives with amines to yield highly colored compounds. For instance, the condensation of 1,4-dihydroxyanthraquinone (quinizarin), a closely related derivative, with aromatic or aliphatic amines is a well-established method for producing a range of blue and violet dyes.[2][3] The resulting 1-hydroxy-4-arylamino-anthraquinone structures are commercially significant as disperse dyes for synthetic fibers like polyester.
The hydroxyl group at the 1-position influences the photophysical properties of the resulting dye, often contributing to high lightfastness. The properties of the final dye, such as its color, solubility, and affinity for different fibers, can be fine-tuned by the choice of the amine and other substituents on the anthraquinone core. For example, the introduction of sulfonic acid groups can render the dye water-soluble, making it suitable for application as an acid dye for fibers like wool and nylon.
Beyond their use as colorants, derivatives of this compound have garnered significant interest in the field of drug development for their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis. One of the key mechanisms of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Quantitative Data Summary
The following tables summarize representative quantitative data for dyes derived from this compound and related structures. It is important to note that specific values can vary depending on the exact chemical structure, the substrate being dyed, and the testing methodology.
| Dye Structure | Starting Material | Reagent | Yield (%) | λmax (nm) | Reference |
| 1-hydroxy-4-(p-toluidino)anthraquinone | Quinizarin & Leuco-quinizarin | p-toluidine | >97 | N/A | |
| 1-hydroxy-4-(2,4,6-trimethylanilino)anthraquinone | Quinizarin & Leuco-quinizarin | 2,4,6-trimethylaniline | ~15 parts | N/A | |
| Azo-anthraquinone Dyes (General) | 1-Aminoanthraquinone | Pyrazolone derivatives | 65-85 | 450-460 |
N/A: Data not available in the cited sources.
| Dye Application | Substrate | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Reference |
| 1-Hydroxy Derivatives | Polyester | High | Excellent | N/A | |
| Azo-anthraquinone Dyes | Polylactide | 4-5 | 4-5 | 4-5 |
Fastness ratings are typically on a scale of 1-5 or 1-8, with higher numbers indicating better fastness.
Experimental Protocols
Protocol 1: Synthesis of a 1-Hydroxy-4-arylamino-anthraquinone Disperse Dye
This protocol is a representative procedure based on established methods for the synthesis of 1-hydroxy-4-arylamino-anthraquinones from quinizarin (1,4-dihydroxyanthraquinone), a closely related and often used starting material in industrial processes.
Materials:
-
Quinizarin (1,4-dihydroxyanthraquinone)
-
Leuco-quinizarin (prepared by reduction of quinizarin)
-
Aromatic amine (e.g., p-toluidine)
-
Boric acid
-
Ethanol (95%)
-
Sodium hydroxide solution (0.7%)
-
Water
Procedure:
-
In a reaction flask equipped with a reflux condenser and stirrer, prepare a mixture of quinizarin and leuco-quinizarin (approximately 20-25% leuco form).
-
Add the aromatic amine (a slight molar excess relative to the quinizarin/leuco-quinizarin mixture), boric acid, and ethanol. The typical ratio of solvent to the dihydroxy compounds is 4-5 parts solvent to 1 part dihydroxy compounds by weight.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12 hours.
-
After the reaction is complete, cool the mixture and filter to collect the crude product.
-
Wash the crude product first with alcohol, then with water.
-
To purify the product, boil it with a dilute sodium hydroxide solution (e.g., 0.7%) to remove unreacted quinizarin.
-
Filter the hot suspension and wash the product with the sodium hydroxide solution, followed by a wash with warm water until the filtrate is neutral.
-
Dry the purified 1-hydroxy-4-arylamino-anthraquinone product.
Characterization: The final product can be characterized by determining its melting point and by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Application of a Disperse Dye to Polyester Fabric
This protocol outlines a general procedure for dyeing polyester fabric with a synthesized this compound-based disperse dye.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid
-
Water
Procedure:
-
Prepare a dye dispersion by making a paste of the disperse dye (e.g., 2% on the weight of the fabric) with a small amount of a suitable dispersing agent. Add water to this paste to create a fine dispersion.
-
Prepare the dyebath by adding the dye dispersion to a larger volume of water. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the wetted polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature of the dyebath to 130°C over 30-45 minutes and maintain this temperature for 60 minutes to allow for dye diffusion into the polyester fibers.
-
After dyeing, cool the dyebath to about 60°C and rinse the fabric with hot water.
-
Perform a reduction clearing process to remove any surface dye and improve wash fastness. This typically involves treating the dyed fabric with a solution of sodium hydrosulfite and sodium hydroxide.
-
Rinse the fabric thoroughly with water and dry.
Mandatory Visualizations
Experimental Workflow for Dye Synthesis and Application
Caption: Workflow for the synthesis of a this compound-based disperse dye and its application to polyester fabric.
Signaling Pathway for Anticancer Activity of this compound Derivatives
References
- 1. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof - Google Patents [patents.google.com]
- 3. US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones - Google Patents [patents.google.com]
1-Hydroxyanthraquinone: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Hydroxyanthraquinone is a naturally occurring polycyclic aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its rigid, planar structure and the presence of a hydroxyl group provide a unique scaffold for the development of novel bioactive molecules. This document outlines the application of this compound in the synthesis of potent anticancer agents and provides detailed protocols for key synthetic transformations and biological assays. The derivatives of this compound have shown significant promise in drug discovery, particularly as inhibitors of DNA topoisomerase and inducers of apoptosis in cancer cells.
I. Applications in the Synthesis of Anticancer Agents
This compound is a key starting material for the synthesis of a variety of substituted anthraquinone derivatives with potent anticancer activity. The strategic functionalization of the anthraquinone core allows for the modulation of its biological properties, leading to the development of selective and effective therapeutic agents.
A primary application involves the synthesis of 2- and 4-aryl substituted 1-hydroxyanthraquinones via Suzuki-Miyaura cross-coupling reactions.[1] This approach enables the introduction of a diverse range of aryl and heteroaryl moieties, which can significantly influence the compound's cytotoxicity and selectivity against different cancer cell lines.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives:
Caption: Synthetic and evaluation workflow for this compound derivatives.
II. Quantitative Data Summary
The following tables summarize the reaction yields for the synthesis of various aryl-substituted 1-hydroxyanthraquinones and their cytotoxic activities against a panel of human cancer cell lines.
Table 1: Synthesis of 4-Aryl-1-hydroxyanthraquinones via Suzuki-Miyaura Coupling [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Hydroxy-4-phenylanthraquinone | 84 |
| 2 | o-Tolylboronic acid | 1-Hydroxy-4-(o-tolyl)anthraquinone | 92 |
| 3 | 4-Methoxyphenylboronic acid | 1-Hydroxy-4-(4-methoxyphenyl)anthraquinone | 88 |
| 4 | 2,3-Dimethoxyphenylboronic acid | 1-Hydroxy-4-(2,3-dimethoxyphenyl)anthraquinone | 85 |
| 5 | 3,5-Difluorophenylboronic acid | 1-Hydroxy-4-(3,5-difluorophenyl)anthraquinone | 90 |
| 6 | 2-Furylboronic acid | 1-Hydroxy-4-(2-furyl)anthraquinone | 84 |
| 7 | 3-Furylboronic acid | 1-Hydroxy-4-(3-furyl)anthraquinone | 85 |
Table 2: Cytotoxicity (GI₅₀, µM) of Selected this compound Derivatives [1]
| Compound | SNB-19 (Glioblastoma) | DU-145 (Prostate) | MDA-MB-231 (Breast) |
| 1-Hydroxy-4-phenylanthraquinone | >100 | 1.1 | >100 |
| 1-Hydroxy-4-(o-tolyl)anthraquinone | 1.8 | 3.5 | 2.1 |
| 1-Hydroxy-4-(4-methoxyphenyl)anthraquinone | 0.9 | 1.5 | 1.2 |
| Doxorubicin (Reference) | 0.02 | 0.03 | 0.04 |
III. Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-4-iodoanthraquinone
This protocol describes a representative procedure for the iodination of this compound.
Materials:
-
This compound
-
Iodine
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, add iodine (1.1 eq) and periodic acid (0.4 eq).
-
Slowly add concentrated sulfuric acid catalyst.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the precipitate using a Büchner funnel, wash with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain 1-hydroxy-4-iodoanthraquinone as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [1]
This protocol outlines the synthesis of 4-aryl-1-hydroxyanthraquinones.
Materials:
-
1-Hydroxy-4-iodoanthraquinone
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium carbonate (K₂CO₃) (4 eq)
-
Tetrabutylammonium bromide (Bu₄NBr) (1 eq)
-
Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 1-hydroxy-4-iodoanthraquinone (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (10 mol%), K₂CO₃ (4 eq), and Bu₄NBr (1 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add degassed dioxane and water (4:1 v/v) to the mixture.
-
Heat the reaction mixture at 100 °C for 3-11 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-hydroxyanthraquinone.
IV. Mechanism of Action: Signaling Pathways
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting DNA topoisomerase II.
DNA Topoisomerase II Inhibition:
Many anthraquinone derivatives function as DNA intercalators and topoisomerase II poisons. They stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.[1]
Caption: Inhibition of DNA topoisomerase II by this compound derivatives.
Induction of Apoptosis:
Certain this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, 1-hydroxy-4-phenyl-anthraquinone has been observed to cause cell cycle arrest at the sub-G1 phase, a hallmark of apoptosis.
References
In Vivo Experimental Design for 1-Hydroxyanthraquinone Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying the effects of 1-hydroxyanthraquinone in rats. The protocols outlined below are based on established research methodologies and are intended to assist in the investigation of this compound's biological activities, particularly its carcinogenicity and potential modulation of inflammatory pathways.
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies of this compound in rats.
Table 1: Carcinogenicity of this compound in ACI/N Rats [1][2]
| Parameter | Control Group (Basal Diet) | This compound Group (1% in Diet) | Duration |
| Number of Rats | 30 | 30 | 480 days |
| Effective Number of Animals | Not specified | 29 | 480 days |
| Large Bowel Tumor Incidence (Adenomas/Adenocarcinomas) | 0/30 (0%) | 25/29 (86.2%) | 480 days |
| Mean Number of Large Bowel Tumors per Tumor-Bearing Rat | 0 | 2.3 | 480 days |
| Liver Neoplasm Incidence (Neoplastic Nodules/Hepatocellular Carcinomas) | 0/30 (0%) | 12/29 (41.4%) | 480 days |
| Stomach Tumor Incidence (Benign) | 0/30 (0%) | 5/29 (17.2%) | 480 days |
| P-value (Large Bowel) | - | < 2 x 10⁻¹³ | 480 days |
| P-value (Liver) | - | < 5 x 10⁻⁵ | 480 days |
| P-value (Stomach) | - | < 3 x 10⁻² | 480 days |
Table 2: Chemopreventive Effect of Indomethacin on this compound-Induced Carcinogenesis
| Parameter | 1.5% 1-HA in Diet | 1.5% 1-HA in Diet + 16 ppm Indomethacin in Drinking Water | Duration |
| Number of Rats | 27 | 14 | 48 weeks |
| Large Bowel Tumor Incidence | 12/27 (44%) | 0/14 (0%) | 48 weeks |
| Forestomach Tumor Incidence | 14/27 (52%) | 2/14 (14%) | 48 weeks |
Experimental Protocols
This section provides detailed methodologies for key experiments in the in vivo study of this compound in rats.
Protocol 1: Long-Term Carcinogenicity Bioassay
Objective: To assess the carcinogenic potential of this compound in rats following long-term dietary administration.
Materials:
-
Male ACI/N rats (1.5 months old)
-
This compound (purity >98%)
-
Basal diet (pelleted)
-
Corn oil (for diet preparation)
-
Animal caging and husbandry supplies
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Group Allocation: Randomly divide the rats into two groups: a control group and a this compound treatment group (n=30 rats/group).
-
Diet Preparation:
-
Control Diet: Maintain the rats on a basal diet.
-
Treatment Diet: Prepare a diet containing 1% (w/w) this compound. To ensure homogenous mixing, first dissolve the calculated amount of this compound in a small amount of corn oil and then thoroughly mix it with the basal diet. Prepare fresh diets weekly.
-
-
Administration: Provide the respective diets to the rats ad libitum for the duration of the study (e.g., 480 days).
-
Monitoring:
-
Body Weight: Record the body weight of each rat weekly for the first three months and bi-weekly thereafter.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or palpable masses.
-
Food Consumption: Measure food consumption weekly to monitor dietary intake.
-
-
Tumor Assessment:
-
Palpate the animals for subcutaneous tumors weekly.
-
Measure the size of any palpable tumors using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (width)² x length / 2.
-
-
Termination and Necropsy:
-
At the end of the study period (e.g., 480 days), euthanize all surviving animals by CO₂ asphyxiation followed by cervical dislocation.
-
Conduct a thorough gross necropsy on all animals, including those that die or are euthanized during the study.
-
Examine all organs, with particular attention to the large bowel (cecum and colon), liver, and stomach.
-
-
Histopathology:
-
Collect tissue samples from all major organs, including any gross lesions or tumors.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them at 4-5 µm, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a microscopic examination of the slides to identify and classify neoplastic and non-neoplastic lesions.
-
Protocol 2: Pharmacokinetic Analysis of this compound in Rat Plasma by LC-MS/MS
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Heparinized tubes for blood collection
-
Centrifuge
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
LC-MS/MS system (e.g., Agilent 1260 series HPLC with a triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray ionization (ESI), positive or negative mode (optimization required). Based on available data, positive ion mode is a good starting point.[3]
-
Precursor ion ([M+H]⁺) for this compound: m/z 225.05[3]
-
Product ions: Optimize by infusing a standard solution. Potential product ions to monitor are m/z 197.06 and 169.07.[3]
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Protocol 3: Western Blot Analysis for NF-κB and COX-2 Expression in Rat Colon Tissue
Objective: To investigate the effect of this compound on the expression of NF-κB and COX-2 in rat colon tissue.
Materials:
-
Colon tissue samples from rats treated with this compound and control rats.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-COX-2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize frozen colon tissue samples in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Mandatory Visualizations
Experimental Workflow for Carcinogenicity Bioassay
Caption: Workflow for a long-term carcinogenicity study of this compound in rats.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound in vivo.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyanthraquinone is a naturally occurring compound found in various plants and fungi, belonging to the anthraquinone family of aromatic organic compounds. It and its derivatives have garnered significant interest in pharmacological research due to their potential cytotoxic and anti-cancer properties. The cytotoxic effects are believed to be mediated through various mechanisms, including the induction of apoptosis, generation of oxidative stress, and interaction with cellular macromolecules like DNA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound against various cancer cell lines.
Data Presentation
The cytotoxic activity of this compound and its derivatives is typically quantified by the concentration that inhibits 50% of cell growth (GI₅₀). The following table summarizes the GI₅₀ values of several this compound derivatives against a panel of human cancer cell lines after 72 hours of incubation. Doxorubicin is included as a positive control.[1]
| Compound | SNB-19 (Glioblastoma) GI₅₀ (µM) | T98G (Glioblastoma) GI₅₀ (µM) | U-87 MG (Glioblastoma) GI₅₀ (µM) | LNCAP (Prostate) GI₅₀ (µM) | DU-145 (Prostate) GI₅₀ (µM) | MT-4 (Leukemia) GI₅₀ (µM) | MDA-MB-231 (Breast) GI₅₀ (µM) | hTERT-Fibroblasts (Normal) GI₅₀ (µM) |
| 4-phenyl-1-hydroxyanthraquinone | >50 | >50 | >50 | 14.2 ± 3.12 | 1.1 ± 0.15 | 40.5 ± 6.44 | 19.1 ± 0.98 | 36.2 ± 1.31 |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | 9.6 ± 1.02 | 15.2 ± 1.06 | >50 | >50 | 6.5 ± 0.58 | >50 | 6.8 ± 0.61 | >50 |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | 9.7 ± 0.95 | 18.2 ± 1.06 | >50 | >50 | 5.4 ± 0.49 | >50 | 14.2 ± 1.42 | >50 |
| 2-phenyl-1-hydroxyanthraquinone | 6.8 ± 0.62 | 11.2 ± 1.49 | 28.3 ± 3.25 | >50 | >50 | >50 | >50 | >50 |
| 2-(4-methoxyphenyl)-1-hydroxyanthraquinone | 8.5 ± 0.78 | 18.2 ± 1.06 | >50 | >50 | >50 | >50 | >50 | >50 |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | 5.77 ± 0.51 | 7.2 ± 0.74 | 22.6 ± 0.91 | >50 | >50 | >50 | >50 | >50 |
| Doxorubicin | 7.62 ± 0.69 | 6.11 ± 0.15 | 4.5 ± 0.46 | 2.11 ± 0.4 | 6.61 ± 0.34 | 0.2 ± 0.04 | 7.9 ± 0.51 | 2.2 ± 0.58 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest (e.g., DU-145, SNB-19)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[2]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate GI₅₀.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for determining GI₅₀ values.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the GI₅₀ value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathways for this compound Cytotoxicity
Caption: Proposed signaling pathways for this compound-induced cytotoxicity.
References
Application Notes and Protocols for 1-Hydroxyanthraquinone in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyanthraquinone and its derivatives represent a promising class of compounds in the field of anticancer drug discovery. As a core structural motif found in numerous natural and synthetic bioactive molecules, anthraquinones have demonstrated a wide range of pharmacological activities. Notably, several functionalized anthraquinones have been investigated for their potent cytotoxic effects against various cancer cell lines.[1] The planar tricyclic structure of the anthraquinone core is considered essential for its cytotoxic properties, enabling interactions with biological macromolecules.[2] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in exploring the anticancer potential of this compound and its derivatives.
Mechanism of Action
The anticancer activity of this compound derivatives is multifaceted, involving several key mechanisms that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for many anthraquinone derivatives is their ability to intercalate into DNA, thereby disrupting DNA replication and transcription.[1] Molecular docking studies suggest that 2-, 4-, and 2,4-disubstituted 1-hydroxyanthraquinones can bind to the DNA-topoisomerase complex.[1] This interaction can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.[1]
Induction of Apoptosis
This compound derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. In the context of anthraquinones, the intrinsic pathway is often implicated, involving the following key events:
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinone derivatives can induce the production of ROS within cancer cells. Elevated ROS levels can lead to oxidative stress, damaging cellular components, including mitochondria.
-
Mitochondrial Dysfunction: The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program by cleaving key cellular substrates. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway. Some 1,8-dihydroxyanthraquinone derivatives have been shown to decrease the Bcl-2/Bax ratio, promoting apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. This disruption of the cell cycle can halt proliferation and ultimately lead to cell death. For instance, 1-hydroxy-4-phenyl-anthraquinone has been observed to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells, which is indicative of apoptosis. Other derivatives have been shown to cause arrest at the G0/G1 or G2/M phases of the cell cycle. This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Putative Signaling Pathway for Apoptosis Induction by this compound Derivatives
Caption: Putative signaling pathway for apoptosis induction.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | Parameter | Value (µM) | Reference |
| 1-Hydroxy-4-phenyl-anthraquinone (13) | DU-145 (Prostate) | MTT | GI₅₀ | 1.1 | |
| 1-Hydroxy-4-(4-methoxyphenyl)-anthraquinone (15) | SNB-19 (Glioblastoma) | MTT | GI₅₀ | 9.6 | |
| DU-145 (Prostate) | MTT | GI₅₀ | 6.5 | ||
| MDA-MB-231 (Breast) | MTT | GI₅₀ | 6.8 | ||
| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-anthraquinone (16) | SNB-19 (Glioblastoma) | MTT | GI₅₀ | 9.7 | |
| DU-145 (Prostate) | MTT | GI₅₀ | 5.4 | ||
| 1-Hydroxy-2-phenyl-anthraquinone (25) | SNB-19 (Glioblastoma) | MTT | GI₅₀ | 6.8 | |
| 1-Hydroxy-2-(4-methoxyphenyl)-anthraquinone (27) | SNB-19 (Glioblastoma) | MTT | GI₅₀ | 8.5 | |
| 1-Hydroxy-2-(2,3-dimethoxyphenyl)-anthraquinone (28) | SNB-19 (Glioblastoma) | MTT | GI₅₀ | 5.77 | |
| 1,4-Diaryl substituted this compound (37) | LNCaP (Prostate) | MTT | GI₅₀ | 6.2-7.2 | |
| 1,4-Diaryl substituted this compound (45) | LNCaP (Prostate) | MTT | GI₅₀ | 6.2-7.2 | |
| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | MCF-7 (Breast) | MTT | IC₅₀ | 2.3 (µg/mL) | |
| K562 (Leukemia) | MTT | IC₅₀ | 4.8 (µg/mL) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives in anticancer drug discovery.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI₅₀ or IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Flow cytometer
-
Cancer cell lines of interest
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound derivative for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Flow cytometer
-
Cancer cell lines of interest
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Activity (General Workflow)
While specific in vivo data for this compound derivatives are limited, a general workflow for assessing antitumor efficacy in a xenograft mouse model is provided below. This is based on studies of related anthraquinone compounds.
General Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft study.
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound and its derivatives hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest through various mechanisms, including DNA interaction and modulation of key signaling pathways, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a framework for researchers to systematically evaluate the anticancer potential of this important class of compounds. Further studies, particularly focusing on the elucidation of specific signaling pathways and in vivo efficacy, are warranted to advance these compounds towards clinical development.
References
Application Notes and Protocols for the Analytical Separation of Hydroxyanthraquinone Isomers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various analytical techniques for the effective separation of hydroxyanthraquinone isomers. The methodologies outlined are crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines and drug candidates containing these compounds. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), supercritical fluid chromatography (SFC), and high-speed counter-current chromatography (HSCCC) are discussed, providing a range of options to suit different analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of hydroxyanthraquinone isomers.[1] Reversed-phase chromatography with a C18 stationary phase is the most common approach.
Application Note: HPLC Separation of Common Hydroxyanthraquinone Aglycones
This method is suitable for the simultaneous determination of five common hydroxyanthraquinone aglycones: aloe-emodin, rhein, emodin, chrysophanol, and physcion. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to improve peak shape and resolution.[2][3]
Typical Chromatographic Profile:
Under optimal conditions, a baseline separation of the five major hydroxyanthraquinone aglycones can be achieved in under 20 minutes. The elution order is typically dependent on the polarity of the isomers, with more polar compounds eluting earlier.
Experimental Protocol: HPLC-DAD Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: Supelcosil LC-18 (250 × 4.6 mm, 5 µm) or equivalent C18 column.[3]
-
Mobile Phase A: Deionized water containing 0.5% (v/v) orthophosphoric acid.[3]
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-2 min, 70% B
-
2-4 min, 70-75% B
-
4-6 min, 75-80% B
-
6-8 min, 80-85% B
-
8-10 min, 85-90% B
-
10-12 min, 90% B
-
12-18 min, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Injection Volume: 20 µL.
-
Detection: DAD at 225 nm.
Sample Preparation:
-
Accurately weigh and dissolve standard compounds or sample extracts in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify peaks by comparing retention times with those of reference standards.
-
Quantify the analytes using a calibration curve generated from the peak areas of the standards.
Experimental Workflow for HPLC Separation of Hydroxyanthraquinone Isomers
Caption: Workflow for HPLC analysis of hydroxyanthraquinone isomers.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of sub-2 µm particle columns. This allows for much faster analysis times without compromising separation efficiency.
Application Note: Rapid UPLC Analysis of Hydroxyanthraquinones
This UPLC method enables the rapid quantification of five major hydroxyanthraquinone derivatives (aloe-emodin, rhein, emodin, chrysophanol, and physcion) in under 3 minutes. This high-throughput method is particularly useful for the quality control of a large number of samples.
Experimental Protocol: UPLC-PDA Analysis
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program: A rapid gradient from a lower to a higher percentage of mobile phase B is typically employed. For example, a gradient from 10% to 90% B over 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA at 254 nm.
Sample Preparation:
-
Prepare samples as described in the HPLC protocol, ensuring the final concentration is appropriate for the higher sensitivity of the UPLC system.
Data Analysis:
-
Peak identification and quantification are performed as with the HPLC method. The significantly shorter retention times should be noted.
Experimental Workflow for UPLC Separation of Hydroxyanthraquinone Isomers
References
Application Notes and Protocols for 1-Hydroxyanthraquinone-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-hydroxyanthraquinone and its derivatives to induce apoptosis in various cancer cell lines. This document includes a summary of cytotoxic activities, detailed experimental protocols for assessing apoptosis, and an exploration of the underlying signaling pathways.
Introduction
This compound is a core structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties. Its derivatives have been shown to be potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. The mechanism of action often involves DNA intercalation, inhibition of DNA topoisomerase, and modulation of key signaling pathways that regulate cell survival and death.[1][2] This makes this compound and its analogues promising candidates for further investigation in cancer therapy. Some anthraquinone derivatives have also been observed to induce other forms of programmed cell death, such as paraptosis, which is characterized by extensive cytoplasmic vacuolization and endoplasmic reticulum (ER) stress.[3]
Cytotoxic Activity of this compound Derivatives
The cytotoxic effects of this compound derivatives have been evaluated across a range of human cancer cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values are summarized below.
Table 1: GI50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) |
| 4-phenyl-1-hydroxyanthraquinone | DU-145 (Prostate) | 1.1 |
| 2-phenyl-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 6.8 |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 9.6 |
| DU-145 (Prostate) | 6.5 | |
| MDA-MB-231 (Breast) | 6.8 | |
| 2-(4-methoxyphenyl)-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 8.5 |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 9.7 |
| DU-145 (Prostate) | 5.4 | |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 5.77 |
| 1,4-Diaryl substituted 1-hydroxyanthraquinones | LNCAP (Prostate) | 6.2–7.2 |
Table 2: IC50 Values of Other Hydroxyanthraquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Emodin | HT-29 (Colon) | 0.296 (µg/mL) |
| Aloe-emodin | DLD-1 (Colon) | 8.94 |
| HT-2 (Colon) | 10.78 | |
| Emodin | U-87 (Glioblastoma) | 19.82 |
| Patient-derived X01 (Glioblastoma) | 17.08 | |
| E8OG | SK-N-AS (Neuroblastoma) | 108.7 |
| T98G (Glioblastoma) | 61.24 | |
| C6 (Glioblastoma) | 52.67 |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells according to the manufacturer's protocol for the caspase assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in signal is proportional to the caspase-3 activity. Normalize the results to the protein concentration.
Signaling Pathways in this compound-Induced Apoptosis
This compound and its derivatives induce apoptosis through the modulation of multiple signaling pathways. A primary mechanism involves DNA damage and intercalation, leading to cell cycle arrest and the activation of apoptotic cascades. Furthermore, these compounds can influence key survival and death signaling pathways such as PI3K/Akt/mTOR and MAPK.
Intrinsic (Mitochondrial) Pathway of Apoptosis
Many anthraquinone derivatives trigger the intrinsic pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.
Caption: Intrinsic pathway of apoptosis induced by this compound.
Modulation of PI3K/Akt/mTOR and MAPK Pathways
The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Some anthraquinone derivatives have been shown to inhibit this pathway, thereby promoting apoptosis. Similarly, the MAPK pathway, which is involved in cell proliferation and survival, can also be targeted.
Caption: Modulation of survival pathways by this compound.
Experimental Workflow for Apoptosis Assessment
A logical workflow for assessing the apoptotic effects of this compound is crucial for comprehensive analysis.
Caption: Experimental workflow for apoptosis assessment.
References
Application Notes and Protocols: Synthesis of 1-Hydroxyanthraquinone via Diazotization of 1-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-hydroxyanthraquinone from 1-aminoanthraquinone. The synthesis is a two-step process involving the diazotization of the primary amine in 1-aminoanthraquinone, followed by the hydrolysis of the resulting diazonium salt. Due to the reduced reactivity of the amino group on the anthraquinone scaffold, the diazotization is conducted in a strongly acidic medium using sodium nitrite in concentrated sulfuric acid. The subsequent hydrolysis is achieved by heating the diazonium salt solution. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various dyes and has been investigated for its potential pharmacological activities. The conversion of 1-aminoanthraquinone to this compound via a diazotization-hydrolysis sequence is a fundamental transformation in organic synthesis. The electron-withdrawing nature of the anthraquinone system deactivates the amino group, necessitating forceful diazotization conditions. This protocol outlines a reliable method for this transformation, suitable for laboratory-scale synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from 1-aminoanthraquinone.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Aminoanthraquinone | 2.23 g (10 mmol) | [1] |
| Sodium Nitrite | 1.04 g (15 mmol) | [1] |
| Concentrated Sulfuric Acid (98%) | 20 mL | [1] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | [1] |
| Diazotization Time | 1 hour | [1] |
| Hydrolysis Temperature | Not specified; typically heating is required | |
| Hydrolysis Time | Not specified; reaction completion monitored | |
| Product Characterization | ||
| Molecular Formula | C₁₄H₈O₃ | |
| Molecular Weight | 224.22 g/mol | |
| Purity | >95% (typical after purification) | |
| Yield | Not specified; dependent on hydrolysis conditions |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Part 1: Diazotization of 1-Aminoanthraquinone
-
Preparation of the Amine Solution: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2.23 g (10 mmol) of 1-aminoanthraquinone to 20 mL of concentrated sulfuric acid (98%). Stir the mixture at room temperature until the 1-aminoanthraquinone is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.04 g (15 mmol) of sodium nitrite in 5 mL of water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled 1-aminoanthraquinone solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Reaction Time: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour to ensure the completion of the diazotization reaction. The resulting solution contains the anthraquinone-1-diazonium salt.
Part 2: Hydrolysis of the Diazonium Salt
Note: Specific parameters for the hydrolysis of the anthraquinone-1-diazonium salt are not detailed in the provided search results. The following is a general procedure based on the hydrolysis of aromatic diazonium salts.
-
Heating: Carefully and slowly heat the solution containing the anthraquinone-1-diazonium salt. The evolution of nitrogen gas will be observed. The final temperature and heating duration should be determined by monitoring the reaction for the cessation of gas evolution and the formation of a precipitate.
-
Precipitation: Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Isolation of Crude Product: Pour the cooled reaction mixture into a beaker containing a significant amount of crushed ice and water. This will precipitate the crude this compound.
-
Filtration: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
Part 3: Purification
Note: The following is a general purification procedure.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Molecular Docking Studies of 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 1-hydroxyanthraquinone with various protein targets implicated in cancer and inflammation. Detailed protocols for performing such studies using AutoDock are included, alongside visualizations of relevant signaling pathways to contextualize the potential therapeutic applications of this compound.
Introduction to this compound and Molecular Docking
This compound is a natural compound belonging to the anthraquinone family, known for its diverse pharmacological activities, including potential anticancer and anti-inflammatory properties. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a macromolecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.
Potential Protein Targets of this compound
Based on existing literature, this compound and its derivatives have been investigated for their inhibitory potential against several key protein targets involved in various diseases. These include:
-
Cyclooxygenase-1 (COX-1): Involved in inflammation and pain signaling.
-
Protein Kinase CK2: A serine/threonine kinase implicated in cell growth, proliferation, and cancer.
-
Topoisomerase II: An enzyme crucial for DNA replication and a target for anticancer drugs.
-
Tyrosinase: A key enzyme in melanin biosynthesis, targeted for hyperpigmentation disorders.
-
Dipeptidyl Peptidase-4 (DPP-4): A target in type 2 diabetes that also has implications in cancer biology.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.
Quantitative Data from Molecular Docking Studies
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-1 (COX-1) | e.g., 1EQH | Data not available for this compound |
| Protein Kinase CK2 | e.g., 1JWH | Data not available for this compound |
| Topoisomerase II | e.g., 1ZXM | Data not available for this compound |
| Tyrosinase | e.g., 2Y9X | Data not available for this compound |
| Dipeptidyl Peptidase-4 (DPP-4) | e.g., 1X70 | Data not available for this compound |
| p38 MAPK | e.g., 3HEG | Data not available for this compound |
Table 2: Inhibition Constants (Ki) of this compound against Target Proteins
| Target Protein | Inhibition Constant (Ki) (µM) | Method |
| Cyclooxygenase-1 (COX-1) | Data not available | - |
| Protein Kinase CK2 | Data not available | - |
| Topoisomerase II | Data not available | - |
| Tyrosinase | Data not available | - |
| Dipeptidyl Peptidase-4 (DPP-4) | Data not available | - |
| p38 MAPK | Data not available | - |
Note: The absence of specific data for this compound highlights a potential area for future research.
Experimental Protocols for Molecular Docking
This section provides a detailed protocol for performing a molecular docking study of this compound with a target protein using AutoDock 4.2.[1][2][3]
Software and Resource Requirements
-
AutoDock 4.2 and AutoDockTools (ADT): Available for download from The Scripps Research Institute.[2]
-
Molecular visualization software: PyMOL, Chimera, or Discovery Studio Visualizer.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 3D structure of this compound.
Protocol Workflow
Molecular Docking Workflow
Step-by-Step Methodology
Step 1: Preparation of the Target Protein [4]
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (e.g., PDB ID: 1EQH for COX-1).
-
Clean the Protein:
-
Open the PDB file in a molecular visualization tool like AutoDockTools.
-
Remove all water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands, ions, or cofactors that are not relevant to the binding site of interest.
-
If the protein has multiple chains, retain only the chain of interest for the docking study.
-
-
Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar only).
-
Add Charges: Assign Kollman charges to the protein (Edit > Charges > Add Kollman Charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format (Grid > Macromolecule > Choose and then save). This format includes atomic charges and atom types required by AutoDock.
Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Load into ADT: Open the ligand file in AutoDockTools (Ligand > Input > Open).
-
Detect Torsional Root: AutoDockTools will automatically detect the rotatable bonds. You can verify and modify them if necessary (Ligand > Torsion Tree > Detect Root).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
Step 3: Grid Box Generation
-
Load Prepared Macromolecule and Ligand: Open the prepared protein (PDBQT) and ligand (PDBQT) files in ADT.
-
Open Grid Box Setup: Go to Grid > Grid Box. A box will appear around the protein.
-
Define the Binding Site: Adjust the grid box dimensions and center to encompass the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand in the original PDB file.
-
Save Grid Parameter File (GPF): Once the grid box is set, save the grid parameter file (File > Close saving current, then Grid > Output > Save GPF). Name it, for example, grid.gpf.
Step 4: Docking Parameter Setup
-
Set Docking Parameters: Go to Docking > Macromolecule > Set Rigid Filename and select your prepared protein PDBQT file.
-
Set Ligand: Go to Docking > Ligand > Choose and select your prepared this compound PDBQT file.
-
Set Search Parameters: Go to Docking > Search Parameters > Genetic Algorithm and set the parameters. For a standard docking, the default values are often sufficient, but you may increase the Number of GA Runs for more thorough sampling (e.g., to 50 or 100).
-
Save Docking Parameter File (DPF): Go to Docking > Output > Lamarckian GA and save the docking parameter file. Name it, for example, dock.dpf.
Step 5: Running AutoGrid and AutoDock
-
Run AutoGrid: Open a command-line terminal, navigate to your working directory, and run AutoGrid using the following command: autogrid4 -p grid.gpf -l grid.glg This will generate the grid map files required for docking.
-
Run AutoDock: After AutoGrid has finished, run AutoDock with the following command: autodock4 -p dock.dpf -l dock.dlg This will perform the docking calculations and generate a docking log file (DLG).
Step 6: Analysis of Results
-
Analyze Docking Log File: The DLG file contains the results of the docking runs. You can open it with a text editor to see the binding energies and inhibition constants for each docked conformation.
-
Visualize Docked Poses: In ADT, go to Analyze > Dockings > Open and select your DLG file. Then, go to Analyze > Conformations > Play to visualize the different docked poses of this compound in the protein's active site.
-
Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for this pose to understand the binding mode.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with some of the key protein targets of this compound.
p38 MAPK Signaling Pathway
p38 MAPK Signaling Pathway
Protein Kinase CK2 Signaling Pathway
Protein Kinase CK2 Signaling
Topoisomerase II Mechanism of Action
Topoisomerase II Action
Tyrosinase and Melanin Synthesis Pathway
Tyrosinase in Melanin Synthesis
Conclusion
Molecular docking is a powerful tool for investigating the potential interactions between this compound and various protein targets. The protocols and information provided in these application notes serve as a guide for researchers to conduct their own in silico studies. While computational methods provide valuable insights, it is crucial to follow up with experimental validation to confirm the predicted binding and inhibitory activities. The exploration of this compound's interactions with the targets mentioned herein holds promise for the development of new therapeutic agents for a range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Hydroxyanthraquinone Derivatization
Welcome to the technical support center for the derivatization of 1-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most common derivatization methods for this compound involve targeting the hydroxyl group. These include:
-
Etherification: Formation of an ether linkage by reacting the hydroxyl group with alkyl halides or other electrophiles in the presence of a base.
-
Esterification: Formation of an ester by reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride).
-
Suzuki Coupling: While not a direct derivatization of the hydroxyl group, it is a common method for modifying the anthraquinone core at other positions, often on a halogenated this compound precursor. This allows for the introduction of aryl or vinyl substituents.
Q2: Why is my reaction yield consistently low?
A2: Low yields in this compound derivatization can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Side reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include over-alkylation, decomposition of starting materials at high temperatures, or reactions with other functional groups on the anthraquinone core.
-
Poor reagent quality: Degradation or impurities in solvents and reagents can inhibit the reaction.
-
Product degradation: The derivatized product may be unstable under the reaction or work-up conditions.
-
Purification losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification strategies depend on the properties of the derivative:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of the compounds.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
-
Extraction: Liquid-liquid extraction is often used during the work-up to remove impurities. For instance, washing with a basic aqueous solution can remove unreacted acidic starting materials.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Etherification Reactions
| Potential Cause | Troubleshooting Step |
| Weak Base | Use a stronger base to ensure complete deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). |
| Poor Leaving Group on Electrophile | Use an electrophile with a better leaving group (e.g., iodide > bromide > chloride). |
| Steric Hindrance | If the alkylating agent is bulky, the reaction may be sterically hindered. Consider using a less hindered electrophile or increasing the reaction temperature and time. |
| Solvent Issues | Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the electrophile. Polar aprotic solvents like DMF or DMSO are often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential decomposition at very high temperatures. |
Issue 2: Multiple Products or Side Reactions in Esterification
| Potential Cause | Troubleshooting Step |
| Di-esterification (if other hydroxyl groups are present) | Use a protecting group strategy to selectively protect other hydroxyl groups before carrying out the esterification. |
| Reaction with other functional groups | If the anthraquinone core has other reactive sites, they may compete in the reaction. A milder acylating agent or catalyst might be necessary. |
| Decomposition of Acylating Agent | Ensure the acylating agent (e.g., acyl chloride) is fresh and has not been hydrolyzed by atmospheric moisture. |
| Catalyst Issues | If using a catalyst like DMAP, ensure it is used in catalytic amounts, as excess can sometimes lead to side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product and Starting Material have Similar Polarity | Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient elution in HPLC might be necessary. Consider derivatizing the unreacted starting material to alter its polarity for easier separation. |
| Formation of Emulsions during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Product is an Oil and does not Crystallize | Attempt to purify by column chromatography. If a solid is desired, try co-evaporation with a non-polar solvent like hexane to induce crystallization, or try trituration. |
| Contamination with Reagents | Ensure thorough washing during the work-up to remove reagents like bases or catalysts. For example, a dilute acid wash can remove basic catalysts like pyridine or DMAP. |
Data Presentation: Optimization of Suzuki Coupling for 4-Aryl-1-hydroxyanthraquinone Synthesis
The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 1-hydroxy-4-iodo-9,10-anthraquinone with an arylboronic acid.[1]
| Entry | Catalyst (mol%) | Base | Solvent | Additive | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | NaHCO₃ | Toluene-Ethanol-Water | None | 12 | 89 |
| 2 | Pd(PPh₃)₄ (5) | NaHCO₃ | Toluene-Ethanol-Water | None | 12 | 76 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane | Bu₄NBr | 11 | 85 |
| 4 | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene-Water | Bu₄NBr | 3 | 95 |
Data synthesized from a study on the synthesis of 1-hydroxyanthraquinones containing aryl substituents.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of 1-Hydroxy-4-iodoanthraquinone
A mixture of 1-hydroxy-4-iodo-9,10-anthraquinone, the corresponding arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (4 equivalents) in a toluene-water solvent system is prepared.[1] Tetrabutylammonium bromide (Bu₄NBr) (1 equivalent) is added as a phase-transfer catalyst.[1] The reaction mixture is heated under an inert atmosphere, and the progress is monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for Derivatization and Analysis
Caption: General workflow for the derivatization of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
How to avoid byproduct formation in anthraquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in anthraquinone synthesis. The information is designed to help you minimize byproduct formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing anthraquinone, and what are their primary byproducts?
A1: The three most common industrial and laboratory methods for anthraquinone synthesis are:
-
Oxidation of Anthracene: This method involves the oxidation of anthracene using various oxidizing agents. Common byproducts include anthrone, xanthone, and phthalic acid. Over-oxidation can lead to the formation of phthalic anhydride.[1][2]
-
Friedel-Crafts Acylation: This process involves the reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.[3][4] Key byproducts can include phenyl-phthalide derivatives, especially when an excess of benzene is used.[3]
-
Diels-Alder Reaction: This route typically involves the reaction of 1,4-naphthoquinone with a diene like butadiene, followed by an oxidation step. Byproducts can include polycondensation products of naphthoquinone.
Q2: How can I minimize the formation of isomeric byproducts in Friedel-Crafts acylation when using substituted benzenes?
A2: When using substituted benzenes, such as isopropyl-substituted benzenes, the Friedel-Crafts acylation can lead to the formation of multiple anthraquinone isomers due to the migration of alkyl groups. To minimize this, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may reduce the extent of alkyl group migration.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the product distribution.
-
Starting Material Isomer: The isomer of the starting substituted benzene can significantly impact the final product distribution. For example, the acylation of 1,3-diisopropylbenzene mainly yields 1,3-diisopropylanthraquinone, while 1,4-diisopropylbenzene gives a mixture of 1,3-diisopropylanthraquinone and 2-isopropylanthraquinone due to efficient isopropyl group migration.
Q3: What is the best way to purify crude anthraquinone?
A3: The purification method depends on the synthesis route and the nature of the impurities. Common techniques include:
-
Recrystallization: A standard method for purifying solid organic compounds. Solvents like ethanol or toluene can be used.
-
Extraction: Liquid-liquid or solid-liquid extraction can be used to remove specific impurities. For instance, unreacted starting materials can be removed by washing with a suitable solvent.
-
Chromatography: Column chromatography is effective for separating anthraquinone from closely related byproducts, especially in laboratory-scale preparations.
-
Chemical Treatment: In some cases, chemical treatment can remove specific byproducts. For example, treating crude anthraquinone from a Diels-Alder reaction with a hypochlorite solution can help purify the product.
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Low Yield of Anthraquinone and Formation of Tarry Byproducts
This is a common issue often related to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Possible Causes and Solutions:
-
Moisture: Aluminum chloride is highly sensitive to moisture, which leads to its deactivation. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Catalyst Quality and Amount: Use fresh, high-purity aluminum chloride. Stoichiometrically, at least two moles of AlCl₃ are required per mole of phthalic anhydride because the catalyst complexes with both the carbonyl groups of the anhydride and the resulting ketone product.
-
Reaction Temperature: The reaction is exothermic. The temperature should be controlled, especially during the initial addition of reagents, to prevent side reactions and tar formation.
-
Reagent Ratio: An excess of benzene can favor the formation of phenyl-phthalide byproducts. Using a 1:1 to 1.1:1 molar ratio of benzene to phthalic anhydride is often preferred to minimize this.
Oxidation of Anthracene
Issue: Incomplete Oxidation or Formation of Over-Oxidized Products
Achieving selective oxidation to anthraquinone without further degradation can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the oxidation of anthracene.
Possible Causes and Solutions:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Stronger oxidizing agents or excessive amounts can lead to over-oxidation to phthalic acid. Weaker oxidizing agents or insufficient amounts will result in incomplete conversion.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-oxidation. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Purity of Anthracene: The presence of impurities in the starting anthracene can lead to the formation of various byproducts and lower the yield of anthraquinone.
Diels-Alder Reaction
Issue: Low Yield of the Desired Anthraquinone Adduct
Low yields in the Diels-Alder synthesis of anthraquinone can be due to several factors, including the reactivity of the diene and dienophile, and the efficiency of the subsequent oxidation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Diels-Alder synthesis of anthraquinone.
Possible Causes and Solutions:
-
Reactivity of Reactants: The electronic nature of the substituents on both the diene and the dienophile can significantly affect the reaction rate and yield. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
-
Reaction Conditions: The choice of solvent and reaction temperature is important. While some Diels-Alder reactions proceed at room temperature, others may require heating.
-
Oxidation Step: The intermediate adduct from the Diels-Alder reaction needs to be oxidized to form the aromatic anthraquinone ring. Incomplete oxidation will result in a lower yield of the final product.
Data Presentation
Table 1: Byproduct Formation in Friedel-Crafts Acylation of Substituted Benzenes with Phthalic Anhydride
| Starting Material | Major Anthraquinone Product | Major Byproduct(s) | Overall Yield of Anthraquinones |
| 1,3-Diisopropylbenzene | 1,3-Diisopropylanthraquinone | 2-Isopropylanthraquinone | ~59% |
| 1,4-Diisopropylbenzene | 1,3-Diisopropylanthraquinone | 2-Isopropylanthraquinone | ~48% |
| 4-Isopropyltoluene | 2-Methyl-5-isopropylanthraquinone | 2-Methylanthraquinone, 2-Methyl-8-isopropylanthraquinone | ~62% |
Experimental Protocols
Protocol 1: Oxidation of Anthracene to Anthraquinone using Chromic Acid
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Anthracene
-
Glacial Acetic Acid
-
Chromium Trioxide
-
Water
Procedure:
-
In a round-bottom flask, dissolve 0.5 g of anthracene in 5 mL of glacial acetic acid with gentle heating.
-
In a separate container, prepare the oxidizing solution by dissolving 1.0 g of chromium trioxide in 1 mL of water and then diluting with 2.5 mL of glacial acetic acid.
-
Set up the reaction flask for reflux and add the oxidizing solution dropwise to the anthracene solution.
-
Heat the mixture under reflux for 10 minutes.
-
Allow the reaction mixture to cool and then pour it into approximately 10 mL of cold water or onto ice.
-
Collect the precipitated crude anthraquinone by vacuum filtration and wash it with water until the filtrate is colorless and neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
This two-step protocol involves the formation of o-benzoylbenzoic acid followed by cyclization.
Step 1: Synthesis of o-Benzoylbenzoic Acid Materials:
-
Phthalic Anhydride
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap, place 1 mole of phthalic anhydride and 2.2 moles of anhydrous AlCl₃.
-
Add 4 moles of anhydrous benzene to the flask.
-
Heat the mixture gently under reflux until the reaction starts, as indicated by the evolution of HCl gas.
-
Continue heating for about 30 minutes after the initial vigorous reaction has subsided.
-
Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Isolate the crude o-benzoylbenzoic acid by filtration.
Step 2: Cyclization to Anthraquinone Materials:
-
o-Benzoylbenzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a reaction tube, dissolve 100 mg of o-benzoylbenzoic acid in 0.5 mL of concentrated sulfuric acid with gentle heating.
-
Heat the mixture in a sand bath at 150-155 °C for 10-20 minutes, monitoring the reaction by TLC.
-
Cool the reaction tube to below 100 °C and cautiously add water dropwise to precipitate the anthraquinone.
-
Collect the product by filtration and wash with water, followed by a wash with dilute ammonium hydroxide to remove any unreacted starting material.
-
The crude anthraquinone can be recrystallized from ethanol or toluene.
Protocol 3: Diels-Alder Reaction of 1,4-Naphthoquinone with Butadiene
This is a general procedure for the cycloaddition followed by oxidation.
Materials:
-
1,4-Naphthoquinone
-
A source of butadiene (e.g., 3-sulfolene)
-
A suitable solvent (e.g., toluene or xylene)
-
An oxidizing agent (e.g., air, oxygen)
Procedure:
-
In a reaction vessel, dissolve 1,4-naphthoquinone in a high-boiling solvent like toluene.
-
Generate butadiene gas by heating a precursor like 3-sulfolene and bubble it through the 1,4-naphthoquinone solution.
-
Heat the reaction mixture to facilitate the Diels-Alder cycloaddition. The progress of the reaction can be monitored by TLC.
-
After the cycloaddition is complete, the resulting adduct is oxidized to anthraquinone. This can often be achieved by bubbling air or oxygen through the hot reaction mixture, sometimes in the presence of a catalyst.
-
Cool the reaction mixture and isolate the crude anthraquinone by filtration.
-
Purify the product by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Master's thesis - Dissertation [dissertationtopic.net]
Technical Support Center: Purification of 1-Hydroxyanthraquinone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-hydroxyanthraquinone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using silica gel column chromatography?
A1: Silica gel column chromatography separates compounds based on their polarity.[1] Silica gel is a polar stationary phase. A less polar mobile phase (solvent) is used to move the compounds down the column. Non-polar compounds travel faster, while more polar compounds, like this compound with its hydroxyl group, interact more strongly with the silica gel and move slower, thus allowing for separation from less polar impurities.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: The ideal solvent system should provide a good separation of this compound from its impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[2] Aim for a solvent system that gives this compound an Rf value of approximately 0.2-0.4.[3] Common solvent systems for separating moderately polar compounds like hydroxyanthraquinones include mixtures of a non-polar solvent (e.g., hexane, heptane, or dichloromethane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
Q3: What are the typical stationary phases used for this purification?
A3: Silica gel is the most common stationary phase for the column chromatography of moderately polar organic compounds like this compound.[4] Alumina can also be used, but silica gel is generally the first choice due to its versatility and the slightly acidic nature of its surface, which can be beneficial for the chromatography of phenolic compounds.
Q4: Is this compound stable on silica gel?
A4: Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible adsorption. While specific stability data for this compound on silica gel is not extensively documented, it is a possibility to consider. If you suspect degradation, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. Deactivating the silica gel with a small amount of a base like triethylamine in the solvent system can mitigate this issue.
Q5: How much crude material can I load onto my column?
A5: The loading capacity depends on the difficulty of the separation and the type of stationary phase. For silica gel chromatography, a general rule of thumb is a ratio of 20:1 to 100:1 of silica gel to crude material by weight. For difficult separations, a higher ratio is used. For reversed-phase chromatography, the loading capacity is typically lower, around 0.1% to 1% of the stationary phase weight. A loading study is the most practical way to determine the exact loading capacity for your specific sample and conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound may have degraded or irreversibly adsorbed onto the silica gel. | Test the stability of your compound on a TLC plate. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina. | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent in your mixture. |
| Poor separation of this compound from impurities | The chosen solvent system is not optimal. | Perform further TLC experiments with different solvent systems to find one that provides better separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended. | |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Streaking or tailing of the compound band | The compound is not very soluble in the mobile phase. | Try a different solvent system in which your compound is more soluble. |
| Strong interaction with the stationary phase. | For phenolic compounds, this can be due to interaction with acidic silanol groups. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading. Consider dry loading if solubility is an issue. | |
| Colored impurities co-elute with this compound | The polarity of the impurities is very similar to the target compound. | Try a different solvent system or a different stationary phase (e.g., alumina or reversed-phase silica). A gradient elution might be necessary to achieve separation. |
Experimental Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude mixture.
1. Preparation of the Stationary Phase (Slurry Packing):
-
Choose a glass column of an appropriate size based on the amount of crude material (aim for a silica gel to crude material ratio of 30:1 to 50:1 by weight for a moderately difficult separation).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (ideally the eluting solvent or a slightly more polar one). Using a pipette, carefully apply the solution to the top of the column. Allow the sample solution to enter the silica bed completely.
-
Dry Loading: If the crude product has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation.
-
Start with a less polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (gradient elution) if necessary to elute the this compound (e.g., progressing to 8:2, 7:3, etc.). A step or linear gradient can be employed.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Analysis and Collection:
-
Spot the collected fractions on a TLC plate alongside a reference standard of this compound.
-
Visualize the spots under UV light.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf Range for this compound |
| Hexane:Ethyl Acetate (8:2) | Low-Medium | 0.2 - 0.4 |
| Dichloromethane:Methanol (98:2) | Medium | 0.3 - 0.5 |
| Toluene:Ethyl Acetate (9:1) | Low-Medium | 0.2 - 0.4 |
| Chloroform:Acetone (95:5) | Medium | 0.3 - 0.5 |
Note: These are estimated Rf values and should be confirmed experimentally.
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) |
| Column Dimensions | Dependent on the scale of purification |
| Loading Method | Wet or Dry Loading |
| Elution Mode | Isocratic or Gradient |
| Typical Yield | 70-90% (highly dependent on crude purity) |
| Purity of Final Product | >95% (as determined by HPLC or NMR) |
Visualizations
Caption: Workflow for this compound purification.
Caption: Troubleshooting logic for poor separation.
References
Technical Support Center: Overcoming Resistance to 1-Hydroxyanthraquinone in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to 1-hydroxyanthraquinone and related anthracycline compounds in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A1: While direct studies on this compound resistance are limited, based on its classification as an anthracycline, the primary mechanisms of resistance are inferred to be:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1][2]
-
Alterations in Drug Target (Topoisomerase II): Mutations or decreased expression of topoisomerase II, the primary target of many anthracyclines, can lead to reduced drug binding and efficacy.[3][4]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulate pro-apoptotic proteins, rendering them resistant to the programmed cell death signals initiated by this compound-induced DNA damage.[5]
-
Enhanced DNA Repair: Increased capacity to repair the DNA damage caused by this compound can contribute to cell survival and resistance.
-
Cellular Detoxification: Increased activity of detoxifying enzymes, such as glutathione transferases, may play a role in neutralizing the drug.
Q2: How can I determine if my cancer cell line is resistant to this compound?
A2: Resistance is typically determined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to a sensitive, parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or WST-1 assay) with a range of this compound concentrations.
Q3: What are the general strategies to overcome resistance to this compound?
A3: Strategies to overcome resistance generally target the underlying mechanisms:
-
Inhibition of ABC Transporters: Use of small molecule inhibitors (chemosensitizers) that block the function of efflux pumps, thereby increasing the intracellular concentration of this compound.
-
Modulation of Apoptotic Pathways: Employing agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to restore the cancer cells' sensitivity to apoptosis.
-
Targeting Topoisomerase II: While more complex, strategies may involve using agents that can still effectively poison the altered topoisomerase II or bypass this mechanism.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action or resistance profiles.
-
Gene Silencing: Utilizing techniques like siRNA to specifically knockdown the expression of genes responsible for resistance, such as ABCB1.
Troubleshooting Guides
Problem: My IC50 for this compound is much higher than expected.
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | Confirm resistance by comparing the IC50 to the parental cell line. If resistant, proceed to strategies for overcoming resistance. |
| High Expression of ABC Transporters | Perform a Western blot to check the protein levels of ABCB1, ABCC1, and ABCG2. If overexpressed, consider using an ABC transporter inhibitor. |
| Altered Topoisomerase II Expression/Function | Assess Topoisomerase II alpha and beta protein levels via Western blot. Sequence the gene to check for mutations. |
| Upregulation of Anti-Apoptotic Proteins | Perform a Western blot for key anti-apoptotic proteins like Bcl-2 and Mcl-1. If elevated, consider co-treatment with a Bcl-2 inhibitor. |
| Incorrect Drug Concentration or Inactivity | Verify the concentration and integrity of your this compound stock solution. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media formulation, as these can affect drug sensitivity. |
Problem: Co-treatment with an ABC transporter inhibitor is not reversing resistance.
| Possible Cause | Troubleshooting Step |
| Inappropriate Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your cell line. |
| Multiple Resistance Mechanisms | The resistance may not be solely due to ABC transporters. Investigate other mechanisms like apoptosis evasion or Topoisomerase II alterations. |
| Incorrect ABC Transporter Target | The inhibitor may not be effective against the specific ABC transporter overexpressed in your cell line. Use a broader spectrum inhibitor or one specific to the identified transporter. |
| Inhibitor Instability | Check the stability and proper storage of the inhibitor. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 4-phenyl-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 1.1 |
| 2-phenyl-1-hydroxyanthraquinone | SNB-19 | Glioblastoma | 6.8 |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 6.5 |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | MDA-MB-231 | Breast Cancer | 6.8 |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 | Glioblastoma | 5.77 |
| Doxorubicin (Reference) | DU-145 | Prostate Cancer | 2.11 |
| Doxorubicin (Reference) | MDA-MB-231 | Breast Cancer | 0.2 |
Data synthesized from a study on aryl-substituted 1-hydroxyanthraquinones.
Table 2: Reversal of Doxorubicin Resistance in Cancer Cell Lines
| Cell Line | Treatment | IC50 of Doxorubicin | Fold Resistance | Fold Reversal of Resistance |
| MCF-7 (Sensitive) | Doxorubicin alone | 1.65 µM | 1 | N/A |
| MCF-7/Dox (Resistant) | Doxorubicin alone | 128.5 µM | 77.9 | N/A |
| KHOSR2 (Resistant) | Doxorubicin alone | 10 µM | - | N/A |
| Doxorubicin + 100 nM MDR1 siRNA | 0.1 µM | - | 100 | |
| U-2OSR2 (Resistant) | Doxorubicin alone | 6 µM | - | N/A |
| Doxorubicin + 100 nM MDR1 siRNA | 0.06 µM | - | 100 | |
| NCI/ADRRes (Resistant) | Doxorubicin alone | 15.7 µM | 104 | N/A |
| Doxorubicin + 300 nM Tariquidar | ~2.24 µM | 7 | 7 | |
| A2780 (Sensitive) | Doxorubicin alone | 0.04 µM | 1 | N/A |
| A2780ADR (Resistant) | Doxorubicin alone | 0.38 µM | 9.5 | N/A |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for ABCB1 and Topoisomerase IIα
-
Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (1:1000), Topoisomerase IIα (1:1000), and a loading control (e.g., GAPDH, β-actin; 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing resistance and its reversal.
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ClinPGx [clinpgx.org]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1-hydroxyanthraquinone in long-term storage
Welcome to the technical support center for 1-hydroxyanthraquinone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the long-term storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Specific temperature recommendations from suppliers vary, but generally, storage at -20°C is recommended for optimal long-term stability, potentially for up to 3 years.[1] Storage at 4°C is also an option for shorter periods, up to 2 years.[1] Some suppliers also indicate that the solid can be stored at room temperature.[2] To prevent degradation, it is crucial to protect the compound from light and moisture.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution, which is typically yellow to orange, may indicate degradation.[3] Anthraquinones can be susceptible to degradation, especially when exposed to light, high temperatures, or reactive chemicals. If you observe a color change, it is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q4: What are the potential degradation pathways for this compound?
A4: this compound can degrade through several pathways, primarily driven by factors like light, heat, and the presence of water or reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For some anthraquinone isomers, photodecomposition can lead to the formation of products like phthalic acid.
-
Thermal Degradation: When heated to decomposition, this compound can emit acrid smoke and fumes, indicating a breakdown of the molecular structure. While the parent anthraquinone is relatively thermally stable, the presence of functional groups like the hydroxyl group may influence its stability at elevated temperatures.
-
Hydrolysis: Although this compound itself is not expected to undergo significant hydrolysis due to the absence of easily hydrolyzable functional groups, its glycoside derivatives are known to be hydrolytically unstable. If your sample contains such impurities, the presence of water, especially at elevated temperatures, can lead to their degradation to the aglycone form (this compound and other related compounds).
-
Oxidation: The anthraquinone structure can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This can lead to the formation of various oxidation products.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results using a stored solution of this compound.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your stock solution using a stability-indicating HPLC method (see "Experimental Protocols" section for a general method). Compare the chromatogram to that of a freshly prepared solution or a certified reference standard.
-
Check Storage Conditions: Confirm that the solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.
-
Prepare Fresh Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound.
-
Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm syringe filter before use, as precipitates can indicate insolubility or degradation products.
-
Problem 2: The solid this compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: Degradation or moisture absorption.
-
Troubleshooting Steps:
-
Assess Storage Environment: Ensure the solid has been stored in a tightly sealed container in a desiccator to protect it from moisture. Check for any exposure to light or high temperatures.
-
Perform Quality Control: If possible, analyze the purity of the solid material using techniques like HPLC or melting point determination. The melting point of pure this compound is approximately 194°C. A significant deviation from this value could indicate the presence of impurities or degradation products.
-
Consider Recrystallization: If impurities are suspected, recrystallization from an appropriate solvent may be an option to purify the compound. However, this should be done with caution and the identity and purity of the recrystallized material should be thoroughly confirmed.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Room Temperature | Not specified for long-term | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization and validation are crucial for specific applications.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of anthraquinones.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound, which also has a λmax at 217 and 250 nm).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol and 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of methanol and 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C).
-
After a specified period, dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (and a solid sample) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
After a specified period, analyze both the exposed and control samples by HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analysis-of-alkyl-anthraquinone-derivatives-from-hydrogen-peroxide-industrial-process-using-lc-lc-hrms-with-shifting-gradients - Ask this paper | Bohrium [bohrium.com]
Refining HPLC separation of 1-hydroxyanthraquinone from its isomers
Welcome to the Technical Support Center for HPLC Separation of 1-Hydroxyanthraquinone and its Isomers. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from its positional isomers (e.g., 2-hydroxyanthraquinone)?
Positional isomers like 1- and 2-hydroxyanthraquinone often exhibit very similar polarities and hydrophobicities. This makes their separation challenging on standard reversed-phase columns, frequently leading to poor resolution or complete co-elution.[1] The key is to exploit subtle differences in their structure and interactions with the stationary and mobile phases.
Q2: Which type of HPLC column is best suited for separating hydroxyanthraquinone isomers?
While standard C18 columns are a common starting point, they may not provide sufficient selectivity.[1] For aromatic positional isomers, stationary phases that offer alternative separation mechanisms, such as π-π interactions, are highly recommended.[1][2] Consider the following:
-
Phenyl-Hexyl or Phenyl-Propyl Phases: These are often the first choice when C18 fails, as the phenyl groups can interact with the aromatic rings of the anthraquinones, providing enhanced selectivity.[2]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which can be very effective for resolving closely related isomers.
Q3: How does the choice of organic solvent in the mobile phase affect the separation?
The organic modifier significantly influences selectivity. The two most common choices are acetonitrile (ACN) and methanol (MeOH).
-
Acetonitrile vs. Methanol: These solvents have different properties and can alter the interactions between the analytes and the stationary phase. If you are not achieving adequate separation with ACN, switching to or creating a ternary mixture with MeOH is a valuable strategy.
-
Acidic Modifiers: Adding a small amount of acid (e.g., formic acid, phosphoric acid, or acetic acid) to the mobile phase is common for anthraquinone separations. This helps to suppress the ionization of the phenolic hydroxyl groups, leading to more consistent retention times and improved peak shapes. For Mass Spectrometry (MS) applications, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.
Q4: What is the role of pH in the mobile phase for this separation?
Mobile phase pH is a critical parameter for ionizable compounds like hydroxyanthraquinones.
-
Controlling Ionization: The hydroxyl group on the anthraquinone ring is weakly acidic. By controlling the mobile phase pH, you control the degree of ionization of the analyte. Generally, for acidic compounds, working at a pH at least 1-2 units below the pKa will keep the molecule in its neutral, more retained form, leading to better peak shape and reproducibility.
-
Improving Selectivity: Even small adjustments in pH can alter the retention times of isomers differently, providing a powerful tool for optimizing selectivity.
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution of Isomers
-
Possible Cause: Insufficient stationary phase selectivity.
-
Solution: Switch from a standard C18 column to a Phenyl or PFP stationary phase to introduce alternative separation mechanisms like π-π interactions.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution 1: Change the organic modifier. If using acetonitrile, try methanol, or vice-versa. Their different solvation properties can alter selectivity.
-
Solution 2: Adjust the mobile phase pH. A slight change can modify the ionization state of the isomers, potentially leading to differential retention.
-
-
Possible Cause: Gradient slope is too steep.
-
Solution: If using a gradient method, decrease the slope (make the gradient longer and more shallow). This allows more time for the isomers to resolve.
-
-
Possible Cause: Inadequate column temperature.
-
Solution: Optimize the column temperature. Lowering the temperature can sometimes increase resolution by enhancing differential interactions, while increasing it can alter selectivity and improve efficiency. A temperature screening study is recommended.
-
Problem 2: Tailing or Asymmetric Peaks
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: The phenolic hydroxyl group can interact with active silanol groups on the silica support, causing tailing. Ensure an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is used in the mobile phase to suppress silanol activity and analyte ionization.
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the concentration of the sample being injected. Overloading the column is a common cause of peak asymmetry.
-
-
Possible Cause: Mismatch between sample solvent and mobile phase.
-
Solution: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Problem 3: Inconsistent or Drifting Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. This can take 10-20 column volumes or more.
-
-
Possible Cause: Unstable mobile phase pH.
-
Solution: Use a buffered mobile phase, especially if the pH is critical to the separation. Buffers resist small changes in pH, leading to more robust and reproducible results.
-
-
Possible Cause: Fluctuating column temperature.
-
Solution: Use a column thermostat to maintain a constant and consistent temperature. Even small ambient temperature changes can affect retention times.
-
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting conditions for the separation of hydroxyanthraquinone isomers. These should be used as a baseline for method development and optimization.
Table 1: Recommended HPLC Columns and Conditions
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Stationary Phase | Phenyl-Hexyl | Pentafluorophenyl (PFP) | C18 (for initial screening) |
| Particle Size (µm) | 3 - 5 | 3 - 5 | 3 - 5 |
| Column Dimensions (mm) | 4.6 x 150 or 4.6 x 250 | 4.6 x 150 or 4.6 x 250 | 4.6 x 150 or 4.6 x 250 |
| Reference |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Isocratic Method | Gradient Method |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Composition | e.g., 50:50 (A:B) - Requires optimization | Start at 30-40% B, ramp to 90-100% B over 15-20 min |
| Flow Rate (mL/min) | 0.8 - 1.2 | 0.8 - 1.2 |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
| Detection Wavelength | ~254 nm or Diode Array Detector (DAD) scan | ~254 nm or Diode Array Detector (DAD) scan |
| Injection Volume (µL) | 5 - 20 | 5 - 20 |
| Reference |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of this compound and its Isomers
This protocol outlines a systematic approach to developing a robust separation method.
-
Sample Preparation:
-
Accurately weigh and dissolve the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
-
Initial Column Screening (Scouting):
-
Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Prepare a mobile phase consisting of Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile.
-
Run a generic gradient (e.g., 10% to 90% B over 20 minutes) at a flow rate of 1.0 mL/min and a temperature of 30 °C.
-
Inject the sample and monitor the chromatogram. Assess the degree of separation.
-
-
Method Optimization - Stationary Phase:
-
If resolution on the C18 column is insufficient, switch to a Phenyl-Hexyl or PFP column of similar dimensions.
-
Repeat the generic gradient run from Step 2. These columns offer different selectivity and are likely to improve the separation of positional isomers.
-
-
Method Optimization - Mobile Phase:
-
Organic Modifier: If using acetonitrile and separation is still not optimal, replace it with methanol and repeat the gradient run. The change in solvent can significantly alter selectivity.
-
Gradient Shape: Once the best column and solvent are chosen, refine the gradient. If the peaks are eluted too quickly, make the gradient shallower (e.g., 40% to 70% B over 25 minutes) to increase the resolution between the target isomers.
-
Temperature: Evaluate the effect of column temperature by running the separation at different temperatures (e.g., 25 °C, 35 °C, and 45 °C). Select the temperature that provides the best balance of resolution and peak shape.
-
-
Final Method Validation:
-
Once optimal conditions are established, perform multiple injections to confirm the method's reproducibility in terms of retention time and peak area.
-
Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC.
References
Minimizing degradation of 1-hydroxyanthraquinone during experiments
Welcome to the technical support center for 1-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions (acidic or basic hydrolysis). It is also susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydroxyl radicals.
Q2: How should I store this compound powder and its solutions to minimize degradation?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C.[1] Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C for long-term use and protected from light.[1] For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: What are the common signs of this compound degradation?
A3: Degradation can be indicated by a change in the color of the solid or solution, a decrease in the expected peak area during chromatographic analysis (e.g., HPLC), or the appearance of new, unexpected peaks in the chromatogram.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, ethanol, ethyl ether, and benzene.[2][3] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.
Q5: Can I heat my solution to dissolve this compound?
A5: While gentle warming may aid dissolution, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[2] If heating is necessary, use the lowest effective temperature for the shortest possible time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent results in assays | Degradation of this compound in stock or working solutions. | Prepare fresh solutions from solid material. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Verify the purity of the solid compound using a validated analytical method like HPLC-UV. | ||
| Appearance of unknown peaks in HPLC chromatogram | Degradation has occurred, forming new chemical species. | Analyze the degradation products using LC-MS to identify their mass and potential structure. Review experimental conditions (pH, light exposure, temperature) to identify the stressor. Implement the preventative measures outlined in this guide. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples with care to prevent cross-contamination. | |
| Color change in solution (e.g., fading or darkening) | Photodegradation or reaction with components in the experimental medium. | Minimize light exposure during all experimental steps. Prepare solutions fresh before use. Evaluate the compatibility of this compound with other reagents in your assay. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility but does not adversely affect the experimental system (e.g., cell viability). A final DMSO concentration of <0.5% is generally recommended for cell-based assays. |
Data on Stability of Anthraquinones
While specific quantitative data for the degradation of this compound under various conditions is not extensively available in a single source, the following tables summarize general stability trends observed for anthraquinones and related compounds. These should be used as a guide for experimental design.
Table 1: General Stability of Anthraquinones under Different pH Conditions
| pH | Condition | Stability Trend | Potential Degradation Products |
| < 3 | Acidic | Generally more stable, but acid hydrolysis can occur with prolonged exposure. | Hydroxylated derivatives, ring-opened products. |
| 3 - 6 | Mildly Acidic | Relatively stable. | Minimal degradation expected. |
| 7 | Neutral | Moderate stability; can be susceptible to oxidation. | Oxidized anthraquinone species. |
| > 8 | Basic | Less stable; prone to degradation, especially with light exposure. | Phthalic acid and other oxidation products. |
Table 2: General Stability of Anthraquinones under Different Temperature Conditions
| Temperature | Condition | Stability Trend |
| -80°C to -20°C | Frozen Storage | High stability for long-term storage of solids and solutions. |
| 4°C | Refrigerated | Good stability for short-term storage (days to weeks). |
| Room Temperature (20-25°C) | Ambient | Moderate stability; degradation can occur over time, accelerated by light. |
| > 40°C | Elevated | Increased rate of thermal degradation. |
Table 3: General Stability of Anthraquinones under Different Light Conditions
| Light Condition | Exposure | Stability Trend |
| Dark | No light exposure | High stability. |
| Ambient Light | Indirect laboratory light | Gradual degradation can occur over hours to days. |
| Direct Sunlight / UV Lamp | High-intensity light | Rapid photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used for a short period if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are crucial for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential degradation products. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (around 250 nm and 405 nm) and scan a wider range with a PDA detector to identify degradation products with different absorption maxima.
-
-
Sample Preparation:
-
Dilute the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the method.
-
-
Forced Degradation Study for Method Validation:
-
To validate the stability-indicating nature of the method, perform forced degradation studies.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a xenon lamp for a defined period.
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.
-
Visualizations
Experimental Workflow for Assessing Stability
Caption: Workflow for conducting forced degradation studies.
Signaling Pathway: this compound and Apoptosis Induction
This compound and its derivatives have been shown to exert anticancer effects by inducing apoptosis. One of the key signaling pathways implicated is the p53-mediated pathway, which can be activated by cellular stress, including DNA damage that can be induced by such compounds. This leads to cell cycle arrest and ultimately apoptosis.
Caption: p53-mediated apoptosis pathway induced by this compound.
References
Troubleshooting unexpected results in 1-hydroxyanthraquinone genotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in genotoxicity assays with 1-hydroxyanthraquinone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing colored precipitate on our plates in the Ames test after treatment with this compound. How can we determine if this is interfering with our results?
A1: Precipitate from a colored test compound like this compound can interfere with automated colony counting and may also exert toxic effects on the bacterial lawn, potentially leading to false-negative results.
Troubleshooting Steps:
-
Visual Inspection: Manually inspect the plates under a microscope to differentiate between bacterial colonies and compound precipitate. Precipitate particles often appear crystalline or amorphous and will be the color of the dye, whereas bacterial colonies have a characteristic morphology.
-
Solubility Assessment: Before conducting the full assay, perform a solubility test of this compound in the exposure medium at the highest planned concentration. If it precipitates, consider using a suitable, non-mutagenic solvent or adjusting the concentration range.
-
Modified Protocol: For colored and precipitating compounds, a modified Ames test protocol may be necessary. This could involve a pre-incubation method where the bacteria, S9 mix, and test compound are incubated together in liquid suspension before being plated on minimal glucose agar. This can sometimes reduce the amount of precipitate on the final plate.[1]
-
Plate Overlay: After plating the bacteria and test compound, an additional top agar overlay without the test compound can be added after a short incubation period. This may help to sequester the precipitate away from the developing colonies.
Q2: Our lab obtained a positive result for this compound in an in vitro micronucleus assay, but we suspect it might be a false positive. What are the common causes of false positives in this assay?
A2: False positives in the in vitro micronucleus assay can arise from several factors, especially when dealing with compounds that are colored or have low solubility.[2]
Potential Causes and Solutions:
-
Cytotoxicity: High levels of cytotoxicity can lead to an increase in micronuclei that is not indicative of a true genotoxic effect. It is crucial to assess cytotoxicity concurrently and ensure that the concentrations tested do not cause excessive cell death. The use of a cytokinesis-block proliferation index (CBPI) can help assess cytotoxicity.[3]
-
Precipitation: As with the Ames test, precipitation of this compound can interfere with scoring. The precipitate can be mistaken for micronuclei, especially with automated scoring systems. Manual microscopic confirmation is essential. Using adherent cells may be preferable if the test material precipitates, as the precipitate can be more easily washed away before analysis.[4]
-
High Osmolality or Low pH: Changes in the culture medium's osmolality or pH due to the addition of the test compound or its vehicle can induce chromosomal damage. Ensure that the final concentration of the vehicle is low and that the pH of the medium is checked after the addition of this compound.
-
Apoptotic Bodies: Apoptotic bodies containing fragmented DNA can be misidentified as micronuclei. Using flow cytometry with specific staining for apoptotic markers can help differentiate between micronuclei and apoptotic bodies.[5]
Q3: We are seeing high background DNA damage in our control group for the comet assay. What could be causing this?
A3: High background damage in the comet assay can obscure the detection of a true genotoxic effect. Several factors related to cell handling and the assay procedure itself can contribute to this.
Troubleshooting High Background Damage:
-
Cell Handling: Mechanical stress during cell harvesting (e.g., harsh scraping or centrifugation) can cause DNA damage. Using enzymatic detachment (e.g., trypsin) or gentle cell scraping with an EDTA-containing buffer can minimize this.
-
Oxidative Stress: Cells can experience oxidative stress during the assay procedure. Working under low light conditions and keeping buffers and slides cold can help reduce oxidative damage.
-
Buffer Quality: The pH and quality of the lysis and electrophoresis buffers are critical. Ensure that the alkaline electrophoresis buffer has a pH of >13. Prepare fresh buffers regularly.
-
Agarose Quality: Use high-quality, low-melting-point agarose to minimize background fluorescence and potential DNA-damaging contaminants.
-
Staining: Incomplete washing after staining with a fluorescent dye like SYBR Green can lead to high background fluorescence, making it difficult to accurately score comets.
Quantitative Data Summary
The following table summarizes representative genotoxicity data for anthraquinones from various studies. Note that direct quantitative data for this compound is limited in publicly available literature, so data for structurally related and well-studied anthraquinones are included for comparison.
| Compound | Assay | Cell Line/Strain | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| This compound | Unscheduled DNA Synthesis | Primary Rat Hepatocytes | Not Specified | Not Specified | Positive | |
| Anthraquinone | Ames Test | S. typhimurium TA1537, TA1538, TA98 | Not Specified | Without | Mutagenic | |
| Danthron (1,8-dihydroxyanthraquinone) | Mouse Lymphoma Assay | L5178Y | Not Specified | With and Without | Genotoxic | |
| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Mouse Lymphoma Assay | L5178Y | Not Specified | With and Without | Genotoxic | |
| Rubiadin | Ames Test | S. typhimurium | Not Specified | With | Highly Genotoxic | |
| Lucidin | DNA Adduct Formation | Primary Rat Hepatocytes | Not Specified | With | Positive |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) - Plate Incorporation Method
This protocol is a general guideline and should be adapted for this compound, particularly concerning its solubility and color.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin)
-
Test compound (this compound) solution
-
S9 fraction (for metabolic activation) and cofactor solution
-
Positive and negative controls
Procedure:
-
Preparation: Prepare serial dilutions of this compound. Due to its color, prepare a parallel set of plates without bacteria to serve as a color control.
-
Incubation: To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution, and 0.5 ml of S9 mix (if required).
-
Plating: Vortex the mixture gently and pour it evenly over the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. Compare the number of colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies suggests a mutagenic effect.
In Vitro Micronucleus Assay
This protocol is a general guideline for adherent cells and should be optimized for the specific cell line used.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6)
-
Culture medium and supplements
-
Test compound (this compound) solution
-
Cytochalasin B (for cytokinesis block method)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells onto microscope slides or in culture dishes and allow them to attach.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or up to 24 hours without S9).
-
Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis and allow binucleated cells to form.
-
Harvesting: Harvest the cells by trypsinization.
-
Slide Preparation: Prepare slides by cytocentrifugation or dropping the cell suspension onto clean slides.
-
Fixation and Staining: Fix the cells and stain them with a DNA-specific stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol outlines the basic steps for the alkaline comet assay.
Materials:
-
Frosted microscope slides
-
Normal and low melting point agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH >13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat slides with a layer of normal melting point agarose.
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and layer it onto the pre-coated slide.
-
Lysis: Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.
-
Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
Visualizations
References
- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 2. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with 1-Hydroxyanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing in vivo studies with 1-hydroxyanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for non-carcinogenic in vivo studies with this compound in rats?
A1: For non-carcinogenic acute or sub-chronic studies, a starting point for dose selection can be inferred from studies on this compound and related compounds. A study on the metabolism of this compound in rats used a dose of 50 mg administered by stomach tube in a suspension of aqueous gum arabic[1]. Additionally, a study on the related anthraquinone, aloe-emodin, demonstrated anti-inflammatory effects in rats at doses of 50 and 75 mg/kg[2]. For the broader class of anthraquinones, a No-Observed-Adverse-Effect Level (NOAEL) has been established at 1.36 mg/kg body weight and a Lowest-Observed-Adverse-Effect Level (LOAEL) at 5.44 mg/kg body weight in a 90-day study in rats. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental model and endpoint.
Q2: What is the known toxicity profile of this compound in rodents?
A2: this compound has been shown to be carcinogenic in rats when administered long-term in the diet at a concentration of 1%[3]. This long-term exposure led to the development of neoplasms in the large bowel, liver, and stomach[3]. It also generates a strong DNA repair response, indicating genotoxic activity[3]. For the related compound hydroquinone, the acute oral LD50 in rats was found to be greater than 375 mg/kg.
Q3: What is known about the pharmacokinetics and metabolism of this compound?
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While direct studies on this compound are limited, research on related anthraquinone derivatives suggests potential modulation of several key signaling pathways. These include the PI3K/Akt/mTOR, MAPK/ERK, and Nrf2/ARE pathways, which are involved in cellular processes like proliferation, survival, inflammation, and antioxidant response.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection for Oral Gavage
-
Problem: this compound is a hydrophobic compound with low water solubility, making it difficult to prepare a homogenous dosing solution for oral gavage.
-
Solution:
-
Vehicle Selection: For hydrophobic compounds, several vehicles can be considered. A published study successfully used a suspension of this compound in aqueous gum arabic. Other common vehicles for hydrophobic compounds include corn oil, carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), and polysorbate-80 (Tween 80). It is important to note that the vehicle itself can have biological effects, so a vehicle-only control group is essential.
-
Preparation of Suspension: To prepare a stable suspension, it is recommended to first wet the this compound powder with a small amount of the vehicle to form a paste, and then gradually add the remaining vehicle while continuously stirring or vortexing. Sonication can also be employed to break down aggregates and improve homogeneity.
-
Issue 2: Animal Stress and Complications During Oral Gavage
-
Problem: Improper oral gavage technique can lead to animal stress, esophageal or tracheal injury, and aspiration of the compound, compromising animal welfare and data integrity.
-
Solution:
-
Proper Restraint: Securely restrain the rat to prevent movement during the procedure. One common method is to grasp the loose skin at the back of the neck (scruffing) to immobilize the head and body.
-
Correct Needle Insertion: Use a flexible or ball-tipped gavage needle of the appropriate size for the rat. The needle should be inserted into the side of the mouth (diastema) and gently advanced along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. If any resistance is met, do not force the needle; withdraw and re-insert.
-
Verification of Placement: Before administering the dose, ensure the needle is in the esophagus and not the trachea. You can do this by feeling for the rigidity of the trachea and the softness of the esophagus around the needle.
-
Slow Administration: Administer the solution or suspension slowly to prevent regurgitation and aspiration.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress, such as coughing, gasping, or changes in breathing, for a period after the procedure.
-
Data Presentation
Table 1: In Vivo Dosages of this compound and Related Compounds in Rats
| Compound | Dosage | Administration Route | Animal Model | Observed Effect | Reference |
| This compound | 1% in diet | Oral (diet) | ACI/N Rats | Carcinogenic (large bowel, liver, and stomach neoplasms) | |
| This compound | 50 mg | Oral (stomach tube) | Rats | Metabolized to alizarin | |
| Aloe-emodin | 50 and 75 mg/kg | Oral | Rats | Anti-inflammatory (reduced paw edema) | |
| Anthraquinone | 1.36 mg/kg/day | Oral (gavage) | Sprague Dawley Rats | No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study | |
| Anthraquinone | 5.44 mg/kg/day | Oral (gavage) | Sprague Dawley Rats | Lowest-Observed-Adverse-Effect Level (LOAEL) in a 90-day study |
Table 2: Pharmacokinetic Parameters of Structurally Similar Anthraquinones in Rats (Data for this compound is not available)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Administration | Reference |
| Aloe-emodin | 1.8 ± 0.5 | 0.5 | 3.4 ± 1.0 | Oral (rhubarb extract) | |
| Emodin | 4.3 ± 1.2 | 1.0 | 12.8 ± 3.5 | Oral (rhubarb extract) | |
| Rhein | 11.2 ± 3.1 | 2.0 | 45.6 ± 12.3 | Oral (rhubarb extract) | |
| Chrysophanol | Not quantifiable | - | - | Oral (rhubarb extract) | |
| Physcion | Not quantifiable | - | - | Oral (rhubarb extract) |
Note: The data for Cmax, Tmax, and AUC represent the free (unconjugated) forms of the compounds.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v aqueous gum arabic, corn oil, or 0.5% w/v carboxymethyl cellulose)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (flexible or ball-tipped)
-
Syringes
-
-
Preparation of Dosing Suspension (Example with Aqueous Gum Arabic):
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
In a mortar, add a small amount of the 0.5% gum arabic solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
-
Oral Gavage Procedure:
-
Accurately weigh each rat to determine the individual dosing volume.
-
Gently but firmly restrain the rat.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently guide it along the roof of the mouth into the esophagus.
-
Administer the dose slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Technical Support Center: Purification of 1-Hydroxyanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 1-hydroxyanthraquinone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low overall yield after purification.
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the purification process. Consider the following:
-
Inappropriate solvent selection for recrystallization: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
-
Excessive solvent usage: Using too much solvent to dissolve the crude product during recrystallization will also lead to losses.
-
Adsorption onto the stationary phase in column chromatography: Highly polar compounds can irreversibly bind to silica gel or alumina.
-
Decomposition during purification: Although relatively stable, prolonged exposure to high temperatures, especially under harsh pH conditions, can lead to degradation.
Recommendations:
-
Carefully select a recrystallization solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
If using column chromatography, consider a less polar stationary phase or a more polar mobile phase to ensure elution of the product.
-
Avoid unnecessarily high temperatures and prolonged heating times during all purification steps.
-
Issue 2: Persistent colored impurities.
-
Question: After purification, my this compound product still has a brownish or off-color tint instead of the expected yellow-orange needles. How can I remove these colored impurities?
-
Answer: Colored impurities often arise from polymeric byproducts or degradation products. Here are some strategies to address this:
-
Charcoal treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
-
Multiple recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system may be necessary.
-
Column chromatography: This is a very effective method for separating colored impurities. The polarity difference between this compound and the colored byproducts allows for their separation on a column.
-
Issue 3: Co-elution of isomers in column chromatography.
-
Question: I am struggling to separate this compound from its isomers (e.g., 2-hydroxyanthraquinone) using column chromatography. What can I do to improve the separation?
-
Answer: Separating isomers can be challenging due to their similar physical and chemical properties. Here are some tips to enhance resolution:
-
Optimize the mobile phase: A slight change in the polarity of the mobile phase can significantly impact separation. A less polar solvent system will generally increase the retention time and may improve the separation of closely eluting compounds.
-
Use a longer column: Increasing the column length provides more surface area for interaction, which can lead to better separation.
-
Employ a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Gradient elution: Starting with a less polar solvent and gradually increasing the polarity can help to resolve compounds with similar retention factors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities depend on the synthetic route. For instance, if synthesized from 1-nitroanthraquinone, unreacted starting material and anthraquinone can be present as byproducts.[1] Other potential impurities include isomers such as 2-hydroxyanthraquinone and dihydroxyanthraquinones, which may form as side products during the synthesis.[1][2]
Q2: Which purification method is most suitable for achieving high purity this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good first step for removing bulk impurities and is effective if a suitable solvent is found.
-
Column chromatography is highly effective for separating a mixture of components, including isomers and colored impurities.[3]
-
Sublimation can yield very pure product, particularly for removing non-volatile impurities.
A combination of these methods, such as recrystallization followed by column chromatography, often yields the best results.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Suitability for Recrystallization |
| Water | Very low (8.5 mg/L at 25°C) | Poor |
| Ethanol | Soluble | Good |
| Methanol | Soluble | Good |
| Ethyl Ether | Soluble | Moderate (low boiling point) |
| Benzene | Soluble | Good (use with caution due to toxicity) |
| Acetone | Soluble | Good |
| Dimethyl Sulfoxide (DMSO) | Soluble | Poor (high boiling point, difficult to remove) |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the yellow-orange needle-like crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with a suitable mobile phase. A good starting point, based on TLC analysis, could be a mixture of hexane and ethyl acetate. For example, a gradient elution starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3 hexane:ethyl acetate can be effective.
-
Fraction Collection: Collect the eluent in fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Final Purification: The resulting solid can be further purified by recrystallization if necessary.
Protocol 3: Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus under a high vacuum. The temperature and pressure will need to be optimized, but as a starting point for the related compound 1,4-dihydroxyanthraquinone, temperatures around 210-220°C and pressures below 100 Pa have been used.
-
Collection: The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.
-
Recovery: After the sublimation is complete, carefully remove the purified crystals from the cold finger.
Mandatory Visualization
Caption: A workflow diagram for selecting a purification method for this compound.
Caption: A troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Large-Scale Synthesis of 1-Hydroxyanthraquinone
Welcome to the technical support center for the large-scale synthesis of 1-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound, and what are their primary challenges?
A1: The main industrial routes include:
-
Sulfonation of Anthraquinone: This involves sulfonating anthraquinone and then hydrolyzing the resulting sulfonic acid. The primary challenges are the traditional use of toxic mercury catalysts, which are ecologically unacceptable, and the high energy requirements due to high temperatures (200-300°C) and pressures.[1][2]
-
Friedel-Crafts Acylation: This method uses phthalic anhydride and a suitable aromatic substrate.[3][4] Key challenges include the formation of multiple isomers, the need for stoichiometric amounts of Lewis acids like AlCl₃ which generates significant waste, and potential migration of substituent groups during the reaction.[5]
-
Hydrolysis of 1-Nitroanthraquinone: This route involves the high-temperature hydrolysis of 1-nitroanthraquinone. It requires significant energy input and specialized pressure vessels to handle the rigorous conditions.
-
Diazotization of 1-Aminoanthraquinone: This involves converting 1-aminoanthraquinone to a diazonium salt, followed by heating in concentrated sulfuric acid. On a large scale, the primary challenge is the safe handling of potentially unstable diazonium salts.
Q2: My final product purity is low, with significant by-products. What are the likely impurities and how can I remove them?
A2: Common impurities depend on the synthesis route but often include isomers (like 2-hydroxyanthraquinone), unreacted starting materials, and tar-like polymers. For instance, the synthesis of 1,4-dihydroxyanthraquinone, a related compound, often yields impurities like phthalic acid, 1,2,4-trihydroxyanthraquinone, and other hydroxyanthraquinone isomers. Purification can be achieved through methods like solvent refining (e.g., using DMF or xylene), sublimation, or chromatography. A solvent refining process with xylene and an aqueous alkali solution can effectively remove acidic impurities like phthalic acid.
Q3: Are there greener, more environmentally friendly alternatives to the traditional mercury-catalyzed sulfonation process?
A3: Yes, the development of mercury-free and more sustainable methods is a key research objective. One alternative is the direct hydrolysis of 1-anthraquinonesulfonic acid with water or dilute sulfuric acid in an autoclave at high temperatures (200° to 300° C). Another approach involves preparing hydroxyanthraquinones from the corresponding nitroanthraquinones, which avoids the use of mercury catalysts entirely. Furthermore, research into solid acid catalysts for Friedel-Crafts reactions aims to replace traditional Lewis acids, allowing for easier catalyst recovery and reuse.
Q4: What are the major safety concerns associated with the large-scale production of this compound?
A4: Key safety concerns include:
-
Handling of Hazardous Reagents: Many synthesis routes use highly corrosive and hazardous materials, such as fuming sulfuric acid (oleum), strong Lewis acids, and concentrated acids.
-
High-Temperature and High-Pressure Reactions: Several methods require high temperatures and pressures, necessitating the use of specialized, robust reaction vessels and careful process control to prevent accidents.
-
Product Toxicity: this compound is suspected of causing cancer and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be used, and exposure must be minimized.
-
Waste Disposal: The processes generate hazardous waste streams, including acidic effluents and, in older methods, mercury compounds, which require careful treatment and disposal to avoid environmental contamination.
Troubleshooting Guides
Troubleshooting the Sulfonation-Hydrolysis Route
| Symptom/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete sulfonation or hydrolysis. Formation of stable intermediates. Sub-optimal reaction temperature or pressure. | Ensure vigorous stirring and optimal temperature (147–152°C for sulfonation). For hydrolysis, ensure temperatures of 200-300°C are maintained in an autoclave. Verify the concentration and purity of oleum and other reagents. |
| Contamination with Isomers (e.g., β-sulfonates) | Absence or deactivation of mercury catalyst (in traditional methods). Incorrect sulfonation temperature. | In the traditional method, ensure the correct loading of mercuric oxide. Control the reaction temperature precisely, as temperature influences isomer distribution. |
| Presence of Disulfonated By-products | Reaction time is too long, or the temperature is too high. Using recovered anthraquinone from a previous batch which may promote disulfonation. | Reduce reaction time and/or temperature. When using recovered starting material, collect the product while the solution is still warm (e.g., 60°C) to leave disulfonates in the mother liquor. |
| Difficulty in Product Isolation | Product is too soluble in the final aqueous acidic medium. Inefficient precipitation. | After hydrolysis, ensure complete acidification to precipitate the this compound. Cool the solution adequately to maximize crystallization before filtration. |
Troubleshooting the Friedel-Crafts Acylation Route
| Symptom/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Deactivation of Lewis acid catalyst (e.g., AlCl₃) by moisture. Insufficient reaction time or temperature. | Use anhydrous reagents and solvents. Ensure at least 2 molar equivalents of AlCl₃ are used. Standardized procedures often call for specific temperatures (e.g., 42°C) and times (e.g., 30 min) for the acylation step. |
| Formation of Multiple Isomers | Isopropyl or other alkyl groups on the benzene substrate can migrate during the reaction. Lack of regioselectivity. | This is an inherent challenge of the reaction with certain substrates. The product mixture often requires separation by column chromatography. Consider modifying the substrate to direct the acylation to the desired position. |
| Product is a Complex, Tarry Mixture | Side reactions and polymerization occurring under harsh acidic conditions. | Run the reaction at the lowest effective temperature. Ensure rapid and efficient quenching of the reaction mixture after completion. Consider using milder solid acid catalysts. |
| Large Volume of Acidic Waste | Stoichiometric use of Lewis acids like AlCl₃. | Explore the use of recyclable solid acid catalysts to minimize waste. Neutralize the waste stream carefully before disposal, adhering to environmental regulations. |
Experimental Protocols
Protocol 1: Synthesis from 1-Nitroanthraquinone
This method avoids mercury catalysts and can be controlled to improve product purity.
-
Reaction Setup: In a suitable pressure vessel, charge 1-nitroanthraquinone, a reaction medium (e.g., dimethylformamide - DMF), and a metal salt (e.g., sodium formate). The ratio of reagents can be optimized; a patent example uses 0.06 moles of dinitroanthraquinone with 0.18 moles of sodium formate in 100 ml of DMF.
-
Reaction Execution: Heat the stirred mixture to a temperature between 95°C and 145°C. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Product Isolation: Upon reaction completion, cool the mixture to room temperature (25°C to 27°C). The desired hydroxyanthraquinone product may precipitate as its salt.
-
Purification: Filter the precipitated salt. The filtrate may contain impurities and other isomers.
-
Final Product Preparation: Acidify the collected salt to precipitate the final this compound product. Wash the cake with water and dry to obtain the purified compound. A GC analysis of a product from a similar reaction showed 96.4% purity.
Protocol 2: Purification of Crude Dihydroxyanthraquinone (Illustrative for Hydroxyanthraquinones)
This protocol details a solvent refining process to remove common impurities like phthalic acid and tar.
-
Dissolution: Add the crude product (e.g., 100 kg) and a solvent such as mixed xylenes (e.g., 1000 kg) to a reactor.
-
Heating: Heat the mixture under stirring to 65°C and maintain for 1.5 hours to ensure complete dissolution.
-
Alkali Extraction: Add a pre-heated (65°C) aqueous alkali solution (e.g., 1000 kg of 0.5% potassium carbonate) to the reactor. Stir for 10 minutes. This step extracts acidic impurities into the aqueous layer.
-
Separation: Transfer the mixture to an insulated separatory vessel and allow it to stand for 30 minutes. Separate and remove the lower aqueous layers, which contain impurities.
-
Solvent Recovery and Product Isolation: Transfer the remaining xylene layer to a distillation apparatus. Use steam distillation to recover the xylene solvent.
-
Final Steps: Filter the remaining aqueous solution, wash the solid product with water, and dry to obtain the refined product.
Visualizations
Caption: General workflow for synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purity issues in synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 3. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. This compound | C14H8O3 | CID 8512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in 1-hydroxyanthraquinone analytical measurements
Welcome to the Technical Support Center for 1-Hydroxyanthraquinone Analytical Measurements. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in analytical measurements?
A: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A higher S/N ratio indicates a cleaner, more reliable signal, which is crucial for accurate and precise quantification, especially at low concentrations. Poor S/N can obscure small peaks, leading to inaccurate detection and quantification limits (LOD/LOQ).[1][2][3]
Q2: What are the common analytical techniques for measuring this compound?
A: this compound and other anthraquinone derivatives are typically analyzed using several techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is very common.[4][5] For higher sensitivity and selectivity, HPLC is often coupled with Mass Spectrometry (LC-MS). Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, as well as fluorescence and electrochemical detection methods.
Q3: What are the primary sources of noise in HPLC analysis?
A: Noise in HPLC can originate from various components of the system. Common sources include:
-
Mobile Phase: Impurities, dissolved gases, or inadequate mixing of solvents can cause baseline fluctuations.
-
HPLC Pump: Pulsations from the pump, worn seals, or faulty check valves can introduce rhythmic noise.
-
Detector: Electronic noise, temperature fluctuations, and a dirty or contaminated flow cell are frequent culprits.
-
Column: Contaminants leaching from a dirty column can increase baseline noise.
-
Environment: Fluctuations in room temperature and electrical interference can also contribute.
Q4: How can I increase the "signal" component of the S/N ratio for this compound?
A: To enhance the signal for your analyte, consider the following strategies:
-
Optimize Detection Wavelength: Ensure you are using the maximum absorbance wavelength for this compound. The absorption maximum is around 408 nm.
-
Increase Injection Volume/Concentration: Injecting a larger volume or a more concentrated sample will increase the signal, but be mindful of potential peak distortion and column overload.
-
Improve Chromatographic Efficiency: Use columns with smaller particle sizes or higher efficiency to produce sharper, taller peaks, which enhances the signal.
-
Sample Preparation: Employ pre-concentration steps like Solid-Phase Extraction (SPE) to increase the analyte concentration before injection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Guide 1: High Baseline Noise in HPLC-UV Analysis
Problem: The chromatogram shows a noisy or fluctuating baseline, making it difficult to integrate low-level peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise in HPLC.
Guide 2: Low Signal Intensity in LC-MS Analysis
Problem: The peak for this compound is very small or undetectable in the mass spectrometer.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low signal intensity in LC-MS.
Data & Parameters
Table 1: HPLC-UV Method Parameters for Anthraquinone Analysis
This table summarizes typical starting conditions for HPLC-UV analysis, compiled from various studies.
| Parameter | Recommended Setting | Rationale & Notes | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | Gradient elution is common, starting with higher water content. Adding 0.1% formic acid can improve peak shape. | |
| Flow Rate | 0.8 - 1.2 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time. | |
| Detection Wavelength | 260 nm or ~408 nm | 260 nm is a general wavelength for anthraquinones. For higher specificity to this compound, use its absorbance maximum around 408 nm. | |
| Column Temperature | 25 - 40 °C | Using a column oven improves retention time reproducibility by minimizing effects of room temperature fluctuations. |
Table 2: Key LC-MS/MS Parameters for Optimization
For sensitive detection, MS parameters must be optimized for the specific instrument and analyte.
| Parameter | Optimization Goal | Common Starting Point |
| Ionization Mode | Maximize analyte ion generation | Electrospray Ionization (ESI) is common. Test both positive and negative modes. This compound may work well in negative mode ([M-H]⁻) due to the acidic hydroxyl group. |
| Capillary Voltage | Stable and efficient spray | 2.5 - 4.5 kV (ESI) |
| Source/Gas Temp. | Efficient desolvation without degradation | 120 - 150 °C (Source), 350 - 500 °C (Desolvation Gas) |
| Nebulizer Gas Flow | Optimal droplet formation | Varies significantly by instrument; follow manufacturer's guidance for initial tuning. |
| Collision Energy (CE) | Achieve stable and specific product ions | Perform a CE ramp (e.g., 10-50 eV) to find the optimal energy for desired fragmentation. |
Experimental Protocols
Protocol 1: General Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting and concentrating this compound from a liquid matrix (e.g., biological fluid, herbal extract).
Objective: To remove interfering matrix components and concentrate the analyte to improve S/N.
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Sample, pre-treated if necessary (e.g., pH adjusted)
-
Nitrogen evaporator or centrifugal evaporator
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge to wash away polar interferences. This step may require optimization.
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong solvent like methanol or acetonitrile.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for injection.
Protocol 2: Optimization of MS Parameters via Infusion
Objective: To determine the optimal MS source and compound parameters for maximizing the signal of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 Methanol:Water)
-
Syringe pump
-
LC-MS system
-
Tee-piece for connecting syringe pump flow with LC flow
Methodology:
-
Setup: Configure the syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min). Connect the syringe pump to the MS source via a tee-piece, mixing with a typical LC flow of mobile phase (e.g., 0.4 mL/min).
-
Initial Scan: Begin by acquiring data in full scan mode in both positive and negative ionization modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Source Parameter Optimization: While infusing, manually adjust one parameter at a time to maximize the signal intensity of the precursor ion. Systematically tune the following:
-
Capillary/Spray Voltage
-
Source Temperature
-
Desolvation/Drying Gas Temperature and Flow Rate
-
-
Compound Parameter Optimization (for MS/MS):
-
Select the precursor ion for fragmentation.
-
Perform a product ion scan while ramping the collision energy to identify stable, high-intensity product ions.
-
Select the most abundant and specific transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.
-
-
Verification: Once all parameters are optimized, inject a standard sample through the LC system to confirm the improved signal and peak shape under chromatographic conditions.
References
Validation & Comparative
A Comparative Analysis of the Mutagenic Potential of 1-Hydroxyanthraquinone and 2-Hydroxyanthraquinone
This guide provides a detailed comparison of the mutagenicity of two closely related isomers, 1-hydroxyanthraquinone and 2-hydroxyanthraquinone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies.
Executive Summary
This compound has demonstrated clear genotoxic and carcinogenic activities in multiple studies.[1][2] It has been shown to induce unscheduled DNA synthesis and is associated with the formation of carcinomas in animal models.[1][2] In contrast, the mutagenic profile of 2-hydroxyanthraquinone is less definitive, with some evidence suggesting it can be a metabolite of the mutagenic parent compound, anthraquinone, while other studies have not found it to be mutagenic in specific assays.[3] The structural difference arising from the position of the hydroxyl group appears to play a significant role in the genotoxicity of these compounds.
Quantitative Mutagenicity Data
The following table summarizes the results from mutagenicity studies, primarily focusing on the Ames test, a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
| Compound | Assay | Test System | Metabolic Activation (S9) | Concentration | Result | Reference |
| This compound | Unscheduled DNA Synthesis | Primary rat hepatocytes | - | Not specified | Increased DNA synthesis | |
| Carcinogenicity | F344 Rats | In diet | 1% of diet | Induction of adenocarcinomas and hepatocellular carcinomas | ||
| 2-Hydroxyanthraquinone | Ames Test | Salmonella typhimurium TA98, TA100 | With and without | Up to 1000 µ g/plate | Not mutagenic | |
| Antitumor Activity | Not specified | Not applicable | Not specified | Possesses antitumor and immunosuppressive activity | ||
| Estrogenic Activity | Yeast two-hybrid assay | Not applicable | 19 µM | Induces estrogen receptor α (ERα) activation |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds. The protocol outlined below is a general procedure and may be modified based on the specific study.
1. Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used, such as TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.
2. Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
3. Test Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO). b. The bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube. c. The mixture is pre-incubated at 37°C. d. Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate. e. The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay is used to detect DNA repair synthesis in response to DNA damage induced by a test agent.
1. Cell System: Primary cultures of rat hepatocytes are commonly used.
2. Procedure: a. Hepatocytes are treated with the test compound and radiolabeled thymidine ([³H]thymidine). b. If the test compound induces DNA damage, the cells will incorporate the [³H]thymidine during the DNA repair process. c. The cells are then fixed, and autoradiography is performed to visualize the incorporated radioactivity in the nucleus.
3. Data Analysis: The amount of unscheduled DNA synthesis is quantified by counting the number of silver grains over the nucleus. A significant increase in grain count in treated cells compared to control cells indicates genotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for the Ames test and a simplified representation of a potential mechanism of action for genotoxicity.
Caption: Workflow of the Ames test for mutagenicity assessment.
Caption: A simplified potential pathway of chemical-induced genotoxicity.
References
Validating the Anticancer Mechanism of 1-Hydroxyanthraquinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of 1-hydroxyanthraquinone derivatives against other established anticancer agents. It is designed to offer an objective overview supported by experimental data to aid in the evaluation and development of this promising class of compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a direct comparison with the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative GI₅₀ Values (μM) of this compound Derivatives and Doxorubicin
| Compound | SNB-19 (Glioblastoma) | T98G (Glioblastoma) | U-87MG (Glioblastoma) | LNCAP (Prostate) | DU-145 (Prostate) | MT-4 (Leukosis) | MDA-MB-231 (Breast) | hTERT-Fibroblasts (Normal) |
| 4-phenyl-1-hydroxyanthraquinone (13) | 15.2 ± 1.06 | 40.5 ± 6.44 | 19.1 ± 0.98 | - | 1.1 ± 0.1 | - | 36.2 ± 1.31 | - |
| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone (15) | 9.6 ± 0.8 | - | - | - | 6.5 ± 0.5 | - | 6.8 ± 0.4 | >50 |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone (16) | 9.7 ± 0.7 | - | - | - | 5.4 ± 0.3 | - | - | >50 |
| 2,4-Di(4-methoxyphenyl)-1-hydroxyanthraquinone (37) | 6.2 ± 0.5 | - | - | 6.2 ± 0.4 | - | - | 5.8 ± 0.3 | 14.2 ± 1.42 |
| Doxorubicin (DOX) | 7.62 ± 0.69 | 6.11 ± 0.15 | 4.5 ± 0.46 | 2.11 ± 0.4 | 6.61 ± 0.34 | 0.2 ± 0.04 | 7.9 ± 0.51 | 2.2 ± 0.58 |
Data compiled from a study on aryl substituted 1-hydroxyanthraquinones.[1]
Table 2: Comparative IC₅₀ Values (μM) of 1,4-dihydroxyanthraquinone Derivative (A1) and Doxorubicin
| Compound | HepG-2 (Liver) | L02 (Normal Liver) |
| Compound A1 | 12.5 | >100 |
| Doxorubicin | Not Reported | Not Reported |
Compound A1 is a novel 1,4-dihydroxyanthraquinone derivative containing a nitrogen-mustard and thiophene group.[2]
Mechanistic Insights: A Multi-pronged Anticancer Attack
This compound derivatives exert their anticancer effects through several key mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular machinery.
Induction of Apoptosis
Flow cytometry analysis has demonstrated that this compound derivatives are potent inducers of apoptosis.
Table 3: Apoptosis Induction by 2-hydroxy-3-methyl anthraquinone (HMA) in HepG2 Cells (72h treatment)
| Treatment Group | Apoptosis Rate (%) |
| Control | ~5 |
| HMA (80 µM) | ~25 |
| HMA (80 µM) + EX527 (SIRT1 inhibitor) | ~40 |
Data suggests that the pro-apoptotic effect of HMA is enhanced by the inhibition of SIRT1.[2]
The apoptotic cascade is often initiated through the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax. Western blot analysis has confirmed that certain derivatives increase the expression of Bax while decreasing the anti-apoptotic protein Bcl-2.[2]
Cell Cycle Arrest
These compounds have been shown to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, thereby preventing cell proliferation. For instance, 1-hydroxy-4-phenyl-anthraquinone (13) has been observed to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells.[3] Other derivatives have been shown to cause arrest at the G2/M phase.
Table 4: Cell Cycle Distribution of CHL-1 Melanoma Cells Treated with a Ruthenium(II)-1-Hydroxyanthraquinone Complex (24h treatment)
| Treatment Group | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 55 | 25 | 20 |
| Complex (7.5 µM) | 70 | 15 | 15 |
Data indicates a significant increase in the G0/G1 population, suggesting a G1/S transition arrest.
Key Signaling Pathways
The anticancer activity of this compound derivatives is underpinned by their interaction with critical signaling pathways that regulate cell survival and proliferation.
Topoisomerase II Inhibition
A primary mechanism of action for many anthraquinone-based anticancer drugs is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. These derivatives can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis.
p53-p21-Rb Signaling Pathway
Several this compound derivatives have been shown to activate the p53 tumor suppressor pathway. Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then inhibits CDK-cyclin complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for cell cycle progression and leading to cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀/GI₅₀ values.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Cell Harvesting: Harvest treated and untreated cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Harvesting and Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Beyond Cytotoxicity: Anti-Angiogenic and Anti-Metastatic Potential
Emerging evidence suggests that the anticancer activity of some this compound derivatives, such as emodin, extends beyond direct cytotoxicity. Emodin has been shown to possess anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced proliferation and migration of endothelial cells. Furthermore, it has demonstrated anti-metastatic potential by reducing the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for cancer cell invasion and metastasis. These findings highlight the multifaceted therapeutic potential of this class of compounds.
Conclusion
This compound derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a range of cancer cell lines. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II, provides a strong rationale for their further development. The data presented in this guide demonstrates that several derivatives exhibit comparable or superior activity to the standard chemotherapeutic agent Doxorubicin, with some showing favorable selectivity towards cancer cells over normal cells. The elucidation of their engagement with key signaling pathways, such as the p53-p21-Rb axis, offers valuable insights for targeted drug design and patient stratification. Further preclinical and clinical investigations are warranted to fully validate the therapeutic potential of these compounds.
References
A Comparative Guide to the Efficacy of Natural vs. Synthetic 1-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1-hydroxyanthraquinone from both natural and synthetic origins. While the intrinsic chemical properties of pure this compound are identical regardless of its source, the practical efficacy can differ based on the purity of the synthetic compound versus the complex matrix of natural extracts. This document summarizes key performance data from experimental studies to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Comparative Efficacy
The following tables provide a summary of the biological activities of this compound and its derivatives. It is important to note that direct head-to-head comparative studies of purified natural versus synthetic this compound are scarce in publicly available literature. The data presented is a compilation from various studies investigating either naturally-derived or synthetically produced compounds.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1-Hydroxy-4-phenyl-anthraquinone (Synthetic) | DU-145 (Prostate) | 1.1 | [1] |
| 1-Hydroxy-2-phenyl-anthraquinone (Synthetic) | SNB-19 (Glioblastoma) | 6.8 | [1] |
| 1-Hydroxy-4-(4-methoxyphenyl)-anthraquinone (Synthetic) | SNB-19 (Glioblastoma) | 9.6 | [1] |
| 1-Hydroxy-4-(4-methoxyphenyl)-anthraquinone (Synthetic) | DU-145 (Prostate) | 6.5 | [1] |
| 1-Hydroxy-4-(4-methoxyphenyl)-anthraquinone (Synthetic) | MDA-MB-231 (Breast) | 6.8 | [1] |
| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-anthraquinone (Synthetic) | DU-145 (Prostate) | 5.4 | |
| Naturally Occurring Hydroxyanthraquinones (e.g., Emodin, Aloe-emodin) | HCT 116 (Colon) | 5.7 - 13.0 | |
| Naturally Occurring Hydroxyanthraquinones (e.g., Emodin, Aloe-emodin) | Hep G2 (Liver) | 5.2 - 12.3 |
Table 2: Antimicrobial Activity of Anthraquinone Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Damnacanthal (Natural Anthraquinone) | Mycobacterium tuberculosis | 13.07 | |
| 1,6-dihydro 8-propylanthraquinone (Natural Anthraquinone) | E. coli ΔtolC | 10 | |
| 1,6-dihydro 8-propylanthraquinone (Natural Anthraquinone) | S. aureus Mu50 | 8 | |
| 1,6-dihydro 8-propylanthraquinone (Natural Anthraquinone) | B. subtilis 168 | 10 |
Table 3: Genotoxicity of this compound
| Assay | Cell Type | Observation | Reference |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Increased at 5 and 500 µM | |
| In vivo study | Rats | Induction of large bowel, liver, and stomach neoplasms with dietary administration |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (from either natural extract or synthetic stock) and include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Micronucleus Test for Genotoxicity
This assay is used to detect the potential of a substance to induce chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of genotoxic events.
Protocol:
-
Cell Culture and Treatment: Culture human or other mammalian cells and expose them to at least three concentrations of this compound, along with negative and positive controls. The treatment can be short-term (3-6 hours) with metabolic activation (S9 mix) or long-term (1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that prevents visible growth after a defined incubation period is the MIC.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Mandatory Visualization
The following diagrams illustrate key concepts related to the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Proposed signaling pathway for this compound.
References
1-hydroxyanthraquinone activity compared to other anthraquinone derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-hydroxyanthraquinone against other notable anthraquinone derivatives. The information is supported by experimental data to highlight its therapeutic potential and guide future research.
Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene structure, widely recognized for their diverse pharmacological properties. Among them, this compound serves as a fundamental scaffold for numerous derivatives with applications ranging from anticancer to anti-inflammatory and antimicrobial agents. Understanding its activity in comparison to other substituted anthraquinones is crucial for the targeted design of novel therapeutics.
Comparative Biological Activities
The bioactivity of anthraquinone derivatives is significantly influenced by the nature and position of their substituents. The hydroxyl group at the C-1 position in this compound is a key determinant of its biological effects. This section compares its performance in several key therapeutic areas against other derivatives.
Anticancer Activity
Anthraquinones are well-established as potent anticancer agents, with some derivatives like Mitoxantrone being used clinically.[1] Their mechanisms often involve DNA intercalation and inhibition of topoisomerase II, leading to apoptosis and cell cycle arrest.[1][2]
Studies have shown that substitutions on the this compound core can significantly enhance cytotoxic activity. For instance, the introduction of aryl groups at the C-2 and/or C-4 positions has been shown to yield compounds with potent cytotoxicity against various cancer cell lines, including glioblastoma, prostate, and breast cancer.[1][2] In some cases, the activity of these derivatives is comparable or even superior to the commercial drug Doxorubicin.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1-Hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | 1.1 (induces sub-G1 arrest) | |
| 1,2,4-Trihydroxyanthraquinone (Purpurin) | HCT 116 (Colon), Hep G2 (Liver) | 5.7 - 13.0 | |
| Aryl-substituted 1-hydroxyanthraquinones | SNB-19 (Glioblastoma), DU-145 (Prostate), MDA-MB-231 (Breast) | Comparable to Doxorubicin | |
| 1-Nitro-2-acyl anthraquinone-leucine | HCT116 (Colon) | 17.80 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of anthraquinones are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the downregulation of pro-inflammatory cytokines like TNF-α and interleukins via the NF-κB signaling pathway.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a well-studied anthraquinone that demonstrates potent anti-inflammatory effects by inhibiting these pathways. While direct comparative data for this compound is limited, the presence of hydroxyl groups is known to be crucial for anti-inflammatory activity. For example, purpurin (1,2,4-trihydroxyanthraquinone) has been shown to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response.
Antioxidant Activity
The antioxidant capacity of anthraquinones is closely linked to the number and position of hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity.
Purpurin, with its three hydroxyl groups, exhibits significantly higher antioxidative activity in various chemical and cellular assays compared to anthraquinones with fewer hydroxyl groups. Studies comparing various hydroxyanthraquinones have shown that the antioxidant activity, measured by inhibition of linoleic acid peroxidation, follows the order: alizarin (1,2-dihydroxyanthraquinone) > aloe-emodin > rhein > emodin > anthraquinone. This highlights the importance of the substitution pattern in determining antioxidant potential.
Antimicrobial Activity
Anthraquinones have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Their proposed mechanisms of action include interference with critical bacterial processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. For instance, structurally simple anthraquinones like 2-hydroxyanthraquinone have shown significant biofilm adhesion inhibition activity against marine bacteria at very low concentrations (MIC = 0.01 and 0.001 μg/ml against V. carchariae and P. elyakovii, respectively). While specific comparative data for this compound is sparse in the provided context, the general structure is known to be a pharmacophore for antimicrobial effects.
Signaling Pathways and Experimental Workflows
The biological activities of anthraquinone derivatives are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to assess them is crucial for understanding their mechanism of action.
Figure 1: Anticancer mechanisms of anthraquinones.
Figure 2: Anti-inflammatory mechanisms of anthraquinones.
Figure 3: General experimental workflow for bioactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common protocols used to evaluate the bioactivities of anthraquinone derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the anthraquinone derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: A two-fold serial dilution of the anthraquinone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells (growth control without compound, and sterility control without inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Sample Preparation: Different concentrations of the anthraquinone derivatives are prepared in a suitable solvent.
-
Reaction Mixture: A solution of DPPH in a solvent like methanol is added to the sample solutions.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control.
Conclusion
This compound is a versatile platform for the development of bioactive compounds. While it possesses inherent biological activities, strategic substitutions on its core structure can lead to a significant enhancement of its therapeutic properties, particularly in the realm of anticancer and anti-inflammatory applications. The data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the pharmacological profile of anthraquinone derivatives for drug discovery and development. Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound and its derivatives across a broader range of biological assays.
References
Unveiling the Anticancer Potential of 1-Hydroxyanthraquinone Across Diverse Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of existing research reveals the broad-spectrum anticancer effects of 1-hydroxyanthraquinone and its derivatives. This guide provides a cross-validation of its efficacy in various cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in oncology and drug development.
This compound, a core structural motif found in numerous natural and synthetic compounds, has demonstrated significant potential as an anticancer agent.[1][2] Studies have explored its cytotoxic and mechanistic effects across a panel of human cancer cell lines, revealing a landscape of varied sensitivity and diverse molecular responses. This guide synthesizes the available data to offer a comparative overview of its performance, aiding in the strategic design of future preclinical and clinical investigations.
Comparative Cytotoxicity of this compound Derivatives
The antitumor activity of this compound is often evaluated through its derivatives, where substitutions on the anthraquinone core modulate potency and selectivity. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for this assessment. Below is a summary of the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines.
| Compound Type | Cancer Cell Line | Cell Line Type | GI₅₀ (µM) | Reference |
| 4-Aryl Substituted | DU-145 | Prostate Cancer | 1.1 - 5.4 | [1][2] |
| SNB-19 | Glioblastoma | 9.6 - 9.7 | [1] | |
| MDA-MB-231 | Breast Cancer | 6.8 | ||
| 2-Aryl Substituted | SNB-19 | Glioblastoma | 5.77 - 8.5 | |
| 2,4-Diaryl Substituted | LNCaP | Prostate Cancer | 6.2 - 7.2 | |
| DU-145 | Prostate Cancer | Micromolar range | ||
| SNB-19 | Glioblastoma | Potent activity | ||
| T98G | Glioblastoma | Potent activity | ||
| U-87 MG | Glioblastoma | Potent activity | ||
| MDA-MB-231 | Breast Cancer | Comparable to Doxorubicin | ||
| Aloe Emodin (a hydroxyanthraquinone) | CAL 27 | Oral Squamous Cell Carcinoma | 38 | |
| Emodin-8-O-β-D-glucopyranoside | HCT 116 | Colorectal Cancer | Suppresses viability | |
| SH-SY5Y | Neuroblastoma | Suppresses viability | ||
| 1-hydroxy-2-methylanthraquinone | A375 | Malignant Skin Melanoma | Cytotoxic effects |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.
Figure 1: A generalized experimental workflow for evaluating the anticancer properties of this compound derivatives.
Figure 2: A diagram illustrating the key signaling events leading to apoptosis induced by this compound derivatives.
Molecular Mechanisms of Action
The anticancer activity of this compound and its derivatives is attributed to several molecular mechanisms:
-
DNA Interaction and Topoisomerase Inhibition: Several studies suggest that these compounds can intercalate into DNA and inhibit the activity of DNA topoisomerase II. This action disrupts DNA replication and repair, ultimately leading to cell death.
-
Induction of Apoptosis: A primary mechanism of cell killing by these compounds is the induction of apoptosis, or programmed cell death. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and changes in mitochondrial membrane potential. Some derivatives have been shown to induce caspase-dependent apoptosis.
-
Cell Cycle Arrest: this compound derivatives have been observed to cause cell cycle arrest, particularly at the sub-G1 or G1 phase. This prevents cancer cells from progressing through the cell cycle and proliferating. For instance, Emodin-8-O-β-D-glucopyranoside has been shown to induce G1 cell cycle arrest by upregulating p21 and downregulating CDK1/CDK2.
-
Modulation of Signaling Pathways: The effects on apoptosis and the cell cycle are orchestrated by the modulation of key signaling pathways. Upregulation of the tumor suppressor protein p53 is a recurring theme. Additionally, some anthraquinone compounds have been found to induce endoplasmic reticulum (ER) stress and a form of non-apoptotic cell death called paraptosis. The generation of reactive oxygen species (ROS) and activation of the JNK pathway have also been implicated in the apoptotic response.
Conclusion
The collective evidence strongly supports the potential of this compound and its derivatives as a versatile scaffold for the development of novel anticancer agents. The broad-spectrum activity across various cancer cell lines, coupled with a multi-faceted mechanism of action involving DNA damage, apoptosis induction, and cell cycle arrest, underscores its therapeutic promise. Further research focusing on optimizing the structure for enhanced potency and selectivity, as well as in-depth in vivo studies, are warranted to translate these promising preclinical findings into clinical applications.
References
Comparative analysis of aryl-substituted 1-hydroxyanthraquinones anticancer activity
A detailed analysis of their anticancer activity, mechanism of action, and structure-activity relationship, providing valuable insights for researchers and drug development professionals.
Aryl-substituted 1-hydroxyanthraquinones have emerged as a promising class of compounds in the search for novel anticancer agents. Their structural similarity to clinically used anthracycline antibiotics, such as doxorubicin, has spurred extensive research into their efficacy and mechanism of action. This guide provides a comparative analysis of the anticancer activity of various aryl-substituted 1-hydroxyanthraquinones, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of a series of 2-aryl, 4-aryl, and 2,4-diaryl substituted 1-hydroxyanthraquinones have been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 values (the concentration required to inhibit cell growth by 50%), reveals significant variations in potency and selectivity based on the substitution pattern of the anthraquinone core.[1]
| Compound Number | Substitution Pattern | Aryl Substituent | Cancer Cell Line | GI50 (µM) |
| 13 | 4-Aryl | Phenyl | DU-145 (Prostate) | 1.1 |
| 15 | 4-Aryl | 4-Methoxyphenyl | SNB-19 (Glioblastoma) | 9.6 |
| DU-145 (Prostate) | 6.5 | |||
| MDA-MB-231 (Breast) | 6.8 | |||
| 16 | 4-Aryl | 2,3-Dimethoxyphenyl | SNB-19 (Glioblastoma) | 9.7 |
| DU-145 (Prostate) | 5.4 | |||
| 17 | 4-Aryl | 3,5-Difluorophenyl | SNB-19 (Glioblastoma) | Potent |
| 25 | 2-Aryl | Phenyl | SNB-19 (Glioblastoma) | 6.8 |
| 27 | 2-Aryl | 4-Methoxyphenyl | SNB-19 (Glioblastoma) | 8.5 |
| 28 | 2-Aryl | 2,3-Dimethoxyphenyl | SNB-19 (Glioblastoma) | 5.77 |
| 35 | 2,4-Diaryl | 2,4-Dimethoxyphenyl | Glioblastoma cells | Potent |
| 37 | 1,4-Diaryl | OMe- and CF3-groups | LNCAP (Prostate) | 6.2-7.2 |
| 40 | 2,4-Diaryl | Methoxyphenyl and Bromo | Glioblastoma cells | Potent |
| Doxorubicin | Reference Drug | - | Various | Micromolar range |
Structure-Activity Relationship (SAR)
The cytotoxic data reveals key structure-activity relationships:
-
Position of Aryl Substituent: Compounds with an aryl substituent at the 4-position of the 1-hydroxyanthraquinone core generally exhibit higher potency compared to their 2-aryl counterparts.[1]
-
Nature of Aryl Substituent: The presence of specific functional groups on the aryl ring significantly influences anticancer activity. For instance, phenyl, 4-methoxyphenyl, 2,3-dimethoxyphenyl, and 3,5-difluorophenyl substitutions have been associated with high cytotoxicity in glioblastoma cell lines.[1] In prostate cancer cells, OMe- and CF3-groups on the 4-aryl substituent contribute to selectivity.[1]
-
Di-substitution: 2,4-diaryl substituted derivatives have demonstrated a remarkable increase in activity, particularly against prostate cancer cell lines.[1]
Mechanism of Action: DNA Topoisomerase II Inhibition and Apoptosis
The primary mechanism of action for these compounds is believed to be the inhibition of DNA topoisomerase II. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these molecules induce DNA strand breaks. This DNA damage triggers a cellular response that leads to cell cycle arrest, primarily at the G2/M phase, and ultimately programmed cell death (apoptosis).
The apoptotic pathway initiated by these topoisomerase II inhibitors involves a cascade of signaling events. DNA damage is recognized by sensor proteins like ATM and ATR, which in turn activate checkpoint kinases such as Chk2. This leads to the activation of tumor suppressor proteins like p53, which can transcriptionally upregulate pro-apoptotic proteins and induce the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death.
Experimental Protocols
Synthesis of Aryl-Substituted 1-Hydroxyanthraquinones
The primary synthetic route for generating 2-aryl, 4-aryl, and 2,4-diaryl substituted 1-hydroxyanthraquinones is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a halogenated this compound (e.g., 1-hydroxy-2-bromoanthraquinone, 1-hydroxy-4-iodoanthraquinone, or 1-hydroxy-2,4-dibromoanthraquinone) with an appropriate arylboronic acid. This method allows for the convenient introduction of a variety of aryl substituents at specific positions on the anthraquinone core.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is predominantly evaluated using the conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI50 or IC50 value is determined from the dose-response curve.
Experimental and Drug Discovery Workflow
The overall process of identifying and evaluating novel aryl-substituted 1-hydroxyanthraquinones as potential anticancer agents follows a structured workflow.
References
Validating the Role of 1-Hydroxyanthraquinone in the DNA Damage Response: A Comparative Guide
This guide provides a comprehensive comparison of 1-hydroxyanthraquinone's role in the DNA damage response (DDR) relative to other well-characterized agents. It is intended for researchers, scientists, and drug development professionals interested in the genotoxic potential and mechanisms of action of anthraquinone derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes the pertinent signaling pathways.
Introduction to this compound and DNA Damage
This compound is a naturally occurring anthraquinone derivative that has garnered significant interest due to its genotoxic and carcinogenic properties. Its planar structure allows it to intercalate into DNA, a mechanism shared with established chemotherapeutic agents like doxorubicin. This interaction can disrupt DNA replication and transcription, leading to the activation of the cellular DNA damage response, a complex network of signaling pathways that detects DNA lesions, arrests the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is irreparable. Understanding the precise role of this compound within this response is crucial for evaluating its potential as a therapeutic agent or a carcinogen.
Comparative Analysis of DNA Damage Induction
To contextualize the DNA-damaging potential of this compound, this section compares its effects with doxorubicin, a well-established DNA intercalator and topoisomerase II inhibitor widely used in cancer chemotherapy.
Table 1: Comparison of DNA Damage Markers
| Parameter | This compound | Doxorubicin | Key Findings |
| Comet Assay (Tail Moment) | Data not available in direct comparative studies. However, related hydroquinones have been shown to induce DNA strand breaks. | Induces a significant, dose-dependent increase in tail moment, indicative of DNA strand breaks. For example, in human lymphocytes, a tail moment increase from ~0.6 to ~15 was observed at 0.2 µM.[1] | While specific quantitative data for this compound is lacking, its structural similarity to other DNA-damaging agents suggests it likely induces DNA strand breaks. |
| γ-H2AX Foci Formation | Data not available in direct comparative studies. | Dose-dependently increases the number of γ-H2AX foci, a marker for DNA double-strand breaks. Low micromolar concentrations can induce a significant increase in foci formation.[2] | The induction of DNA damage by this compound is expected to lead to the phosphorylation of H2AX. |
| Cell Cycle Arrest | Derivatives of this compound have been shown to induce G2/M phase arrest in various cancer cell lines.[2][3] | Induces a robust G2/M phase arrest in multiple cell lines. In some cell types, a G1/S arrest is also observed.[4] | Both agents interfere with cell cycle progression, suggesting the activation of checkpoint signaling pathways in response to DNA damage. |
| PARP-1 Cleavage | The related compound hydroquinone has been shown to involve PARP-1 in its apoptotic pathway. | Induces PARP cleavage, a hallmark of apoptosis, in a variety of cancer cell lines. | This suggests a potential role for PARP-1 in the cellular response to damage induced by this compound, possibly leading to apoptosis. |
Signaling Pathways in the DNA Damage Response
The cellular response to DNA damage is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, and initiate a signaling cascade that leads to cell cycle arrest and DNA repair.
ATM/ATR Signaling Pathway
dot
Caption: ATM/ATR signaling in response to DNA damage.
Upon DNA damage, ATM and ATR are activated through phosphorylation. They, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, the tumor suppressor p53, and the histone variant H2AX. Phosphorylation of H2AX to form γ-H2AX is a key early event in the DDR, serving as a scaffold for the recruitment of DNA repair proteins. Activated Chk1 and Chk2 enforce cell cycle arrest, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Treat cells with this compound or a comparator agent (e.g., doxorubicin) at various concentrations and for different durations. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the tail moment (product of tail length and the fraction of DNA in the tail) using specialized software.
dot
Caption: Workflow for the Comet Assay.
γ-H2AX Immunofluorescence Staining
This technique is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.
dot
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content.
Conclusion
The available evidence strongly suggests that this compound is a genotoxic agent that induces DNA damage and triggers a DNA damage response, leading to G2/M cell cycle arrest. Its mode of action likely involves DNA intercalation, which can generate both single and double-strand breaks, thereby activating the ATM/ATR signaling pathways. While direct quantitative comparisons with other agents are not extensively documented, the qualitative effects are similar to those of well-characterized DNA damaging drugs like doxorubicin. The potential involvement of PARP-1 in the apoptotic response to this compound-induced damage warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the role of this compound and other novel compounds in the DNA damage response.
References
- 1. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: 1-Hydroxyanthraquinone vs. Emodin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 1-hydroxyanthraquinone and emodin, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
Emodin, a naturally occurring anthraquinone, has been extensively studied and has demonstrated significant in vitro activity across a spectrum of biological assays. It exhibits potent anticancer effects against various cancer cell lines, notable anti-inflammatory properties, and broad-spectrum antimicrobial activity. In contrast, publicly available data on the in vitro efficacy of this compound is sparse, making a direct and comprehensive comparison challenging. While some studies have explored derivatives of this compound, data on the parent compound is limited, with some reports indicating low to no activity in certain cancer cell lines. This guide summarizes the existing data for both compounds to highlight the current state of knowledge and identify areas for future research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the in vitro efficacy of this compound and emodin.
Table 1: In Vitro Anticancer Efficacy
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| This compound | PC3 (Prostate) | CV Assay | > 100 µM | |
| DU-145 (Prostate) | MTT Assay | Data for aryl-substituted derivatives available, not for the parent compound. | [1][2] | |
| Emodin | MCF-7 (Breast) | MTT Assay | 7.22 µg/mL | [3] |
| PC3 (Prostate) | Not Specified | ~30 µM | ||
| T98G (Glioblastoma) | Not Specified | 61.24 µM | [4] | |
| C6 (Glioblastoma) | Not Specified | 52.67 µM | [4] | |
| U-87 (Glioblastoma) | Not Specified | 19.82 µM (PGAM1 inhibition) | ||
| DLD-1 (Colon) | Not Specified | Potent PRL-3 inhibitor | ||
| SW1990 (Pancreatic) | Not Specified | Downregulates survivin and β-catenin | ||
| A549 (Lung) | Not Specified | Induces apoptosis via ATM-p53-Bax pathway | ||
| H1650 (Lung) | Not Specified | Inactivation of ERK1/2 |
Table 2: In Vitro Anti-inflammatory Efficacy
| Compound | Cell Line | Assay | Key Findings | Citation |
| This compound | Data Not Available | |||
| Emodin | RAW 264.7 (Macrophages) | LPS-induced NO production | Inhibition of nitric oxide production | |
| Human Nucleus Pulposus Cells | IL-1β-induced inflammation | Reduced secretion of IL-6 and TNF-α |
Table 3: In Vitro Antimicrobial Efficacy
| Compound | Microbial Strain | MIC Value | Citation |
| This compound | Staphylococcus xylosus | Exhibited inhibitory effect, specific MIC not provided. | |
| Emodin | Staphylococcus aureus (MRSA) | 4 µg/mL | |
| Enterococcus faecalis | 256 µg/mL (chlorinated emodin) | ||
| Staphylococcus aureus | 31.25 µg/mL (for a dinitro-derivative) | ||
| Enterococcus faecalis | 62.5 µg/mL (for a dinitro-derivative) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays mentioned in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., emodin) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for drug development.
Emodin's Anticancer Signaling Pathways
Emodin exerts its anticancer effects by modulating multiple signaling pathways. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also causes cell cycle arrest, inhibits angiogenesis, and suppresses metastasis. Key pathways affected include PI3K/Akt, MAPK, and NF-κB.
Emodin's multifaceted anticancer mechanisms.
This compound's Antibacterial Mechanism
Limited data suggests that this compound exerts its antibacterial effect against Staphylococcus xylosus by targeting glutamine synthetase, a key enzyme in bacterial nitrogen metabolism.
Proposed antibacterial mechanism of this compound.
Experimental Workflow
A typical workflow for the in vitro evaluation of these compounds is outlined below.
A generalized workflow for in vitro efficacy testing.
Conclusion
The available in vitro data strongly supports the potential of emodin as a multifaceted therapeutic agent, with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. Its mechanisms of action are relatively well-characterized, involving the modulation of several key signaling pathways. In stark contrast, this compound remains a largely uncharacterized compound in these contexts. The limited data suggests that its efficacy may be significantly lower than that of emodin, at least in the tested cancer cell lines. Further in vitro studies are imperative to establish a clear efficacy profile for this compound and to enable a more robust and direct comparison with emodin. This guide underscores the importance of comprehensive preclinical evaluation in drug discovery and highlights the current knowledge gap that future research should aim to fill.
References
Replicating Key Experiments on 1-Hydroxyanthraquinone Carcinogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental findings on the carcinogenicity of 1-hydroxyanthraquinone. The data presented is collated from pivotal studies to facilitate a deeper understanding of its toxicological profile. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development.
In Vivo Carcinogenicity: The Mori et al. (1990) Rat Bioassay
A cornerstone study by Mori et al. provides the most definitive in vivo evidence for the carcinogenicity of this compound.[1] This long-term bioassay in male ACI/N rats established the compound as a potent carcinogen, inducing tumors in multiple organs.
Experimental Protocol
The methodology employed in this seminal study is outlined below:
-
Test Substance: this compound (HA)
-
Animal Model: Male ACI/N rats, 1.5 months old at the start of the experiment.
-
Groups:
-
Group 1 (Experimental): 30 rats fed a diet containing 1% this compound.
-
Group 2 (Control): 30 rats fed a basal diet alone.
-
-
Duration: The experiment was conducted over a period of 480 days.
-
Endpoint: Observation of tumor development in various organs, confirmed by histopathological examination.
Quantitative Data Summary
The following table summarizes the tumor incidence observed in the Mori et al. (1990) study, comparing the this compound-treated group with the control group.
| Organ | Tumor Type | This compound (1% in diet) Incidence (Effective N=29) | Control (Basal Diet) Incidence (Effective N=30) | P-value |
| Large Bowel (Cecum and Colon) | Adenomas and Adenocarcinomas | 25/29 (86.2%) | 0/30 (0%) | < 2 x 10⁻¹³ |
| Liver | Neoplastic Nodules and Hepatocellular Carcinomas | 12/29 (41.4%) | 0/30 (0%) | < 5 x 10⁻⁵ |
| Stomach | Benign Tumors | 5/29 (17.2%) | 0/30 (0%) | < 3 x 10⁻² |
Data sourced from Mori et al., 1990.[1]
Genotoxicity Profile
This compound has demonstrated genotoxic potential in multiple in vitro assays, suggesting that DNA damage is a likely mechanism contributing to its carcinogenicity.
Key Genotoxicity Findings
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strain TA1537 | With S9 mix | Positive |
| DNA Repair Assay | Primary rat hepatocytes | Not Applicable | Positive (Induces unscheduled DNA synthesis) |
Data compiled from various sources indicating genotoxic activity.[2][3]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test):
This assay evaluates the ability of a substance to induce reverse mutations at a specific locus in strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Salmonella typhimurium strain TA1537, which is sensitive to frameshift mutagens, is used.
-
The bacteria are exposed to various concentrations of this compound in the presence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal glucose agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
DNA Repair Assay (Unscheduled DNA Synthesis - UDS):
This assay measures the induction of DNA repair synthesis in mammalian cells following exposure to a genotoxic agent.
-
Primary cultures of rat hepatocytes are treated with this compound.
-
The cells are then incubated with a medium containing radiolabeled thymidine ([³H]thymidine).
-
If the test substance induces DNA damage, the cells will initiate DNA repair, incorporating the [³H]thymidine into their DNA outside of the normal S-phase of the cell cycle (unscheduled DNA synthesis).
-
The amount of incorporated radioactivity is quantified using autoradiography or liquid scintillation counting.
-
A significant increase in UDS compared to untreated control cells indicates that the substance is genotoxic.[2]
Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways disrupted by this compound leading to carcinogenesis are not fully elucidated, the available evidence points towards mechanisms involving DNA damage and cellular stress responses.
Experimental Workflow for Carcinogenicity Bioassay
Caption: Workflow of the in vivo carcinogenicity study of this compound in rats.
Postulated Signaling Pathway Involvement
Based on its genotoxic nature, this compound likely activates DNA damage response (DDR) pathways. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis. Chronic exposure and persistent DNA damage can overwhelm these protective mechanisms, leading to mutations and the initiation of carcinogenesis.
Caption: Postulated signaling pathway initiated by this compound-induced DNA damage.
Comparison with Alternatives
Comparing the carcinogenicity of this compound to its isomers and other related anthraquinones can provide insights into structure-activity relationships. For instance, 2-hydroxyanthraquinone, a major metabolite of anthraquinone, is mutagenic, while the parent anthraquinone has shown conflicting results in genotoxicity studies. This suggests that the position of the hydroxyl group significantly influences the toxicological properties of the molecule. Further comparative studies with a broader range of hydroxyanthraquinones are necessary to fully delineate these relationships.
References
- 1. Carcinogenic potential of alizarin and rubiadin, components of madder color, in a rat medium‐term multi‐organ bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of naturally occurring hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-Hydroxyanthraquinone vs. Mitoxantrone in Preclinical Anticancer Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of anthraquinone-based compounds.
This guide provides a detailed, data-driven comparison of 1-hydroxyanthraquinone and the clinically established anticancer agent, mitoxantrone. By examining their mechanisms of action, cytotoxic profiles, and effects on key cellular signaling pathways, this document aims to equip researchers with the critical information needed to inform further investigation and development of novel anthraquinone derivatives.
Executive Summary
This compound and mitoxantrone both belong to the anthraquinone class of compounds and exhibit anticancer properties. Mitoxantrone is a well-established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1] Its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] In contrast, this compound is a naturally occurring compound that has demonstrated carcinogenic effects in some studies, but its derivatives have shown potent and selective anticancer activities.[4][5] The anticancer effects of this compound derivatives are linked to DNA interaction and the induction of apoptosis. This guide delves into a head-to-head comparison of their preclinical data to highlight their similarities, differences, and potential for future drug development.
Chemical Structures
A fundamental aspect of understanding the distinct biological activities of these compounds lies in their chemical structures.
| Compound | Chemical Structure |
| This compound | |
| Mitoxantrone |
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological and cytotoxic parameters of this compound and mitoxantrone, compiled from various preclinical studies.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Mitoxantrone |
| Chemical Class | Anthraquinone | Anthracenedione (Anthraquinone derivative) |
| Primary Mechanism of Action | DNA interaction, potential topoisomerase II inhibition. | DNA intercalation and potent inhibition of topoisomerase II. |
| Therapeutic Use | Investigational (derivatives show promise). | Clinically approved for various cancers. |
| Reported Side Effects | Genotoxic and carcinogenic potential. | Myelosuppression, cardiotoxicity (less than doxorubicin), nausea, vomiting. |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound Derivative (Compound) | IC50 (µM) | Mitoxantrone | IC50 (µM) |
| DU-145 | Prostate Cancer | 4-phenyl-1-hydroxyanthraquinone (13) | 1.1 | - | - |
| SNB-19 | Glioblastoma | 2-phenyl-1-hydroxyanthraquinone (25) | 6.8 | - | - |
| MCF-7 | Breast Cancer | - | - | Mitoxantrone | 0.196 |
| MDA-MB-231 | Breast Cancer | - | - | Mitoxantrone | 0.018 |
| HL-60 | Leukemia | - | - | Mitoxantrone | 0.33 |
| L1210 | Leukemia | - | - | Mitoxantrone | 0.00004 |
| B-CLL | Leukemia | - | - | Mitoxantrone | 0.7 - 1.4 (µg/ml) |
Note: The IC50 values for this compound are for its derivatives, as the parent compound is often studied for its toxicity rather than its direct anticancer efficacy in comparative assays. The data is compiled from multiple sources and should be interpreted with caution due to variations in experimental protocols.
Signaling Pathways and Mechanisms of Action
Mitoxantrone: A Topoisomerase II Poison Inducing Apoptosis
Mitoxantrone's primary mechanism of action is the inhibition of topoisomerase II, an enzyme that unwinds and rewinds DNA during replication. By stabilizing the topoisomerase II-DNA complex, mitoxantrone leads to double-strand breaks in DNA, ultimately triggering apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential of 1-Hydroxyanthraquinone on Topoisomerase II: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of 1-hydroxyanthraquinone as a potential inhibitor of topoisomerase II, an enzyme critical to DNA replication and a key target in cancer therapy. While direct quantitative data on the inhibitory concentration of this compound is still emerging, this document consolidates existing evidence, compares it with established topoisomerase II inhibitors, and provides detailed experimental protocols for researchers seeking to validate and expand upon these findings.
Executive Summary
Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. Their inhibition can lead to the accumulation of DNA double-strand breaks in rapidly proliferating cancer cells, ultimately triggering apoptosis. Anthraquinone derivatives represent a well-established class of topoisomerase II inhibitors, with compounds like mitoxantrone and doxorubicin being mainstays in clinical oncology. This guide examines the evidence supporting this compound as a member of this inhibitory class and provides a framework for its direct comparison with clinically relevant alternatives.
Comparative Analysis of Topoisomerase II Inhibitors
While specific IC50 values for this compound in a topoisomerase II enzymatic assay are not yet prominently published, its structural similarity to known anthraquinone inhibitors strongly suggests a similar mechanism of action. Molecular docking studies of aryl-substituted 1-hydroxyanthraquinones indicate an intercalative mode of binding with the topoisomerase II-DNA complex, a characteristic feature of many potent inhibitors.
To provide a quantitative benchmark for future studies, the following table summarizes the reported IC50 values for well-characterized topoisomerase II inhibitors, etoposide and doxorubicin.
| Compound | Topoisomerase II IC50 | Reference |
| Etoposide | 59.2 µM - 78.4 µM | [1][2] |
| Doxorubicin | 2.67 µM | [2] |
| This compound | To be determined |
Experimental Protocols
To facilitate the direct assessment of this compound's inhibitory effect on topoisomerase II, we provide a detailed protocol for a standard in vitro assay.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA rings into individual minicircles. The inhibition of this process is a direct measure of the compound's effect on the enzyme's catalytic activity.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
This compound, etoposide, and doxorubicin (for comparison) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer (40 mM Tris, 20 mM acetic acid, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add the following in order:
-
Nuclease-free water to bring the final volume to 20 µL
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng/µL)
-
Varying concentrations of this compound or control inhibitors. Include a solvent-only control.
-
-
Enzyme Addition: Add 1 µL of human topoisomerase IIα (e.g., 1-2 units) to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain. Run the gel at a constant voltage until adequate separation is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated DNA will appear as distinct bands of supercoiled and relaxed minicircles. Quantify the intensity of the decatenated bands to determine the percentage of inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of decatenation activity.
Signaling Pathways and Experimental Workflow
The inhibition of topoisomerase II leads to the formation of stable enzyme-DNA cleavage complexes. This results in the accumulation of DNA double-strand breaks, which triggers a cellular response known as the DNA Damage Response (DDR).
Caption: Proposed mechanism of this compound-induced cell death via topoisomerase II inhibition.
The experimental workflow to confirm the inhibitory effect of this compound on topoisomerase II and its downstream cellular consequences is outlined below.
Caption: Experimental workflow for confirming topoisomerase II inhibition.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for a topoisomerase II inhibitor. Further direct experimental validation, as outlined in this guide, is crucial to quantify its potency and fully characterize its mechanism of action. The provided protocols and comparative data offer a robust framework for researchers to undertake these investigations and contribute to the development of novel anticancer therapeutics.
References
Comparative Docking Analysis of 1-Hydroxyanthraquinone and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 1-hydroxyanthraquinone and its analogues against various biological targets. The information is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols to aid in the replication and extension of these findings.
Overview of this compound and its Analogues
This compound is a derivative of anthraquinone, a class of organic compounds with a distinctive three-ring aromatic structure. Both naturally occurring and synthetic anthraquinones have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Analogues of this compound, modified with various functional groups, are continuously being explored to enhance their therapeutic potential and selectivity. Molecular docking studies are a crucial in silico tool to predict the binding affinities and interaction modes of these compounds with their protein targets, thereby guiding the design of more potent and specific drug candidates.
Comparative Docking Performance
The following tables summarize the quantitative data from comparative docking studies of this compound and its analogues against key biological targets. These targets are often implicated in the pathology of various diseases, including cancer.
Table 1: Docking Performance against Human DNA Topoisomerase IIβ-DNA Complex
| Compound | Binding Affinity (kcal/mol) | Reference |
| Mitoxantrone (Reference) | -8.5 | [1] |
| 1-hydroxy-4-phenyl-anthraquinone | -7.9 | [1] |
| 1-hydroxy-4-(o-tolyl)-anthraquinone | -7.8 | [1] |
| 1-hydroxy-4-(4-methoxyphenyl)-anthraquinone | -8.1 | [1] |
| 1-hydroxy-4-(2,3-dimethoxyphenyl)-anthraquinone | -8.2 | [1] |
| 1-hydroxy-2-phenyl-anthraquinone | -7.5 | |
| 1-hydroxy-2-(4-methoxyphenyl)-anthraquinone | -7.7 |
Table 2: Docking Performance against Phosphoglycerate Mutase 1 (PGAM1)
| Compound | Docking Score (kcal/mol) | Reference |
| Compound 23 | -65.19 (ΔGgas) | |
| Compound 49 | -62.39 (ΔGgas) |
Table 3: Docking Performance against various cancer-related proteins
| Compound | Target Protein | Binding Score (kcal/mol) | Reference |
| Emodin | TNIK | ~ -8 | |
| Emodin | CDK2 | -6.55 | |
| Emodin | Caspase-3 | -7.42 | |
| Emodin | Bcl-2 | -7.42 | |
| Chrysophanol | TNIK | -8.25 |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing molecular docking studies with this compound and its analogues, based on common methodologies cited in the literature. This protocol primarily references the use of AutoDock, a widely used docking software.
3.1. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
Define the Binding Site: Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand or through literature review. Define the grid box, which is a 3D grid that encompasses the active site and defines the search space for the ligand.
-
Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.
3.2. Preparation of the Ligand (this compound and its Analogues)
-
Obtain Ligand Structure: The 3D structures of this compound and its analogues can be obtained from databases like PubChem or sketched using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation. This is often done using force fields like MMFF94.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT format: Save the prepared ligand structures in the PDBQT file format.
3.3. Docking Simulation
-
Set Docking Parameters: Configure the docking parameters, including the genetic algorithm parameters (number of GA runs, population size, etc.) which control the search for the best binding pose.
-
Run Docking: Execute the docking simulation using AutoDock Vina or a similar program. The software will systematically search for the optimal binding pose of the ligand within the defined grid box on the receptor.
-
Analyze Results: The results will provide a set of docked conformations (poses) for each ligand, ranked by their binding energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization: Visualize the protein-ligand interactions of the best-ranked poses using software like PyMOL or Discovery Studio to analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of anthraquinone derivatives.
Caption: A simplified workflow of a typical molecular docking experiment.
Caption: Mechanism of DNA topoisomerase II inhibition by anthraquinones.
References
1-Hydroxyanthraquinone: A Potential Therapeutic Agent Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant in biomedical research. In this context, naturally derived compounds and their synthetic analogs offer a rich source of potential drug candidates. 1-Hydroxyanthraquinone, a core structural motif found in various biologically active compounds, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides an objective comparison of this compound's performance with established therapeutic alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Anticancer Potential: A Head-to-Head Comparison
This compound and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. To contextualize its potential, a comparison with the well-established chemotherapeutic agents doxorubicin and mitoxantrone is presented below.
Table 1: Comparative Cytotoxicity (IC50 values) of this compound Derivatives and Standard Chemotherapeutic Agents against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| 1-hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [1] |
| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 | Glioblastoma | 5.77 | [1] |
| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 5.4 | [1] |
| 1,3,6,8-tetrahydroxyanthraquinone | HepG2 | Liver Carcinoma | 9.18 | [2] |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | A549 | Lung Cancer | 10.3 | [3] |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Jurkat | T-cell Leukemia | 16.98 | |
| Doxorubicin | ||||
| HCT 116 | Colon Carcinoma | 1.9 | ||
| MCF-7 | Breast Carcinoma | 2.5 | ||
| HeLa | Cervical Carcinoma | 2.9 | ||
| HepG2 | Hepatocellular Carcinoma | 12.2 | ||
| A549 | Lung Cancer | > 20 | ||
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | ||
| Mitoxantrone | ||||
| HL-60 | Promyelocytic Leukemia | 0.008 | ||
| THP-1 | Acute Monocytic Leukemia | 0.012 | ||
| MDA-MB-231 | Breast Carcinoma | 0.018 | ||
| MCF-7 | Breast Carcinoma | 0.196 | ||
| A549 | Lung Cancer | 7.25 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). Direct comparison should be made with caution.
Anti-inflammatory Activity: An Emerging Area of Interest
Beyond its anticancer properties, this compound and its derivatives are being explored for their anti-inflammatory effects. The following table compares the in vitro anti-inflammatory activity of a this compound derivative with the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
Table 2: Comparative In Vitro Anti-inflammatory Activity.
| Compound | Assay | IC50 (µg/ml) | Reference |
| 1-O-methyl chrysophanol (a this compound derivative) | Protein denaturation | 63.50 ± 2.19 | |
| Diclofenac Sodium | Carrageenan-induced paw edema (% inhibition at 5 mg/kg) | 40.51 ± 0.42 |
Signaling Pathways: Unraveling the Mechanism of Action
The therapeutic effects of this compound are believed to be mediated through its interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on related anthraquinones, such as emodin, suggest a modulatory role on critical pathways like NF-κB and MAPK, which are central to both cancer progression and inflammation.
Caption: Hypothesized mechanism of this compound action on NF-κB and MAPK pathways.
Experimental Workflows and Protocols
To ensure the reproducibility and further exploration of this compound's therapeutic potential, detailed protocols for key in vitro and in vivo assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for determining cytotoxicity using the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a positive control group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of this compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The available data suggests that this compound and its derivatives hold promise as potential therapeutic agents, particularly in the field of oncology. Their cytotoxicity against various cancer cell lines, in some cases comparable to or exceeding that of established drugs like doxorubicin, warrants further investigation. The preliminary evidence of anti-inflammatory activity also opens up another avenue for therapeutic exploration.
However, a more comprehensive understanding of the specific molecular mechanisms, particularly the direct effects on signaling pathways like NF-κB and MAPK, is crucial for advancing these compounds into preclinical and clinical development. Future research should focus on:
-
Head-to-head comparative studies: Conducting cytotoxicity assays of this compound and its most potent derivatives against a broad panel of cancer cell lines, directly alongside standard chemotherapeutic agents, to provide a more robust comparison.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and the detailed impact on key signaling pathways through techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.
-
In vivo efficacy and safety profiling: Evaluating the antitumor and anti-inflammatory effects in relevant animal models to assess therapeutic efficacy, pharmacokinetics, and potential toxicity.
By addressing these key areas, the scientific community can fully validate the therapeutic potential of this compound and pave the way for its potential translation into novel therapies for cancer and inflammatory diseases.
References
Safety Operating Guide
Proper Disposal of 1-Hydroxyanthraquinone: A Guide for Laboratory Professionals
Effective management and disposal of 1-Hydroxyanthraquinone are critical for ensuring laboratory safety and environmental protection. As a substance suspected of causing cancer and known to be an eye irritant and highly toxic to aquatic life, adherence to strict disposal protocols is mandatory.[1][2] This guide provides clear, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Hazard Summary
Before handling this compound, it is essential to be aware of its primary hazards and properties. This substance should be managed as a hazardous chemical waste from the moment it is generated.[3]
| Property | Description / Value |
| Chemical Name | This compound |
| CAS Number | 129-43-1 |
| Physical Form | Orange-red to yellow crystalline solid or powder.[4] |
| Key Health Hazards | Suspected of causing cancer (GHS Carcinogenicity Category 2).[1] Causes serious eye irritation (GHS Eye Irritation Category 2A). Harmful if swallowed (Acute Toxicity, Oral Category 4). |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |
| Incompatible Materials | Strong oxidizing agents. |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service; Incineration is a common method for contaminated lab waste. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary procedures for the safe segregation, storage, and disposal of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the health hazards, proper PPE is mandatory at all stages of handling and disposal. This includes:
-
Safety Goggles: To protect against eye irritation.
-
Lab Coat: To prevent skin contact.
-
Gloves: Chemical-resistant gloves are required.
Step 2: Classify and Segregate the Waste
Proper segregation is the foundation of safe chemical waste management.
-
Do Not Mix: this compound waste must not be mixed with other waste streams. Keep it separate from incompatible materials, especially strong oxidizing agents.
-
Solid vs. Liquid: Keep solid waste (e.g., unused powder, contaminated weigh boats, paper towels) separate from liquid waste (e.g., solutions in organic solvents).
-
Contaminated Labware: Glassware and other reusable items contaminated with this compound should also be segregated for decontamination or disposal.
Step 3: Use Designated and Correctly Labeled Hazardous Waste Containers
All hazardous waste must be stored in appropriate containers.
-
Container Selection: Use a container made of a compatible material (e.g., a clean, dry, sealable plastic or glass bottle) that will not react with the waste. The container must be in good condition, leak-proof, and have a secure, tightly fitting screw cap.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of each component in the waste mixture.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Storage Location: The SAA must be in the same room where the waste is generated.
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when you are actively adding waste. This prevents spills and the release of vapors.
-
Accumulation Limits: Be aware of institutional and regulatory limits for the amount of waste stored in an SAA (typically a maximum of 55 gallons of total hazardous waste).
Step 5: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program, typically managed by the Environmental Health & Safety (EHS) office.
-
Request Pickup: Once your waste container is full, or if it has been in storage for an extended period (e.g., 6-12 months), submit a hazardous material pickup request to your EHS office.
-
Prohibited Actions: Never dispose of this compound by pouring it down the sink or drain, as it is toxic to aquatic life and this is strictly forbidden. Do not discard it in the regular trash or attempt to dispose of it by evaporation.
Step 6: Manage Empty Containers and Contaminated Materials
-
Empty Containers: Since this compound is not an EPA P-listed (acutely hazardous) waste, empty containers that held the pure substance can typically be disposed of as regular trash after being thoroughly emptied, with as little residue as possible remaining. The original label must be fully defaced or removed before disposal.
-
Contaminated Disposables: Items like gloves, bench paper, and weigh boats that are contaminated with this compound must be collected as solid hazardous waste.
-
Reusable Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Hydroxyanthraquinone
For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling chemical compounds is paramount. This guide provides immediate, essential information for the safe handling and disposal of 1-Hydroxyanthraquinone, a compound that requires careful management due to its potential health hazards.
Hazard Identification and Safety Data
This compound is classified with several hazards that necessitate stringent safety protocols. It is suspected of causing cancer and potential genetic defects, causes serious eye irritation, and is harmful if swallowed.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Code | Description |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | At a minimum, tightly fitting safety goggles that are chemical-splash resistant should be worn. For tasks with a higher risk of splashes, a face shield is also necessary. All eye protection must be approved under government standards like NIOSH (US) or EN 166 (EU). |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Before use, gloves must be inspected for any signs of damage. Use proper glove removal techniques to avoid skin contact and dispose of contaminated gloves as hazardous waste. |
| Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat is mandatory. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Respirator | Under normal conditions with adequate ventilation, respiratory protection is not required. If airborne dust or aerosols are generated, or if working outside of a fume hood, a respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is necessary. Personnel must be properly trained and fit-tested to use respirators. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Preparation
-
Obtain and Read Safety Information : Before handling, obtain and thoroughly read all safety precautions and special instructions.
-
Designate Work Area : Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure Emergency Equipment is Accessible : Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble and Label Equipment : Prepare all necessary equipment, such as spatulas and glassware, and ensure all containers are clearly labeled.
Handling
-
Don Appropriate PPE : Put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust and Contact : Avoid the formation of dust and aerosols. Prevent contact with eyes, skin, and clothing.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ignition Sources : Keep the chemical away from sources of ignition.
Post-Handling
-
Decontamination : Thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be locked.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of water. If skin irritation occurs or persists, consult a physician. |
| Inhalation | Move the exposed person to fresh air at once. If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. If symptoms persist, consult a doctor. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weighing papers, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a designated, labeled hazardous waste container. Do not empty into drains or allow it to reach the sewage system or ground water.
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with official regulations.
Visual Workflow and Safety Relationships
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the logical relationships of the safety information provided.
Caption: A workflow diagram for the safe handling of this compound.
Caption: Logical relationships of safety information for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
